3-Bromo-7-methoxyimidazo[1,2-A]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-7-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGICXEKRCYOBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-73-4 | |
| Record name | 3-bromo-7-methoxyimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-7-methoxyimidazo[1,2-A]pyridine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a valuable heterocyclic building block.
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents targeting a wide array of biological targets. The strategic incorporation of substituents onto this core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
The target molecule, this compound, is of particular interest. The 7-methoxy group can influence solubility and metabolic stability while also directing downstream chemical reactions. More importantly, the bromine atom at the C-3 position serves as a versatile synthetic handle. This "bromo-handle" is ideal for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This guide details a reliable, two-step synthetic sequence and the corresponding analytical validation.
Recommended Synthetic Strategy
The most efficient and reliable pathway to the target compound involves a two-step process: (1) a condensation/cyclization reaction to form the core heterocyclic system, followed by (2) a regioselective electrophilic bromination at the electron-rich C-3 position.
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine (Intermediate)
Causality: This reaction is a classic Chichibabin-type synthesis for imidazo[1,2-a]pyridines. It begins with the nucleophilic attack of the exocyclic amino group of 2-amino-4-methoxypyridine onto the carbonyl carbon of an α-haloaldehyde (here, bromoacetaldehyde).[3] This is followed by an intramolecular nucleophilic substitution by the endocyclic pyridine nitrogen, leading to cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate is used to neutralize the HBr formed during the reaction, preventing protonation of the starting amine.
Materials & Reagents:
-
2-Amino-4-methoxypyridine (1.0 eq)[4]
-
Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Ethanol (EtOH), Anhydrous
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Hydrochloric Acid (HCl), 3M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-methoxypyridine (1.0 eq) and anhydrous ethanol.
-
Acetal Hydrolysis (in situ): Add 3M HCl (2.0 eq) to the mixture. Then, add bromoacetaldehyde diethyl acetal (1.1 eq). Heat the reaction mixture to 60 °C for 1-2 hours to hydrolyze the acetal to the free aldehyde.
-
Cyclization: Carefully add sodium bicarbonate (2.5 eq) in portions to neutralize the acid. Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 7-methoxyimidazo[1,2-a]pyridine.
Part B: Synthesis of this compound (Final Product)
Causality: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic attack. This protocol utilizes sodium bromite (NaBrO₂) in the presence of acetic acid, a modern and efficient method for regioselective C-H bromination that avoids the use of harsh elemental bromine.[2][5] The acid protonates the bromite, generating the active brominating species.
Materials & Reagents:
-
7-Methoxyimidazo[1,2-a]pyridine (1.0 eq)
-
Sodium bromite (NaBrO₂) (1.2 eq)
-
Acetic Acid (AcOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in DMF in a round-bottom flask. Add acetic acid (2.0 eq).
-
Bromination: Add sodium bromite (1.2 eq) portion-wise at room temperature. Stir the mixture at 60 °C for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction to room temperature and pour it into an ice-water mixture. Quench any unreacted bromine species by adding saturated Na₂S₂O₃ solution until the orange/yellow color disappears.
-
Work-up: Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from ethanol or by flash chromatography to yield the final product, this compound.
Caption: General experimental workflow for synthesis steps.
Structural Characterization
Unambiguous confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and physical methods.
| Parameter | Description | Expected Value / Observation |
| Molecular Formula | C₈H₇BrN₂O | Confirmed by High-Resolution Mass Spectrometry. |
| Molecular Weight | 227.06 g/mol | Confirmed by Mass Spectrometry.[6][7] |
| Appearance | Physical state at STP. | Expected to be an off-white to pale yellow solid. |
| Melting Point | Temperature range of phase transition. | A sharp melting range indicates high purity. (Literature value not available). |
| Mass Spec (EI/ESI) | m/z of molecular ions. | Expected [M]⁺ at ~226 and [M+2]⁺ at ~228 in a ~1:1 ratio, characteristic of a single bromine atom. |
| ¹H NMR | Proton chemical shifts (δ) in ppm. | See Table 2 for detailed predictions. |
| ¹³C NMR | Carbon chemical shifts (δ) in ppm. | See Table 3 for detailed predictions. |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Predictions are based on analysis of structurally related imidazo[1,2-a]pyridines.[8][9]
| Proton | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Imidazole Ring | 7.5 - 7.6 | Singlet (s) | - |
| H-5 | Pyridine Ring | 7.8 - 7.9 | Doublet (d) | ~9.0 |
| H-6 | Pyridine Ring | 6.6 - 6.7 | Doublet of Doublets (dd) | ~9.0, ~2.5 |
| H-8 | Pyridine Ring | 7.0 - 7.1 | Doublet (d) | ~2.5 |
| OCH₃ | Methoxy Group | 3.8 - 3.9 | Singlet (s) | - |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Position | Predicted δ (ppm) |
| C-2 | Imidazole Ring | 125 - 127 |
| C-3 | Imidazole Ring | 95 - 98 (Bromine attached) |
| C-5 | Pyridine Ring | 122 - 124 |
| C-6 | Pyridine Ring | 110 - 112 |
| C-7 | Pyridine Ring | 158 - 160 (Methoxy attached) |
| C-8 | Pyridine Ring | 98 - 100 |
| C-8a | Bridgehead | 142 - 144 |
| OCH₃ | Methoxy Group | 55 - 56 |
Applications in Drug Discovery: A Versatile Building Block
The true value of this compound lies in its potential for derivatization. The C-3 bromo substituent is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Caption: Key cross-coupling reactions using the title compound.
Conclusion
This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of this compound. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for producing this high-value chemical intermediate. The characterization data serves as a benchmark for quality control, ensuring the material is suitable for subsequent applications in medicinal chemistry and materials science.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound [m.chemicalbook.com]
- 7. This compound [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
An In-Depth Technical Guide to 3-Bromo-7-methoxyimidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic scaffold, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine. We will delve into its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its significant potential as a building block in modern drug discovery.
Core Chemical Identity and Physicochemical Profile
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5-6 heterocycle, recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of medicinally active compounds.[1] The specific analog, this compound, combines key structural features that make it a highly valuable intermediate for library synthesis and lead optimization. The bromine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, while the methoxy group at the 7-position modulates the electronic properties and metabolic stability of the core.
Structural Representation
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and extrapolated physicochemical properties. Experimental data for the 7-methyl and unsubstituted analogs are provided for comparison where available.
| Property | Value (3-Bromo-7-methoxy) | Reference Compound Data |
| Molecular Formula | C₈H₇BrN₂O | C₈H₇BrN₂ (7-Methyl)[3] |
| Molecular Weight | 227.06 g/mol | 211.06 g/mol (7-Methyl)[3] |
| CAS Number | Not definitively assigned | 56051-32-2 (7-Methyl)[3] |
| Appearance | Expected to be a solid | Solid (Unsubstituted) |
| Melting Point | Not reported | 90-95 °C (Unsubstituted) |
| SMILES | COC1=CC2=NC=C(N2C=C1)Br | CC1=CC2=NC=C(N2C=C1)Br (7-Methyl) |
| InChI Key | InChIKey=GZJNWSONMSJQTP-UHFFFAOYSA-N | APYSHMNJHJRIDR-UHFFFAOYSA-N (Unsubstituted) |
Synthesis and Mechanistic Insights
The construction of the imidazo[1,2-a]pyridine core is a well-established process in synthetic organic chemistry, most commonly achieved via the Tschitschibabin reaction or variations thereof.[1] The most direct and reliable route to this compound involves a condensation-cyclization sequence starting from the corresponding 2-aminopyridine derivative.
The logic behind this strategy is twofold:
-
Atom Economy: The core bicyclic system is constructed in a single, efficient cyclization step.
-
Convergent Synthesis: The two key components, the aminopyridine and a C2-synthon, are prepared separately and then combined, allowing for modularity and diversification.
Proposed Synthetic Workflow
The synthesis proceeds via the reaction of 2-amino-4-methoxypyridine with an α-halocarbonyl compound, followed by bromination. A common and effective C2-synthon is bromoacetaldehyde or a precursor. The subsequent bromination at the C3 position is typically regioselective due to the electronic nature of the imidazopyridine ring system.
References
Biological activity of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound core. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for key assays.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide therapeutic spectrum.[1][2] This scaffold is a key component of several commercial drugs, including Zolpidem (an insomnia therapeutic) and Olprinone (a cardiac disorder treatment), highlighting its significance in drug discovery.[1] The versatility of this heterocyclic core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
The focus of this guide, the this compound framework, incorporates two critical substitutions. The methoxy group at the C7 position influences the molecule's lipophilicity and electronic properties, which can significantly impact target binding and pharmacokinetic profiles. The bromine atom at the C3 position is not only crucial for modulating biological activity but also serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of diverse chemical libraries.[3]
General Synthesis Strategy
The foundational imidazo[1,2-a]pyridine core is typically synthesized via the Tschitschibabin reaction.[2][3] This classic condensation reaction involves a 2-aminopyridine derivative and an α-haloketone. For the 7-methoxy variant, the synthesis commences with 2-amino-4-methoxypyridine. The subsequent and critical step is the regioselective bromination at the C3 position, which is effectively achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).[3]
Anticancer Activity: Targeting Key Oncogenic Pathways
The most extensively documented biological activity of imidazo[1,2-a]pyridine derivatives is their potent anticancer effect.[4] These compounds have been shown to inhibit tumor growth across a range of cancer types, including melanoma, cervical, breast, and lung cancer, primarily by targeting critical cell signaling pathways.[5][6][7]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[8]
-
PI3K/Akt/mTOR Pathway Inhibition : A significant number of studies have demonstrated that imidazo[1,2-a]pyridine derivatives are potent inhibitors of the PI3K/Akt/mTOR signaling cascade, a central pathway that regulates cell survival, proliferation, and growth.[5][7] Treatment of cancer cells with these compounds leads to a marked reduction in the phosphorylation levels of Akt and its downstream target mTOR.[5][7] This inhibition disrupts the survival signals, ultimately inducing cell cycle arrest and apoptosis.[5]
-
Other Kinase Targets : Beyond the PI3K pathway, these scaffolds have been engineered to target other crucial kinases. Specific derivatives have been developed as potent inhibitors of Nek2, a kinase overexpressed in gastric cancer, and Activin-like kinase 2 (ALK2), a driver of the rare pediatric cancer, diffuse intrinsic pontine glioma (DIPG).[9][10]
Induction of Apoptosis and Cell Cycle Arrest
The blockade of survival pathways by these derivatives culminates in programmed cell death (apoptosis). This is mechanistically confirmed by the upregulation of pro-apoptotic proteins such as p53, p21, and Bax, alongside the activation of executioner caspases like caspase-9 and caspase-7.[5][11] Furthermore, these compounds can halt the cell division process, with studies reporting a significant arrest of cancer cells in the G2/M phase of the cell cycle.[5]
Anticancer Activity Data
The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | 9.7 - 44.6 | [5] |
| Imidazo[1,2-a]pyridine (Compound 6) | HeLa (Cervical) | 9.7 - 44.6 | [5] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | [7][11] |
| 3-Aminoimidazo[1,2-a]pyridine (Cpd 12) | HT-29 (Colon) | 4.15 | [12] |
| Nek2 Inhibitor (Compound 28e) | MGC-803 (Gastric) | 0.038 | [9] |
Anti-inflammatory Activity: Modulation of Inflammatory Cascades
Beyond oncology, imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutics for inflammatory disorders.[13][14]
Mechanism of Action
-
COX-2 Inhibition : A key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain 3-arylamine-imidazo[1,2-a]pyridine derivatives have been identified as novel, orally-active, and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[3][15]
-
STAT3/NF-κB Pathway Modulation : More recently, a novel derivative was shown to exert potent anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[16] This compound was found to enhance the expression of IκBα, an endogenous inhibitor of NF-κB. By preventing IκBα degradation, the derivative effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[16]
In Vivo Efficacy
The anti-inflammatory potential of these compounds has been validated in preclinical animal models. In the carrageenan-induced rat paw edema model, a standard for acute inflammation, derivatives like LASSBio-1145 demonstrated a remarkable anti-inflammatory profile with an ED₅₀ of 8.7 µmol/kg, acting as a selective COX-2 inhibitor.[14][15]
Antimicrobial and Other Activities
The versatile imidazo[1,2-a]pyridine scaffold also exhibits a broad range of antimicrobial activities.
-
Antibacterial Activity : Derivatives have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[17][18] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the core are critical determinants of antibacterial potency.[17]
-
Antituberculosis Activity : The scaffold is a recognized platform for the development of agents against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) strains.[19][20] Some compounds have been found to target the cytochrome b subunit (QcrB) of the electron transport chain, a validated anti-TB drug target.[19]
-
Neurodegenerative Disease : Modified imidazo[1,2-a]pyridines have been developed as ligands with high binding affinity for β-amyloid (Aβ) aggregates, suggesting potential applications as imaging agents or therapeutics for Alzheimer's disease.[21]
Key Experimental Protocols
General Synthesis of a 3-Bromo-7-methoxy-2-phenylimidazo[1,2-a]pyridine Derivative
-
Step 1: Synthesis of 7-methoxy-2-phenylimidazo[1,2-a]pyridine. To a solution of 2-amino-4-methoxypyridine (1.0 equivalent) in a suitable solvent like ethanol, add 2-bromoacetophenone (1.1 equivalents).[2]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Bromination. Dissolve the product from Step 1 in chloroform or dichloromethane and cool the solution to 0°C.[3]
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by a brine wash.
-
Dry the organic layer and concentrate to yield the final 3-bromo product, which can be further purified by chromatography or recrystallization.
MTT Assay for In Vitro Cytotoxicity Evaluation
-
Cell Seeding : Seed cancer cells (e.g., A375, HeLa, HCC1937) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5][7]
-
Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for a specified period (e.g., 48 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
Derivatives of this compound represent a highly versatile and promising scaffold in modern medicinal chemistry. The extensive research highlighted in this guide demonstrates their potent biological activities, particularly in the realms of anticancer and anti-inflammatory therapeutics. The ability to target fundamental cellular pathways such as PI3K/Akt/mTOR and NF-κB underscores their potential for treating complex diseases.
Future research should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity. The 3-bromo position serves as an ideal point for diversification, enabling the exploration of novel chemical space. Advanced in vivo studies in relevant disease models are imperative to validate the preclinical efficacy and to assess the pharmacokinetic and safety profiles of lead compounds, paving the way for their potential clinical development.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 20. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1352723-58-0 | Benchchem [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-Bromo-7-methoxyimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this important chemical entity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is therefore crucial for the synthesis, quality control, and mechanistic studies of its derivatives.
Molecular Structure and Isotopic Distribution
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound is comprised of a fused bicyclic system containing a pyridine and an imidazole ring, with a bromine atom at the 3-position and a methoxy group at the 7-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and the connectivity within the molecule.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic system.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.7 | Singlet | - |
| H-5 | 7.9 - 8.1 | Doublet | ~9.0 |
| H-6 | 6.7 - 6.9 | Doublet of Doublets | ~9.0, ~2.5 |
| H-8 | 7.0 - 7.2 | Doublet | ~2.5 |
| OCH₃ | 3.8 - 4.0 | Singlet | - |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Interpretation and Rationale:
The proton at C-2 is expected to be a singlet as it has no adjacent protons. The protons on the pyridine ring (H-5, H-6, and H-8) will show characteristic coupling patterns. H-5 will be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets due to coupling with both H-5 and H-8. H-8 will be a doublet due to coupling with H-6. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 130 |
| C-3 | 95 - 100 |
| C-5 | 120 - 125 |
| C-6 | 110 - 115 |
| C-7 | 155 - 160 |
| C-8 | 90 - 95 |
| C-8a | 140 - 145 |
| OCH₃ | 55 - 60 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Interpretation and Rationale:
The carbon atom C-3, directly attached to the bromine, is expected to be significantly shielded and appear at a lower chemical shift. Conversely, C-7, attached to the electron-donating methoxy group, will be deshielded and appear at a higher chemical shift. The carbon of the methoxy group will have a characteristic signal around 55-60 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a longer relaxation delay and a larger number of scans compared to ¹H NMR to account for the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various bonds.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H (aromatic) stretch | Medium |
| 2950 - 2850 | C-H (methoxy) stretch | Medium |
| 1640 - 1580 | C=N and C=C (aromatic ring) stretch | Strong |
| 1250 - 1200 | C-O (aryl ether) stretch | Strong |
| 1100 - 1000 | C-O (aryl ether) stretch | Strong |
| 850 - 750 | C-H (aromatic) out-of-plane bend | Strong |
| 700 - 600 | C-Br stretch | Medium |
Interpretation and Rationale:
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The presence of the methoxy group will be confirmed by the C-H stretching bands below 3000 cm⁻¹ and the strong C-O stretching bands in the 1250-1000 cm⁻¹ region. The complex pattern of strong bands in the 1640-1580 cm⁻¹ range is characteristic of the fused aromatic ring system. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the mass spectrum will show a characteristic molecular ion peak with an isotopic pattern indicative of the presence of a bromine atom.
Predicted Mass Spectrometry Data:
The molecular formula of this compound is C₈H₇BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
-
Monoisotopic Mass: 225.9742 g/mol
-
[M+H]⁺: m/z 226.9815 (corresponding to C₈H₈BrN₂O⁺)
-
[M+Na]⁺: m/z 248.9634 (corresponding to C₈H₇BrN₂NaO⁺)
Interpretation and Rationale:
In a high-resolution mass spectrum (HRMS), the exact mass measurement can be used to confirm the elemental composition of the molecule. The isotopic pattern of the molecular ion peak will be a key diagnostic feature, with two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of one bromine atom.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization, or Electron Ionization (EI) for fragmentation analysis.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. The isotopic distribution can be compared with theoretical predictions to confirm the elemental composition.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely published, a robust and scientifically sound analysis can be constructed through the interpretation of predicted data and comparison with closely related, well-characterized analogs. The protocols and interpretive guidance provided in this document offer a solid framework for researchers working with this and similar heterocyclic systems, ensuring accurate structural verification and quality assessment in their scientific endeavors.
The Imidazo[1,2-a]pyridine Core: A Centennial Journey from Discovery to Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry and materials science. This guide provides a comprehensive exploration of this remarkable core, from its initial discovery to its current status as a cornerstone in the development of therapeutic agents. We will traverse the historical milestones of its synthesis, delve into the mechanistic intricacies of key synthetic protocols, and illuminate its pharmacological significance through an examination of prominent drug molecules. This technical resource is designed to equip researchers and drug development professionals with a thorough understanding of the imidazo[1,2-a]pyridine scaffold, fostering further innovation in the field.
A Historical Perspective: The Genesis of a Privileged Scaffold
The story of the imidazo[1,2-a]pyridine scaffold begins nearly a century ago with the pioneering work of Russian chemist Aleksei Chichibabin. In 1925, Chichibabin first reported the synthesis of this bicyclic heterocycle, laying the groundwork for what would become a vast and fruitful area of chemical research.[1] His initial method, while groundbreaking, was often characterized by harsh reaction conditions and limited yields.
The subsequent decades saw incremental advancements in the synthesis of imidazo[1,2-a]pyridines. A significant leap forward came with the advent of the Ortoleva-King reaction , which provided a more versatile route to these compounds. This reaction, involving the condensation of 2-aminopyridines with α-haloketones, offered a more accessible pathway to a wider range of substituted imidazo[1,2-a]pyridines.[2][3][4]
The latter half of the 20th century and the dawn of the 21st century witnessed an explosion of innovative synthetic methodologies. The development of multi-component reactions (MCRs) , such as the Groebke-Blackburn-Bienaymé reaction, revolutionized the synthesis of highly functionalized imidazo[1,2-a]pyridines in a one-pot fashion, embodying the principles of atom economy and efficiency.[5][6][7][8] Furthermore, the application of transition-metal catalysis has opened up new avenues for the construction and functionalization of this versatile scaffold.[9][10]
This historical progression underscores a continuous drive towards more efficient, scalable, and environmentally benign synthetic strategies, reflecting the growing importance of the imidazo[1,2-a]pyridine core in modern chemistry.
Foundational Synthetic Methodologies: From Classical to Contemporary
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly since its discovery. Below, we detail two seminal, yet distinct, experimental protocols that represent both classical and modern approaches to constructing this scaffold.
The Classical Approach: The Chichibabin-Tschitschibabin Synthesis
This foundational method, first described by Aleksei Chichibabin, involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[1] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in 20 mL of ethanol.
-
To this solution, add α-bromoacetophenone (2.1 g, 10.6 mmol).
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
Caption: Chichibabin Synthesis Workflow.
The Modern Approach: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot, three-component synthesis that exemplifies the efficiency of modern organic chemistry.[5][6][7][8] It allows for the rapid assembly of complex 3-aminoimidazo[1,2-a]pyridines from simple, readily available starting materials.
Experimental Protocol: Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [5]
-
Step 1: Reaction Setup
-
To a microwave vial, add 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) in water as the solvent.
-
-
Step 2: Reaction Execution
-
Seal the vial and subject it to ultrasound irradiation for a specified time until the reaction is complete, as monitored by TLC.
-
-
Step 3: Work-up and Purification
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Caption: Groebke-Blackburn-Bienaymé Reaction Pathway.
Medicinal Chemistry Significance: A Scaffold for Drug Discovery
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[11][12] This has led to the development of several marketed drugs with a variety of therapeutic applications.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Zolpidem | Hypnotic | Selective agonist at the benzodiazepine-1 (BZ1) receptor subtype of the GABA-A receptor complex, enhancing GABAergic inhibition.[12][13][14][15] |
| Alpidem | Anxiolytic | Binds to both central and peripheral benzodiazepine receptors (TSPO), modulating GABAergic transmission.[16][17][18] Its use was discontinued due to hepatotoxicity.[16] |
| Olprinone | Cardiotonic | A phosphodiesterase 3 (PDE3) inhibitor, leading to increased intracellular cAMP, resulting in positive inotropic and vasodilatory effects.[19][20][21][22] |
| Zolimidine | Antiulcer | Exhibits gastroprotective effects. |
Mechanism of Action: A Closer Look at Key Drugs
-
Zolpidem (Ambien®): As a hypnotic agent, zolpidem's efficacy stems from its selective binding to the α1 subunit of the GABA-A receptor.[11][15] This selectivity is thought to be responsible for its sedative effects with a reduced incidence of the anxiolytic, myorelaxant, and anticonvulsant properties associated with less selective benzodiazepines.[11][15] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, zolpidem promotes sleep onset and maintenance.[13][14]
-
Alpidem (Ananxyl®): Alpidem was developed as an anxiolytic with a non-benzodiazepine structure.[16][18] Its mechanism of action involves interaction with both the central benzodiazepine receptor and the peripheral benzodiazepine receptor (now known as the translocator protein or TSPO).[16][17] While its anxiolytic effects were promising, reports of severe hepatotoxicity led to its withdrawal from the market, highlighting the importance of thorough toxicological profiling in drug development.[16]
-
Olprinone (Coretec®): Used in the treatment of acute heart failure, olprinone functions as a selective inhibitor of phosphodiesterase 3 (PDE3).[19][20] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. The resulting increase in cAMP levels leads to enhanced myocardial contractility (positive inotropy) and vasodilation, thereby improving cardiac output and reducing cardiac workload.[19][21]
Conclusion and Future Outlook
The journey of the imidazo[1,2-a]pyridine scaffold from its initial synthesis by Chichibabin to its current prominence in medicinal chemistry is a testament to its remarkable versatility and therapeutic potential. The continuous evolution of synthetic methodologies has made this core readily accessible, enabling the exploration of its vast chemical space. The success of drugs like zolpidem and olprinone has firmly established the imidazo[1,2-a]pyridine scaffold as a valuable pharmacophore.
Looking ahead, the field is poised for further advancements. The development of novel, highly selective, and efficient synthetic methods will continue to be a major focus. Furthermore, a deeper understanding of the structure-activity relationships (SAR) and the molecular targets of imidazo[1,2-a]pyridine-based compounds will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. The rich history and promising future of the imidazo[1,2-a]pyridine core ensure that it will remain a focal point of research and development in the years to come.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 15. Zolpidem - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. alpidem [drugcentral.org]
- 18. Alpidem - Wikipedia [en.wikipedia.org]
- 19. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Olprinone - AdisInsight [adisinsight.springer.com]
- 22. Olprinone - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2][3] This in-depth technical guide focuses on a specific analog, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine, and outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets. While direct biological data for this particular compound is not extensively available, the well-established pharmacology of the imidazo[1,2-a]pyridine class provides a strong foundation for hypothesizing its mechanism of action. This guide will delve into the most probable molecular targets, with a significant focus on protein kinases, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.
The Imidazo[1,2-a]pyridine Scaffold: A Gateway to Diverse Therapeutic Targets
The imidazo[1,2-a]pyridine core is a versatile bicyclic heterocycle that has been successfully exploited in drug discovery.[4] Its rigid structure and synthetic tractability allow for the precise placement of various substituents, leading to compounds with high affinity and selectivity for a range of biological targets.[3] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic) underscore the therapeutic value of this scaffold.[5][6]
Emerging research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent modulators of key signaling pathways implicated in severe pathologies, most notably cancer.[7] A significant body of evidence points towards protein kinases as a primary target class for these compounds.[8]
Hypothesized Therapeutic Targets: A Focus on Kinase Signaling Cascades
Based on extensive research into the biological activities of imidazo[1,2-a]pyridine derivatives, we can formulate a strong hypothesis that this compound is a modulator of protein kinase activity. Several key cancer-associated kinases and signaling pathways have been identified as targets for this class of compounds:
-
PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit key components of this pathway, including PI3Kα and Akt.[9][10][11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[11]
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Axl/Mer kinases, plays a pivotal role in cancer cell proliferation, metastasis, and angiogenesis. Imidazo[1,2-a]pyridine-based inhibitors of IGF-1R and dual Mer/Axl kinases have been developed.[12][13]
-
KRAS Pathway: The KRAS protein is a key signaling node that, when mutated, can drive tumorigenesis. Recently, imidazo[1,2-a]pyridine has been utilized as a scaffold for the development of covalent inhibitors targeting the KRAS G12C mutant.[14]
-
STAT3/NF-κB Signaling: These transcription factors are involved in inflammatory responses and have been implicated in cancer development and progression. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB pathway.[15]
The following diagram illustrates the key signaling pathways that are likely to be modulated by this compound.
Caption: Hypothesized signaling pathways targeted by this compound.
Experimental Workflow for Target Identification and Validation
A multi-pronged approach is essential for the unambiguous identification and validation of the therapeutic target(s) of this compound.[16][17][18][19][20][21] The following workflow outlines a logical progression from initial screening to in-depth validation.
Caption: A comprehensive workflow for therapeutic target identification and validation.
Step 1: Target Identification
The initial step aims to identify candidate protein targets. Both unbiased and hypothesis-driven approaches should be employed.
This technique identifies proteins that directly bind to the compound of interest.[22][23]
Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound functionalized with a linker and an affinity tag (e.g., biotin). It is crucial to verify that the modified compound retains its biological activity.[24][25]
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the parent compound).
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]
Data Analysis: Candidate targets are proteins that are significantly enriched in the pulldown with the active compound compared to a negative control (e.g., beads alone or beads with an inactive analog).
Given the strong evidence for imidazo[1,2-a]pyridines as kinase inhibitors, a hypothesis-driven approach focusing on this target class is highly recommended.[8][27][28][29][30]
Protocol: Kinase Panel Screening
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Assay Format: Typically, these services utilize radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of purified kinases in the presence of the test compound.[29]
-
Data Acquisition: The percentage of inhibition of each kinase at a fixed concentration of the compound (e.g., 1 or 10 µM) is determined.
Data Analysis: "Hits" are kinases that show significant inhibition (e.g., >50% or >80%) at the screening concentration. This provides a focused list of candidate kinase targets.
| Target Identification Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Capturing binding partners using an immobilized ligand.[22][26] | Unbiased, identifies direct binding partners. | Requires chemical modification of the compound, potential for false positives.[25] |
| Kinase Panel Screening | Measuring the inhibitory activity against a large panel of purified kinases.[27][29] | High-throughput, provides a broad overview of kinase selectivity. | In vitro assay may not fully reflect cellular activity, does not confirm direct binding. |
Step 2: Target Validation
Once candidate targets have been identified, it is crucial to validate that the compound's biological effects are mediated through these targets.[17][19][20]
For each "hit" kinase identified in the profiling screen, determine the half-maximal inhibitory concentration (IC50) value. This provides a quantitative measure of the compound's potency.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.
-
Assay Setup: In a multi-well plate, set up reactions containing the kinase, substrate, and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells.[31][32][33][34][35] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[34]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or this compound.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Detection: Analyze the amount of the soluble target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.[34]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
To confirm that the engagement of the target kinase by the compound leads to the expected downstream signaling effects, cellular assays are essential.
Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Treatment: Treat cancer cells with increasing concentrations of this compound for a defined period.
-
Protein Extraction: Prepare whole-cell lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated (active) and total forms of the target kinase and its key downstream substrates.
-
Data Analysis: A decrease in the phosphorylation of the target kinase and its substrates in a dose-dependent manner provides strong evidence for target inhibition in a cellular context.
Conclusion
The this compound represents a promising starting point for the development of novel therapeutics. By leveraging the extensive knowledge of the imidazo[1,2-a]pyridine scaffold's propensity to target protein kinases, a focused and efficient target identification and validation cascade can be executed. The combination of unbiased and hypothesis-driven approaches, followed by rigorous biochemical and cellular validation, will provide a clear understanding of its mechanism of action and pave the way for its further preclinical and clinical development. This guide provides a robust framework for researchers to systematically unravel the therapeutic potential of this intriguing molecule.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 17. wjbphs.com [wjbphs.com]
- 18. researchgate.net [researchgate.net]
- 19. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 20. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]
- 21. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]
- 22. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 23. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drughunter.com [drughunter.com]
- 26. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. assayquant.com [assayquant.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. benchchem.com [benchchem.com]
- 32. scispace.com [scispace.com]
- 33. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 34. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. bio-protocol.org [bio-protocol.org]
Whitepaper: A Prospective In Silico Analysis of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-tubercular, and antiviral properties.[1][2] This guide presents a comprehensive, prospective in silico modeling workflow for a specific, under-investigated derivative: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine. As experimental data for this compound is sparse, this document serves as a technical blueprint for researchers, outlining a systematic computational approach to hypothesize biological targets, elucidate potential binding interactions, and evaluate drug-likeness. We will detail a multi-stage strategy encompassing target identification through reverse docking and similarity searching, rigorous molecular docking protocols, and validation of protein-ligand complexes using molecular dynamics simulations. This whitepaper is designed to be a practical guide for computational chemists and drug development professionals, providing not only the steps but the scientific rationale behind each methodological choice to ensure a robust and self-validating computational study.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
Nitrogen-bridged heterocyclic compounds are mainstays of modern pharmacology. Among them, the imidazo[1,2-a]pyridine core is particularly noteworthy, serving as the foundation for approved drugs like Zolpidem and Alpidem.[1] The scaffold's rigid, planar structure and its capacity for diverse functionalization have made it a fertile ground for discovering novel therapeutic agents against a host of diseases.[3] Derivatives have shown potent activity against Mycobacterium tuberculosis, cancer cell lines, and various viruses, underscoring the chemical versatility of this core structure.[2][4]
This guide focuses on a specific analogue, this compound. The bromine atom at the 3-position offers a potential site for further synthetic modification (a "late-stage functionalization" handle) or can participate in halogen bonding within a protein active site.[5] The methoxy group at the 7-position modulates the electronic properties and lipophilicity of the molecule. Despite its potential, this specific compound lacks extensive characterization in the public domain.
Therefore, we propose a comprehensive in silico workflow to bridge this knowledge gap. This computational-first approach is a cost-effective and rapid strategy to generate testable hypotheses regarding the compound's mechanism of action, thereby guiding and prioritizing future wet-lab experiments.
Part 1: Target Identification and Prioritization
Without a known biological target, the first and most critical step is to generate a list of plausible protein interactors. A dual-pronged approach, leveraging both ligand- and structure-based methods, provides the most robust starting point.
Ligand-Based Target Prediction
This methodology operates on the principle of "molecular similarity," which posits that structurally similar molecules are likely to have similar biological activities.
Experimental Protocol:
-
Query Preparation: Generate a 2D structure and a low-energy 3D conformer of this compound.
-
Database Selection: Utilize large-scale chemical databases that link chemical structures to bioactivity data, such as ChEMBL, PubChem BioAssay, and BindingDB.
-
Similarity Search: Perform a 2D similarity search using Tanimoto coefficients (threshold > 0.85) to find molecules with a similar scaffold that have known, annotated protein targets.
-
Target Compilation: Aggregate the protein targets associated with the retrieved similar compounds.
-
Analysis: Rank the potential targets based on the frequency of their appearance and the potency of the known ligands. This approach is powerful for identifying targets within well-studied protein families where scaffold-hopping is common.
Structure-Based Target Prediction (Reverse Docking)
Reverse docking, or inverse docking, flips the conventional paradigm: instead of docking a library of ligands to one target, we dock one ligand to a library of protein structures.
Experimental Protocol:
-
Ligand Preparation: Prepare the 3D structure of this compound by assigning Gasteiger charges and defining rotatable bonds.
-
Target Library Preparation: Use a pre-curated library of druggable protein binding sites (e.g., the PDBbind database or commercial offerings). Each structure must be prepared by removing water, adding polar hydrogens, and assigning charges.
-
Automated Docking: Systematically dock the prepared ligand into the binding site of every protein in the library using a validated docking program (e.g., AutoDock Vina, Glide).
-
Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score). The lower the binding energy, the more favorable the interaction.
-
Hit-List Refinement: Filter the ranked list by biological function, disease relevance, and evidence from the ligand-based search to produce a final, prioritized list of candidate targets for more detailed analysis.
For the remainder of this guide, let us hypothesize that this dual approach identified Mycobacterium tuberculosis Pantothenate Synthetase (PanC) as a high-priority target, a known interactor for other imidazo[1,2-a]pyridine-3-carboxamide analogues.[6]
Part 2: High-Resolution Molecular Docking
With a putative target selected (PanC, PDB ID: 3IVX), the next step is to perform a detailed molecular docking study to predict the precise binding mode and affinity.[6]
Causality Behind the Protocol
A successful docking experiment hinges on meticulous preparation of both the protein and the ligand.
Experimental Protocol:
-
Protein Preparation (PDB: 3IVX):
-
Rationale: The raw crystal structure from the Protein Data Bank (PDB) is not immediately usable for docking. It contains crystallographic water molecules, co-factors, and lacks hydrogen atoms.
-
Steps: a. Download the crystal structure of PanC (PDB ID: 3IVX). b. Remove all crystallographic water molecules and any co-crystallized ligands or ions not essential for binding. c. Add polar hydrogen atoms, as they are critical for forming hydrogen bonds. d. Assign partial charges using a standard force field (e.g., AMBER, CHARMM). This is crucial for calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Rationale: The ligand's 3D conformation, tautomeric state, and charge distribution must be chemically correct to yield a biologically relevant prediction.
-
Steps: a. Generate the 3D structure of this compound. b. Perform an energy minimization using a quantum mechanical (e.g., DFT) or molecular mechanics method to obtain a low-energy, stable conformation.[7] c. Assign partial charges (e.g., Gasteiger or AM1-BCC) and define the rotatable bonds.
-
-
Grid Generation and Docking:
-
Rationale: The docking algorithm needs a defined search space (the "grid box") to explore possible binding poses. The size and location of this box are critical parameters.
-
Steps: a. Identify the active site of PanC, typically by locating the position of the co-crystallized ligand in the original PDB file. b. Define a grid box (e.g., 60x60x60 Å) centered on the active site, ensuring it is large enough to accommodate the ligand in various orientations. c. Execute the docking simulation. The algorithm will generate multiple possible binding poses and rank them using a scoring function that estimates the free energy of binding.
-
Data Presentation: Hypothetical Docking Results
| Pose ID | Est. Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | Gln72, His44 | Hydrogen Bond |
| Val187, Pro188 | Hydrophobic | ||
| 2 | -8.1 | His44 | Hydrogen Bond |
| Met101, Ile190 | Hydrophobic | ||
| 3 | -7.9 | Ser100 | Hydrogen Bond |
| Phe189 | Pi-Pi Stacking |
Part 3: Validation with Molecular Dynamics (MD) Simulation
Molecular docking provides a static, time-averaged prediction of the binding pose. However, biological systems are dynamic. MD simulation is a powerful technique to assess the stability of the predicted protein-ligand complex in a simulated physiological environment over time. A stable complex in an MD simulation lends high confidence to the docking prediction.
Experimental Protocol:
-
System Setup:
-
Rationale: To simulate a realistic environment, the complex must be solvated in water and neutralized with ions.
-
Steps: a. Take the highest-ranked docked pose (Pose 1 from the table above) of the PanC-ligand complex as the starting structure. b. Place the complex in the center of a periodic box of water (e.g., using the TIP3P water model). c. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Parameterization and Equilibration:
-
Rationale: The simulation requires a force field—a set of parameters describing the potential energy of the system's particles. The system must also be gradually relaxed to avoid steric clashes before the production run.
-
Steps: a. Apply a standard protein force field (e.g., AMBER ff14SB). b. Generate force field parameters for the ligand using tools like Antechamber or CGenFF. c. Perform energy minimization to remove bad contacts. d. Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble). e. Adjust the system's pressure and density while maintaining temperature (NPT ensemble). This equilibration phase typically lasts several nanoseconds.
-
-
Production MD:
-
Rationale: This is the main data-gathering phase of the simulation, where the system evolves freely.
-
Steps: a. Run the simulation for a significant duration (e.g., 100 nanoseconds) without restraints. b. Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 picoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD for both indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High fluctuations in the binding site could indicate instability.
-
Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation. A stable hydrogen bond present for >70% of the simulation time is considered significant.
-
Part 4: ADMET and Druglikeness Profiling
A compound's potential as a drug is not solely determined by its binding affinity. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are equally critical. In silico models can predict these properties early in the discovery process.[8]
Experimental Protocol:
-
Descriptor Calculation: Use the 2D structure of this compound to calculate key physicochemical properties.
-
Rule-Based Filtering: Evaluate the compound against established druglikeness rules.
-
Model-Based Prediction: Employ predictive models (often QSAR-based) to estimate properties like aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 239.08 g/mol | < 500 | Pass |
| LogP (Lipophilicity) | 2.5 | -0.4 to 5.6 | Pass |
| H-Bond Donors | 0 | ≤ 5 | Pass |
| H-Bond Acceptors | 2 | ≤ 10 | Pass |
| Lipinski's Rule of 5 | 0 Violations | ≤ 1 Violation | Druglike |
| Aqueous Solubility (logS) | -3.2 | > -4.0 | Moderately Soluble |
| BBB Permeability | High | - | CNS Active? |
| CYP2D6 Inhibitor | Unlikely | - | Low Risk of DDI |
Conclusion and Future Directions
This whitepaper has outlined a rigorous, multi-step in silico workflow for characterizing the potential interactions of this compound. By starting with broad target-fishing methodologies and progressively narrowing the focus to high-resolution docking and dynamic simulation, this approach allows researchers to build a strong, data-driven hypothesis about a compound's biological role before committing significant resources to laboratory synthesis and testing.
The hypothetical results presented suggest that this compound is a druglike molecule with the potential to stably bind to targets such as M. tuberculosis PanC. The next logical steps would be:
-
In Vitro Validation: Synthesize the compound and test its activity in enzymatic assays against the top-predicted targets (e.g., PanC).
-
Cell-Based Assays: Evaluate the compound's efficacy in relevant cell models (e.g., M. tuberculosis growth inhibition).
-
Structure-Activity Relationship (SAR) Studies: Use the validated binding model to design and synthesize new analogues with improved potency and pharmacokinetic properties.
This computational blueprint demonstrates a commitment to scientific integrity, providing a self-validating system where each stage builds upon and confirms the last, ultimately accelerating the path from a promising chemical scaffold to a potential therapeutic candidate.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a cornerstone for a multitude of approved drugs and clinical candidates.[3] Its "privileged" status stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including sedative-hypnotics, anxiolytics, anticancer, antitubercular, and antiviral agents.[1][4] This technical guide provides a comprehensive review of the medicinal chemistry of imidazo[1,2-a]pyridine derivatives, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside illustrative diagrams of key signaling pathways and experimental workflows to offer a holistic understanding for researchers and drug development professionals.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Moiety
The imidazo[1,2-a]pyridine scaffold is a nitrogen-rich aromatic heterocycle that has proven to be a remarkably fruitful template for the design of novel therapeutic agents.[5] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions with various biological macromolecules. This inherent versatility has led to the development of a range of clinically successful drugs, including the widely prescribed hypnotic agent zolpidem (Ambien), and the anxiolytics alpidem and saripidem.[3][6] The broad biological profile of this scaffold extends to a multitude of other therapeutic areas, making it a subject of intense and ongoing research in the field of drug discovery.[1][4]
Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The construction of the imidazo[1,2-a]pyridine core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern.
Tschitschibabin Reaction and Related Condensations
One of the most classical and versatile methods is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[5] This reaction typically proceeds under thermal conditions or in the presence of a base.[5]
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Tschitschibabin Reaction
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 mmol).
-
Add a base, such as sodium bicarbonate (2.0 mmol), to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Multicomponent Reactions (MCRs)
Modern synthetic approaches often employ multicomponent reactions (MCRs) to generate molecular diversity in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, involving a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[7]
Experimental Protocol: Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives via GBB-3CR [7]
-
In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a Lewis acid (e.g., scandium triflate) in a suitable solvent like methanol.[7]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.[7]
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
Central Nervous System (CNS) Agents: Sedative-Hypnotics and Anxiolytics
The most prominent therapeutic application of imidazo[1,2-a]pyridines is in the treatment of central nervous system disorders, particularly insomnia and anxiety.
Zolpidem, alpidem, and saripidem exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[8][9][10] These compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of the endogenous ligand, gamma-aminobutyric acid (GABA).[11][12] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, resulting in sedative, hypnotic, and anxiolytic effects.[11]
A key feature of these imidazo[1,2-a]pyridine-based drugs is their selectivity for GABA-A receptor subtypes. Zolpidem, for instance, exhibits a higher affinity for receptors containing the α1 subunit, which is thought to be responsible for its potent hypnotic effects with relatively weaker muscle relaxant and anticonvulsant properties compared to non-selective benzodiazepines.[13][14] Alpidem and saripidem also show selectivity for specific α-subunits.[9][10][15]
Caption: Mechanism of action of imidazo[1,2-a]pyridine-based GABA-A receptor modulators.
Structure-Activity Relationship (SAR) Insights for CNS Activity:
| Position | Substitution | Effect on Activity |
| C2 | Aryl group (e.g., phenyl, chlorophenyl) | Generally important for binding affinity.[9][16] |
| C3 | Acetamide or related side chain | Crucial for potency and subtype selectivity.[9][17] |
| C6 | Halogen (e.g., Chloro) | Often enhances anxiolytic or hypnotic activity.[9] |
| C7, C8 | Methyl or other small alkyl groups | Can modulate activity and pharmacokinetic properties.[18] |
Anticancer Agents
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various hallmarks of cancer.[19][20]
A significant number of imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include:
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is frequently hyperactivated in many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα, leading to the induction of apoptosis in cancer cells.[21][22]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: By targeting CDKs, these compounds can arrest the cell cycle and inhibit tumor growth.[20]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Derivatives have shown inhibitory activity against RTKs such as VEGFR and EGFR, which are involved in angiogenesis and cell proliferation.[20][23]
Caption: Imidazo[1,2-a]pyridines as inhibitors of key signaling pathways in cancer.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the imidazo[1,2-a]pyridine test compound to the reaction mixture.
-
Incubate the mixture at the optimal temperature for the kinase (typically 30-37°C) for a specified period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay (using [γ-³²P]ATP), or a luminescence-based assay that measures the amount of remaining ATP.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Antitubercular Agents
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular drugs.[24][25] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of anti-TB agents with potent activity against both replicating and non-replicating Mtb.[26][27]
Several imidazo[1,2-a]pyridine derivatives have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb.[27] By inhibiting this target, these compounds disrupt the electron transport chain and ATP synthesis, leading to bacterial cell death.
Structure-Activity Relationship (SAR) Insights for Antitubercular Activity: [26][27]
| Position | Substitution | Effect on Activity |
| C2, C7 | Small alkyl groups (e.g., methyl) | Generally beneficial for potency.[28] |
| C3 | Carboxamide moiety | Essential for activity; the nature of the amide substituent is critical.[26] |
| Amide Substituent | Bulky and lipophilic groups (e.g., biaryl ethers) | Can lead to nanomolar potency.[29] |
Antiviral Agents
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[18][30]
For antiviral activity, substitutions at the C3 position of the imidazo[1,2-a]pyridine ring are crucial. The introduction of a thioether side chain at this position has been shown to be particularly effective.[18][30] The nature of the substituent on the sulfur atom and the substitution pattern on the imidazo[1,2-a]pyridine core can be modulated to optimize antiviral potency and selectivity.[31][32]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds with significant therapeutic potential. The successful clinical translation of drugs like zolpidem has paved the way for the continued exploration of this versatile heterocyclic system. Current research is focused on further elucidating the structure-activity relationships for various biological targets, optimizing the pharmacokinetic properties of lead compounds, and exploring novel therapeutic applications. The amenability of the imidazo[1,2-a]pyridine core to a wide range of synthetic modifications, including multicomponent reactions, ensures that it will remain a fertile ground for the discovery of new and improved medicines for the foreseeable future. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zolpidem - Wikipedia [en.wikipedia.org]
- 9. Alpidem | 82626-01-5 | Benchchem [benchchem.com]
- 10. Saripidem - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 13. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Saripidem [bionity.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buy Saripidem | 103844-86-6 | >98% [smolecule.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 30. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
3-Bromo-7-methoxyimidazo[1,2-A]pyridine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine and its Analogs
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry. Recognized as a "privileged" scaffold, its derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This diverse biological activity has led to the development of several marketed drugs, such as Zolpidem for insomnia and Alpidem for anxiety.[1][2][3] The therapeutic potential of this class of compounds stems from their ability to interact with a variety of biological targets, most notably protein kinases, which are key regulators of cellular processes.
This guide focuses on the mechanistic underpinnings of the imidazo[1,2-a]pyridine core, with a specific lens on this compound. While direct and extensive research on this specific analog is emerging, a wealth of information on closely related derivatives allows for a robust, evidence-based exploration of its probable mechanisms of action. This document will delve into the key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives, detail the experimental methodologies used to elucidate these mechanisms, and provide a comprehensive overview for researchers and drug development professionals.
The Imidazo[1,2-a]pyridine Scaffold as a Kinase Inhibitor
A predominant mechanism of action for many biologically active imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases.[4] Protein kinases play a crucial role in signal transduction pathways that control cell growth, differentiation, metabolism, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[4] Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to inhibit a range of kinases, often with considerable potency and selectivity.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives
Research has identified several critical signaling pathways that are modulated by imidazo[1,2-a]pyridine compounds. These pathways are often hyperactivated in cancer, and their inhibition can lead to reduced cell proliferation, cell cycle arrest, and apoptosis.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell survival and growth. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit key components of this pathway. For instance, certain derivatives have been identified as potent PI3Kα inhibitors, with IC50 values in the nanomolar range.[5] Furthermore, some analogs act as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of the pathway.[6] Inhibition of this pathway by imidazo[1,2-a]pyridines has been shown to reduce the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
The STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting cell survival and proliferation. A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[7] This suggests that compounds based on this scaffold can interfere with the inflammatory processes that contribute to tumorigenesis.
Caption: The STAT3/NF-κB signaling pathway and potential inhibition by imidazo[1,2-a]pyridine derivatives.
Summary of Inhibitory Activities
The versatility of the imidazo[1,2-a]pyridine scaffold is highlighted by the range of kinases it can inhibit. The following table summarizes the reported inhibitory activities of various derivatives.
| Compound Class | Target Kinase(s) | Reported IC50 | Reference |
| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt isoforms | Sub-micromolar | [8] |
| 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines | IGF-1R | Potent and selective | [9] |
| Imidazo[1,2-a]pyridine derivatives | DYRK1A, CLK1 | 0.7 - 2.6 µM | [4] |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | 2 nM | [5] |
| 3-aminoimidazo[1,2-α]pyridine derivatives | - | 4.15 µM (HT-29 cells) |
Experimental Protocols for Mechanistic Elucidation
To determine the mechanism of action of a novel compound like this compound, a series of well-established experimental protocols are employed. These assays provide a systematic approach to identifying the biological target and characterizing the downstream cellular effects.
General Workflow for Characterization
Caption: A typical experimental workflow for characterizing the mechanism of action of a novel imidazo[1,2-a]pyridine derivative.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, A375, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation. It is crucial for confirming the inhibition of a specific signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound at its IC50 concentration for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
3. Cell Cycle Analysis by Flow Cytometry
Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo).
4. Apoptosis Assay (Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).
Hypothesized Mechanism of Action for this compound
Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases. The presence of the bromo group at the 3-position and the methoxy group at the 7-position are key structural features that will influence its target specificity and potency. The bromine atom, being an electron-withdrawing group, can participate in halogen bonding and alter the electronic properties of the heterocyclic ring system, potentially enhancing its binding affinity to the ATP-binding pocket of certain kinases. The methoxy group, on the other hand, can influence the solubility and metabolic stability of the compound.
Given the prevalence of activity against the PI3K/Akt/mTOR pathway within this class of compounds, it is a primary candidate for the molecular target of this compound. Therefore, a plausible mechanism of action is the inhibition of a kinase within this pathway, leading to downstream effects such as cell cycle arrest and induction of apoptosis in cancer cells.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. Its derivatives consistently demonstrate the ability to modulate key signaling pathways through the inhibition of protein kinases. While this compound itself requires further specific investigation, the wealth of data on its analogs provides a strong foundation for predicting its mechanism of action. By employing the systematic experimental approaches outlined in this guide, researchers can effectively characterize its biological activity and unlock its therapeutic potential. The continued exploration of this versatile scaffold promises to yield new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic C-C Bond Formation Using 3-Bromo-7-methoxyimidazo[1,2-A]pyridine in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials, valued for its unique electronic properties and biological activity.[1] Functionalization of this core, particularly at the C-3 position, is a critical step in the synthesis of novel molecular entities. This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 3-bromo-7-methoxyimidazo[1,2-a]pyridine as a key building block in Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide a detailed, step-by-step protocol for a representative coupling, ensuring reproducibility and high-yield synthesis of 3-aryl-7-methoxyimidazo[1,2-a]pyridines.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, appearing in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with biological targets, modulating properties like solubility and bioavailability. The Suzuki-Miyaura reaction stands out as one of the most robust and versatile methods for C-C bond formation, enabling the linkage of an organoboron species with an organic halide.[2] This palladium-catalyzed reaction is particularly well-suited for functionalizing heteroaryl halides like this compound, offering a direct route to a diverse library of 3-substituted analogues for structure-activity relationship (SAR) studies.[3]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki coupling proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[4] Each step is a critical control point influenced by the choice of catalyst, ligand, base, and solvent.
The generally accepted mechanism involves three key stages:[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step, especially for less reactive halides.[4]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic group (R²) to the Pd(II) center, displacing the halide. The precise mechanism of this step is complex but is facilitated by the base.[2]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Optimizing the Reaction: A Scientist's Guide to Key Parameters
The success of coupling a heteroaryl bromide like this compound hinges on the careful selection of reaction components. The nitrogen atom in the imidazo[1,2-a]pyridine ring can potentially coordinate to the palladium center, necessitating specific considerations.[5]
-
Palladium Source and Ligand: While pre-formed catalysts like Pd(PPh₃)₄ can be effective, a combination of a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a phosphine ligand often provides superior results and greater flexibility.[6] For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are frequently employed. These ligands promote the reductive elimination step and stabilize the Pd(0) species, preventing catalyst deactivation.
-
The Role of the Base: The base is crucial for activating the boronic acid to form the reactive boronate species.[6] The choice of base can dramatically impact yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their moderate basicity. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents.[7]
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with sterically hindered or electron-rich boronic acids.
-
Hydroxides (NaOH, Ba(OH)₂): Used in aqueous or biphasic systems, but care must be taken to avoid base-sensitive functional groups.[8]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases.
-
Aprotic Polar Solvents (DMF, Dioxane, THF): Common choices that work well for a broad range of substrates.[2][8] It is critical to use anhydrous, degassed solvents to prevent catalyst poisoning and protodeboronation of the boronic acid.
-
Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): Often used with inorganic bases like K₂CO₃ or K₃PO₄. The water helps to dissolve the base and facilitate the formation of the boronate complex.[9]
-
-
Boron Reagent: While arylboronic acids are most common, they can be prone to decomposition (protodeboronation).[10] For challenging couplings or unstable partners, more robust alternatives can be used:
-
Boronate Esters (e.g., Pinacol Esters): More stable to chromatography and less susceptible to protodeboronation.
-
Trifluoroborate Salts (R-BF₃K): Air- and moisture-stable crystalline solids that slowly release the boronic acid under reaction conditions.
-
MIDA Boronates: Exceptionally stable, allowing for iterative cross-coupling strategies. They release the active boronic acid under mild basic aqueous conditions.[11]
-
Detailed Application Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02–0.05 equiv)
-
SPhos (2x mol equiv relative to Pd)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and a small amount of water (e.g., dioxane:water 10:1 v/v).
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. Causality: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and low yields.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of degassed solvent to form a slurry. Quickly add this catalyst slurry to the main reaction flask under positive inert gas pressure. Rationale: Adding the catalyst and ligand together as a pre-mixed solution ensures the correct stoichiometry is introduced to the reaction.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 3-aryl-7-methoxyimidazo[1,2-a]pyridine product.
Representative Reaction Data
The following table summarizes typical conditions and outcomes for the Suzuki coupling of 3-bromoimidazo[1,2-a]pyridine derivatives, illustrating the versatility of the method.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 130 / 0.7 | ~90[7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 130 / 0.7 | ~88[7] |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 / 16 | ~80[12] |
| 4 | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 / 12 | High |
| 5 | N-Boc-pyrazole-4-boronic acid ester | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Toluene | 110 / 18 | High |
Note: Yields are representative and may vary based on specific substrate and precise reaction conditions. Entries 4 and 5 are illustrative examples based on standard conditions for challenging couplings.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the C-3 arylation of this compound. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and access a vast chemical space for drug discovery and materials science. Understanding the underlying mechanism and the rationale behind each experimental parameter is key to overcoming challenges associated with heteroaryl substrates and ensuring the successful synthesis of target molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Kinase Inhibitor Screening Using 3-Bromo-7-methoxyimidazo[1,2-A]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, derivatives of this heterocyclic system have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[3][4] The PI3K/Akt/mTOR signaling pathway, a central hub for controlling cell growth, proliferation, and survival, is a particularly prominent target for imidazo[1,2-a]pyridine-based inhibitors.[1][5][6][7][8] Dysregulation of this pathway is a common event in many human cancers, making its components attractive targets for therapeutic intervention.[6][8]
3-Bromo-7-methoxyimidazo[1,2-a]pyridine represents a key starting point for the development of novel kinase inhibitors. The bromine atom at the 3-position serves as a versatile chemical handle for further structural modifications, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[9][10] The methoxy group at the 7-position can also influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for researchers on the application of this compound in kinase inhibitor screening, from initial biochemical assays to cellular target engagement verification.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most kinase inhibitors, including many imidazo[1,2-a]pyridine derivatives, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition of kinase activity can lead to the downregulation of signaling pathways that are crucial for cancer cell survival and proliferation, ultimately inducing cell cycle arrest and apoptosis.[1]
The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition.
Caption: Mechanism of ATP-competitive kinase inhibition.
PART 1: Biochemical Screening for Kinase Inhibition
The initial step in evaluating a potential kinase inhibitor is to determine its activity in a cell-free biochemical assay. This allows for the direct measurement of the compound's effect on the kinase of interest without the complexities of a cellular environment. A widely used and robust method is the luminescence-based kinase assay, such as the Kinase-Glo® platform.[11][12][13]
Principle of the Luminescence-Based Kinase Assay (Kinase-Glo®)
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[11][12] The assay is based on the ATP-dependent luciferase reaction. When the Kinase-Glo® reagent is added to the kinase reaction, the luciferase utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.[13] Therefore, a higher luminescent signal indicates greater inhibition of the kinase.
Caption: Workflow of a luminescence-based kinase assay.
Protocol: In Vitro Kinase Inhibition Assay using Kinase-Glo®
This protocol is designed for a 96-well or 384-well plate format, suitable for high-throughput screening.
Materials:
-
This compound (test compound)
-
Kinase of interest (e.g., PI3Kα, Akt1, mTOR)
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP
-
White, opaque multiwell plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a multiwell plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound at various concentrations (or DMSO for control)
-
Kinase and substrate mixture
-
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the recommended reaction time (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.[13]
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
| Parameter | Example Value |
| Kinase Concentration | 1-10 nM |
| Substrate Concentration | 0.1-1 mg/mL |
| ATP Concentration | 1-100 µM (near Km) |
| Incubation Time | 60 minutes |
| Incubation Temperature | 30°C |
Table 1: Example parameters for an in vitro kinase assay.
PART 2: Cellular Target Engagement Verification
While biochemical assays are crucial for determining direct inhibitory activity, it is equally important to confirm that the compound can enter cells and bind to its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[14][15][16][17]
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a kinase inhibitor, can stabilize the target protein, leading to an increase in its thermal stability.[14][16] In a CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The soluble fraction of the target protein is then quantified, typically by Western blotting. A ligand-bound protein will be more resistant to heat-induced denaturation and aggregation, resulting in a higher amount of soluble protein at elevated temperatures compared to the unbound protein.[16]
Caption: Workflow of a Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement of this compound
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa, A375)[1]
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture the chosen cell line to approximately 80% confluency.
-
Treat the cells with a high concentration of this compound (e.g., 10-100x the biochemical IC50) or vehicle (DMSO) for a sufficient duration to allow for cell penetration and target binding (e.g., 1-4 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for both the vehicle and compound-treated samples.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures for the compound-treated sample compared to the vehicle control indicates target engagement.
| Parameter | Example Condition |
| Cell Line | HeLa (cervical cancer) |
| Compound Concentration | 10 µM |
| Treatment Time | 2 hours |
| Temperature Range | 40°C - 70°C |
| Heating Time | 3 minutes |
Table 2: Example parameters for a CETSA experiment.
Safety Precautions
When working with this compound and other chemical compounds, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[18][19][20][21] All work should be conducted in a well-ventilated area or a chemical fume hood.[18][21] Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.[18][19][20][21]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a kinase inhibitor. Successful identification of inhibitory activity and confirmation of cellular target engagement are critical first steps in the drug discovery pipeline. Further studies should focus on elucidating the broader kinase selectivity profile of the compound, optimizing its structure to improve potency and drug-like properties, and evaluating its efficacy in more complex cellular models and in vivo. The versatile imidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel and effective targeted therapies.[22]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1352723-58-0 | Benchchem [benchchem.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. ebiotrade.com [ebiotrade.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. 3-BroMo-7-chloroiMidazo[1,2-c]pyriMidine - Safety Data Sheet [chemicalbook.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Step-by-Step Guide to Functionalizing the Imidazo[1,2-a]pyridine Core: Application Notes and Protocols for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3][4] Marketed drugs such as Zolpidem for insomnia, Alpidem for anxiety, and Minodronic acid for osteoporosis underscore the therapeutic importance of this heterocyclic system.[2][5]
This guide provides a detailed, step-by-step approach to the functionalization of the imidazo[1,2-a]pyridine core, designed for researchers, scientists, and drug development professionals. We will delve into the reactivity of the core, explore regioselective synthetic strategies, and provide field-proven protocols for key transformations.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The reactivity of the different positions on the core is not uniform, with the C-3 position being the most nucleophilic and, therefore, the most common site for functionalization.[5] This inherent reactivity profile dictates the synthetic strategies employed to introduce functional groups at specific locations.
The general order of reactivity for electrophilic substitution is C-3 > C-1 > C-5 > C-7 > C-2 > C-8 > C-6. However, under radical conditions, functionalization at the C-5 position can be favored. The C-2 position is generally less reactive towards electrophiles but can be functionalized through alternative strategies such as lithiation or by using pre-functionalized starting materials.[5]
Strategic Functionalization Pathways
The following diagram illustrates the primary pathways for introducing functionality onto the imidazo[1,2-a]pyridine core, which will be elaborated upon in the subsequent sections.
Caption: Key strategies for the functionalization of the imidazo[1,2-a]pyridine core.
Section 1: C-3 Functionalization - The Path of Least Resistance
The C-3 position of the imidazo[1,2-a]pyridine is the most electron-rich and sterically accessible, making it the primary target for a wide array of functionalization reactions.[5]
Direct C-H Arylation
Direct C-H arylation has emerged as a powerful, atom-economical method for forging C-C bonds. Palladium-catalyzed protocols are particularly effective for the C-3 arylation of imidazo[1,2-a]pyridines.
Protocol 1: Palladium-Catalyzed Direct C-3 Arylation with Aryl Bromides
This protocol is adapted from a phosphine-free palladium-catalyzed method, notable for its efficiency at low catalyst loadings.
Workflow:
Caption: Workflow for Palladium-Catalyzed C-3 Arylation.
Step-by-Step Protocol:
-
To a reaction vessel, add the imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)2, 0.01 mol%), and potassium carbonate (K2CO3, 2.0 mmol).
-
Add N,N-dimethylacetamide (DMAc, 3 mL).
-
Seal the vessel and heat the mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL) and wash with water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C-3 arylated imidazo[1,2-a]pyridine.
Data Summary: Scope of Direct C-3 Arylation
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromobenzonitrile | 95 |
| 2 | 4-Bromoacetophenone | 92 |
| 3 | 4-Bromotoluene | 85 |
| 4 | 1-Bromo-4-fluorobenzene | 80 |
Halogenation
Introduction of a halogen at the C-3 position provides a versatile handle for subsequent cross-coupling reactions.
Protocol 2: Environmentally Friendly C-3 Chlorination using Chloramine-T
This protocol offers a metal- and solvent-free approach to C-3 chlorination.[6]
Step-by-Step Protocol:
-
In a vial, mix the imidazo[1,2-a]pyridine (0.5 mmol) and Chloramine-T (0.5 mmol).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Upon completion (monitored by TLC), add water to the reaction mixture.
-
Extract the product with EtOAc (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
A similar protocol can be employed for bromination using N-bromosuccinimide (NBS).[7]
Section 2: C-2 Functionalization - Overcoming the Regioselectivity Challenge
Functionalization at the C-2 position is more challenging due to the inherent preference for electrophilic attack at C-3.[5] Strategies to achieve C-2 functionalization often involve pre-functionalized starting materials or directed metalation.
Synthesis of C-2 Aryl Imidazo[1,2-a]pyridines
A common approach to introduce substituents at the C-2 position is through the initial synthesis of the imidazo[1,2-a]pyridine ring using a substituted α-haloketone.
Protocol 3: Tschitschibabin Reaction for C-2 Aryl Substituted Imidazo[1,2-a]pyridines
This is a classic and reliable method for the synthesis of the imidazo[1,2-a]pyridine core.
Workflow:
Caption: Workflow for the Tschitschibabin Reaction.
Step-by-Step Protocol:
-
Dissolve 2-aminopyridine (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add the desired α-bromoacetophenone (11 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the mixture is neutral.
-
Extract the product with dichloromethane (CH2Cl2, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography.
Section 3: C-5 Functionalization - Exploring Radical and Acid-Mediated Pathways
Functionalization at the C-5 position of the pyridine ring often requires conditions that favor radical pathways or reactions under strongly acidic conditions.
Minisci-Type Reactions
The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles via a radical mechanism. Under acidic conditions, the imidazo[1,2-a]pyridine nitrogen is protonated, activating the pyridine ring towards nucleophilic radical attack, often with selectivity for the C-5 position.
Protocol 4: Visible-Light-Induced C-5 Borylation
This innovative protocol utilizes photoredox catalysis for the regioselective C-5 borylation of imidazo[1,2-a]pyridines.[8]
Step-by-Step Protocol:
-
In a reaction tube, combine the imidazo[1,2-a]pyridine (0.2 mmol), NHC-BH3 (0.8 mmol), and the photocatalyst (e.g., 4CzIPN, 2 mol%).
-
Add dichloroethane (DCE, 2 mL) and tert-butyl peroxybenzoate (TBPB, 5 equiv).
-
Seal the tube and irradiate with a blue LED (20 W) for 12 hours at room temperature.
-
After the reaction, concentrate the mixture and purify by column chromatography on silica gel to obtain the C-5 borylated product.
Section 4: Advanced Functionalization via Cross-Coupling of Halo-Imidazo[1,2-a]pyridines
Halogenated imidazo[1,2-a]pyridines are key intermediates for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds, enabling the synthesis of amino-substituted imidazo[1,2-a]pyridines.[9][10]
Protocol 5: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyridine
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add 3-bromoimidazo[1,2-a]pyridine (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate and purify the residue by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. Ligand-free protocols have been developed for the amination of halo-imidazo[1,2-a]pyridines.[11]
Protocol 6: Ligand-Free Copper-Catalyzed Ullmann C-N Coupling
Step-by-Step Protocol:
-
In a reaction vial, combine the halo-imidazo[1,2-a]pyridine (e.g., a 2-(2-bromophenyl)imidazo[1,2-a]pyridine, 1.0 mmol), the amine or azole (1.2 mmol), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K2CO3, 2.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 3 mL).
-
Seal the vial and heat at 120 °C for 12-24 hours.
-
Cool the mixture, add water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The functionalization of the imidazo[1,2-a]pyridine core offers a rich landscape for the synthesis of novel compounds with significant potential in drug discovery and materials science. A thorough understanding of the inherent reactivity of the scaffold, coupled with the strategic application of modern synthetic methodologies, allows for the regioselective introduction of a diverse array of functional groups. The protocols outlined in this guide provide a practical foundation for researchers to explore the vast chemical space accessible from this privileged heterocyclic system.
References
- 1. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening Assays for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine Analogs
Introduction: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Analogs of this core structure have been identified as potent inhibitors of critical enzyme families, including protein kinases and phosphodiesterases, and have shown promise in oncology and infectious disease research.[1][2][3][4] Specifically, derivatives of the 3-Bromo-7-methoxyimidazo[1,2-a]pyridine core represent a promising chemical space for the discovery of novel therapeutic agents.
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[5][6][7] This guide provides a detailed framework for developing and implementing robust HTS assays tailored for the discovery and characterization of novel bioactive analogs of this compound. We will focus on two prominent target classes for this scaffold—protein kinases and phosphodiesterases (PDEs)—and detail both biochemical and cell-based assay strategies. Furthermore, we will address the critical importance of secondary screening for cytotoxicity to eliminate compounds with non-specific effects.
The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices and incorporating rigorous quality control measures to ensure data integrity and reproducibility.
Section 1: Strategic Assay Selection for Imidazo[1,2-a]pyridine Analogs
The initial and most critical step in an HTS campaign is the selection of an appropriate assay format. This choice is dictated by the biological target and the desired information (e.g., direct target engagement vs. cellular pathway modulation). Given that imidazo[1,2-a]pyridines are known to target ATP-binding sites in kinases and catalytic sites in phosphodiesterases, both biochemical and cell-based assays are highly relevant.[4][8]
-
Biochemical Assays: These assays utilize purified, recombinant proteins to directly measure the interaction between a compound and its molecular target.[9][10] They are ideal for primary screening to identify direct inhibitors and are essential for determining potency (e.g., IC50 values) and mechanism of action. Their primary advantage is the clean, defined system which reduces the complexity of cellular processes.
-
Cell-Based Assays: These assays measure a compound's effect within a biologically relevant cellular context.[11][12] They provide crucial information on cell permeability, off-target effects, and general cytotoxicity, which are not captured by biochemical assays.[12] They are indispensable for validating hits from primary biochemical screens and for phenotypic screening campaigns where the specific target may not be known.
The overall screening strategy should be viewed as a funnel, starting with a broad primary screen and progressing to more complex, physiologically relevant assays for hit validation and characterization.
Caption: High-level workflow for screening imidazo[1,2-a]pyridine analogs.
Section 2: Biochemical HTS Assays for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[13] Many imidazo-pyridine scaffolds have been developed as kinase inhibitors.[3][8][14] The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate. Inhibitors will decrease the rate of this reaction.
Assay Principle: Luminescence-Based ATP-Depletion (Kinase-Glo®)
The Kinase-Glo® platform is a robust, homogeneous (no-wash) assay that quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[15][16] The luminescent signal is inversely proportional to kinase activity.
Causality: This method is chosen for its high sensitivity, broad applicability to virtually any kinase, and its excellent suitability for HTS automation.[17] The stable "glow-type" luminescence signal simplifies plate reading logistics, as it does not require precise timing or dedicated injectors.[16]
Caption: Principle of the Kinase-Glo® luminescent assay.
Detailed Protocol: Kinase-Glo® Assay
This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
1. Reagent Preparation:
- Kinase Buffer: Prepare a master mix of the appropriate kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Enzyme & Substrate: Dilute the target kinase and its specific substrate (peptide or protein) to a 2X working concentration in kinase buffer.
- ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be identified.
- Compound Plates: Serially dilute the this compound analogs in 100% DMSO. Then, dilute into kinase buffer to a 4X final concentration with a final DMSO concentration ≤ 1%.
- Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions.[15]
2. Assay Procedure: [18]
- Add 5 µL of 4X compound solution or control (DMSO for negative, known inhibitor for positive) to the appropriate wells of a 384-well white, opaque assay plate.
- Add 10 µL of the 2X Enzyme/Substrate mix to all wells.
- Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
- Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
- Add 20 µL of Kinase-Glo® Reagent to all wells to terminate the kinase reaction and initiate the luminescent signal.
- Mix on a plate shaker for 2 minutes.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Read luminescence on a plate reader.
Data Analysis and Quality Control
1. Percent Inhibition Calculation:
- % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
- Negative Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and DMSO vehicle.
- Positive Control (100% Inhibition): Wells containing enzyme, substrate, ATP, and a known potent inhibitor of the target kinase.
2. Quality Control - The Z'-Factor:
- The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[19] It accounts for the dynamic range of the signal and the data variation.[20][21]
- Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
- An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[19][22]
| Parameter | Symbol | Description | Acceptance Criteria |
| Mean of Negative Controls | µ_neg | Average signal from DMSO wells (high ATP, low luminescence) | - |
| SD of Negative Controls | σ_neg | Standard deviation of DMSO wells | - |
| Mean of Positive Controls | µ_pos | Average signal from inhibitor wells (low ATP, high luminescence) | - |
| SD of Positive Controls | σ_pos | Standard deviation of inhibitor wells | - |
| Z'-Factor | Z' | Assay quality metric | ≥ 0.5 |
Section 3: Biochemical HTS Assays for Phosphodiesterase (PDE) Inhibitors
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a critical role in signal transduction.[2] Imidazo-pyridine derivatives have been identified as potent PDE inhibitors.[2][23] HTS assays for PDEs typically measure the depletion of the cyclic nucleotide substrate or the formation of the linear nucleotide product.
Assay Principle: HTRF® cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for detecting biomolecular interactions.[24][25] The HTRF cAMP assay is a competitive immunoassay.[26] Endogenous cAMP produced by the PDE reaction competes with a labeled cAMP tracer (d2-labeled) for binding to an anti-cAMP antibody labeled with a Europium cryptate (Eu³⁺-K).
Causality: When the d2-tracer binds the Eu³⁺-K antibody, the donor and acceptor are in close proximity, generating a high FRET signal. As the PDE hydrolyzes cAMP, the concentration of unlabeled cAMP decreases, allowing more d2-tracer to bind the antibody, thus increasing the FRET signal. An inhibitor prevents cAMP hydrolysis, keeping unlabeled cAMP levels high, which competes with the tracer and results in a low FRET signal. This format is highly robust, easily automated, and minimizes interference from library compounds.[26][27]
Caption: Principle of the competitive HTRF® cAMP assay for PDE inhibitors.
Detailed Protocol: HTRF® PDE Assay
This protocol is adapted for a 384-well low-volume plate format.
1. Reagent Preparation:
- PDE Buffer: Prepare appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
- Enzyme: Dilute the target PDE to a 4X working concentration in PDE buffer.
- cAMP Substrate: Prepare a 4X cAMP solution in PDE buffer. The final concentration should be below the Kₘ for the enzyme to ensure sensitivity.
- Compound Plates: Prepare 4X compound plates as described in section 2.2.
- HTRF Reagents: Prepare the Eu³⁺-K anti-cAMP antibody and d2-labeled cAMP tracer in lysis/detection buffer as per the manufacturer's protocol.
2. Assay Procedure:
- Add 2 µL of 4X compound solution or control to the appropriate wells.
- Add 2 µL of 4X cAMP substrate solution.
- Initiate the reaction by adding 4 µL of 4X PDE enzyme solution.
- Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
- Stop the reaction and detect by adding 6 µL of the pre-mixed d2-cAMP and 6 µL of the Eu³⁺-K antibody solution.
- Incubate for 60 minutes at room temperature, protected from light.
- Read on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
3. Data Analysis:
- Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.
- Calculate percent inhibition using the HTRF ratio values, similar to the formula in section 2.3.
- Assess assay quality using the Z'-factor.
Section 4: Cell-Based Counter-Screening for Cytotoxicity
A critical step in any HTS campaign is to identify and discard compounds that exhibit activity through non-specific mechanisms, such as cytotoxicity.[28][29][30] A general cell viability assay should be run on all primary hits.
Assay Principle: Luminescence-Based Cell Viability (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Causality: This assay is selected for its high sensitivity, speed (single-reagent addition), and HTS compatibility. A decrease in signal indicates a reduction in viable, metabolically active cells, flagging the compound as potentially cytotoxic.
Detailed Protocol: CellTiter-Glo® Assay
1. Cell Culture:
- Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A375 melanoma if relevant to the target[4]) into 384-well clear-bottom, white-walled plates at an optimized density.
- Incubate for 24 hours to allow cells to attach and resume normal growth.
2. Assay Procedure:
- Treat cells with the imidazo[1,2-a]pyridine analogs at the same concentration used in the primary screen. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
- Incubate for 24-48 hours.
- Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Read luminescence.
3. Data Interpretation:
- Calculate percent viability relative to the DMSO-treated control cells.
- Compounds that show significant inhibition in the primary biochemical assay but also cause a significant loss of cell viability (e.g., >20-30%) are often flagged as non-specific hits and deprioritized.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel kinase and phosphodiesterase inhibitors. A successful HTS campaign for analogs of this compound requires a strategic, multi-faceted approach. By combining robust, sensitive biochemical primary screens such as Kinase-Glo® or HTRF® with essential cell-based cytotoxicity counter-screens, researchers can efficiently identify specific, high-quality hit compounds. Rigorous adherence to quality control metrics, particularly the Z'-factor, is paramount for ensuring the reliability and reproducibility of the screening data. The protocols and principles outlined in this guide provide a comprehensive framework to empower researchers in their quest to translate this promising chemical scaffold into next-generation therapeutics.
References
- 1. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 10. Biochemical Assays | Evotec [evotec.com]
- 11. marinbio.com [marinbio.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. benchchem.com [benchchem.com]
- 14. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 16. ebiotrade.com [ebiotrade.com]
- 17. promega.com [promega.com]
- 18. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assay.dev [assay.dev]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. researchgate.net [researchgate.net]
- 24. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 25. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detect GPCR interactions using Cisbio’s HTRF technology | Technology Networks [technologynetworks.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine as a Versatile Building Block for Organic Synthesis
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of commercially successful pharmaceuticals and biologically active compounds. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-bromo-7-methoxyimidazo[1,2-a]pyridine as a versatile and highly functional synthetic building block. The C3-bromo substituent serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of diverse molecular architectures. The C7-methoxy group, an electron-donating substituent, modulates the electronic properties of the bicyclic system, influencing both reactivity and the physicochemical properties of its derivatives. This guide offers in-depth protocols, mechanistic insights, and expert commentary on key transformations including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, positioning this reagent as a cornerstone for modern synthetic strategies.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, planar structure and unique electronic distribution make them ideal pharmacophores capable of engaging with a wide array of biological targets. This scaffold is the central feature in several well-known drugs, including the hypnotic agent Zolpidem (Ambien) and the anxiolytic Alpidem, underscoring its therapeutic relevance.
The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount for tuning its pharmacological profile. This compound emerges as a particularly valuable starting material. The bromine atom at the C3 position is synthetically poised for transformation, acting as a versatile leaving group in numerous cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Caption: Core structure and key functional groups of the title building block.
Synthesis of the Building Block
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 2-amino-4-methoxypyridine. The first step involves the construction of the imidazo[1,2-a]pyridine core, followed by regioselective bromination at the electron-rich C3 position.
Protocol 1: Synthesis of this compound
Workflow Overview:
Caption: Two-step synthesis workflow for the title building block.
Step 1: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine
-
To a round-bottom flask, add 2-amino-4-methoxypyridine (1.0 eq).[1][2]
-
Dissolve the starting material in ethanol (approx. 0.2 M concentration).
-
Add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the stirred solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 7-methoxyimidazo[1,2-a]pyridine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in acetonitrile (ACN) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor for the disappearance of the starting material by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo substituent is the key to the synthetic utility of this building block, enabling its participation in a variety of powerful palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable method for forming C(aryl)-N bonds, which are ubiquitous in pharmaceuticals.[3][4] This reaction couples the heteroaryl bromide with a primary or secondary amine.
Mechanistic Overview: The reaction proceeds via a well-established catalytic cycle.[5][6][7] The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Subsequent coordination of the amine, deprotonation by a strong base, and reductive elimination yields the aminated product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[8][9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).
-
Add the base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Add the desired primary or secondary amine (1.2 eq) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Table: Representative Buchwald-Hartwig Aminations (Note: Conditions are illustrative and may require optimization for specific substrates)
| Entry | Amine Partner | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | LHMDS | THF | 80 | 80-90 |
| 4 | Indole | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 110 | 65-80 |
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds, making it a cornerstone of biaryl synthesis.[10][11][12] It couples the building block with an organoboron reagent, such as a boronic acid or a boronate ester.
Mechanistic Overview: The catalytic cycle involves three key steps: (1) Oxidative addition of the heteroaryl bromide to the Pd(0) center, (2) Transmetalation of the organic group from the boron atom to the palladium center, which is facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid (or boronate ester) (1.2-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂], 2-5 mol%).
-
Seal the vessel and place it under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1, DME/H₂O 4:1, or Toluene/Ethanol/H₂O).[15]
-
Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-100 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Table: Representative Suzuki-Miyaura Couplings (Note: These examples are based on couplings with similar 3-bromo-imidazo[1,2-a]pyridine scaffolds and serve as a starting point for optimization)[16]
| Entry | Boronic Acid Partner | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | [Pd(dppf)Cl₂] | Cs₂CO₃ | DME | 85 | 80-92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 95 | 75-88 |
| 4 | Pyridine-3-boronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon (from the heteroaryl bromide) and an sp carbon (from a terminal alkyne).[17][18] The resulting alkynyl-substituted imidazopyridines are valuable intermediates for further transformations, such as click chemistry, or as final products in materials science and medicinal chemistry.
Mechanistic Overview: This reaction uniquely employs a dual catalytic system. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). A co-catalytic copper(I) cycle runs concurrently. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, before the final product is eliminated.[19][20][21]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Protocol 4: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2.5-5 mol%).
-
Place the vessel under an inert atmosphere (Argon or Nitrogen).
-
Solvent/Reagent Addition: Add an anhydrous, degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPEA), 2.0-3.0 eq).[22][23]
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-80 °C) as needed for 2-24 hours. The reaction's progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Table: Representative Sonogashira Couplings (Note: Conditions are based on protocols for similar 2-amino-3-bromopyridines and may require optimization)[22][23]
| Entry | Alkyne Partner | Pd Catalyst / Cu(I) Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 85-96 |
| 2 | Trimethylsilylacetylene | Pd(CF₃COO)₂ + PPh₃ / CuI | Et₃N | DMF | 100 | 80-90 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | THF | 60 | 75-88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 70-85 |
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Reagents: Palladium catalysts are expensive and potentially toxic; handle with care to avoid inhalation of dust. Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive; handle under an inert atmosphere. Organic solvents are flammable.
-
Procedures: Reactions under pressure or at elevated temperatures should be conducted behind a blast shield. Always use appropriate quenching procedures for reactive reagents.
Conclusion
This compound is a high-value, versatile building block for organic synthesis and drug discovery. Its C3-bromo handle provides a reliable entry point for diversification through robust and well-understood palladium-catalyzed cross-coupling methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this reagent in the synthesis of novel, complex molecules with potential therapeutic applications.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. byjus.com [byjus.com]
- 20. youtube.com [youtube.com]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. scirp.org [scirp.org]
- 23. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes & Protocols: A Guide to Photoredox Catalysis with Imidazo[1,2-a]pyridines
Introduction: The Convergence of Light and Heterocyclic Chemistry
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, offering mild and environmentally benign pathways to construct complex molecules.[1][2] This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates from stable precursors.[1][3] A key advantage of this methodology is the use of ambient reaction conditions, often at room temperature, which stands in stark contrast to many traditional synthetic methods that require harsh reagents or high temperatures.[1]
Within this burgeoning field, the imidazo[1,2-a]pyridine scaffold has garnered significant attention.[4][5][6] This privileged heterocyclic motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and promising therapeutic candidates with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][7][8][9][10] The convergence of photoredox catalysis with the synthesis and functionalization of imidazo[1,2-a]pyridines opens up new avenues for drug discovery and development, enabling the efficient construction of novel analogs with potentially enhanced pharmacological profiles.[11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of photoredox-catalyzed reactions involving imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings, detail the necessary equipment, and provide step-by-step protocols for successful experimentation.
Mechanistic Principles: Unveiling the Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for successful experimental design and optimization. While specific pathways can vary depending on the chosen photocatalyst and substrates, a generalized catalytic cycle for the functionalization of imidazo[1,2-a]pyridines is illustrated below.
Generalized Photoredox Catalytic Cycle
Caption: Generalized photoredox catalytic cycle for the functionalization of imidazo[1,2-a]pyridines.
Causality of the Cycle:
-
Photoexcitation: The cycle commences with the absorption of visible light by the photocatalyst (PC), elevating it to an excited state (PC*).[3] This excited state is both a more potent oxidant and reductant than the ground state catalyst.[13]
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) can then engage in a single-electron transfer with a substrate molecule. This can occur via two primary pathways:
-
Oxidative Quenching: PC* accepts an electron from a suitable donor, becoming a reduced species (PC-).
-
Reductive Quenching: PC* donates an electron to a suitable acceptor, forming an oxidized species (PC+).
-
-
Radical Generation: The SET process generates a radical intermediate from the substrate.[14]
-
Reaction with Imidazo[1,2-a]pyridine: This highly reactive radical intermediate then adds to the electron-rich imidazo[1,2-a]pyridine ring, typically at the C3 position, to form a radical adduct.[4]
-
Product Formation and Catalyst Regeneration: The radical adduct is then oxidized to the final functionalized product, and the photocatalyst is returned to its ground state, ready to initiate another catalytic cycle.[14]
Experimental Setup: Assembling the Tools for Photoredox Catalysis
A well-designed experimental setup is crucial for reproducibility and efficiency in photoredox catalysis. The following components are essential:
Light Source
The choice of light source is critical and should be matched to the absorption maximum of the photocatalyst.[13]
| Light Source | Advantages | Disadvantages | Typical Wavelengths |
| Blue LEDs | - High energy efficiency- Narrow emission spectrum- Long lifespan- Low heat generation | - Fixed wavelength | 450 nm |
| Compact Fluorescent Lamps (CFLs) | - Inexpensive- Readily available | - Broad emission spectrum- Generate more heat | White light |
| Lasers | - Highly monochromatic- High intensity | - Expensive- Potential for sample degradation | Varies |
For most applications involving common organic photocatalysts like Eosin Y or Rose Bengal, blue LEDs are the preferred choice due to their efficiency and narrow emission spectrum.[4][11]
Reaction Vessels
Standard borosilicate glass vials or flasks are generally suitable. For reactions sensitive to air, Schlenk tubes or vials with septa are necessary to maintain an inert atmosphere.
Reaction Environment
-
Inert Atmosphere: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. Therefore, it is often necessary to degas the reaction mixture and maintain it under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by the "freeze-pump-thaw" technique or by bubbling the inert gas through the solvent.
-
Temperature Control: While most photoredox reactions are performed at room temperature, some may require cooling to dissipate the heat generated by the light source. A simple fan or a water bath can be used for this purpose.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[13][15][16]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of volatile organic compounds.[17]
-
Chemical Hazards: Be aware of the specific hazards associated with all chemicals used. Consult the Safety Data Sheet (SDS) for each reagent.[13][15][17]
-
Light Exposure: Avoid direct eye exposure to high-intensity light sources.
Detailed Protocol: C3-Functionalization of Imidazo[1,2-a]pyridines
This protocol provides a general procedure for the photoredox-catalyzed C3-functionalization of an imidazo[1,2-a]pyridine with a suitable coupling partner.
Reagents and Materials
-
Imidazo[1,2-a]pyridine substrate (1.0 equiv)
-
Coupling partner (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., Eosin Y, 1-5 mol%)[11]
-
Solvent (e.g., Acetonitrile, DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vial with a magnetic stir bar
-
Blue LED light source
Experimental Workflow
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. labpeople.com [labpeople.com]
- 17. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for Cell-Based Assays Using 3-Bromo-7-methoxyimidazo[1,2-A]pyridine as a Putative p38 MAPK Inhibitor
Abstract
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-tuberculosis effects.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize a representative member of this class, 3-Bromo-7-methoxyimidazo[1,2-A]pyridine. We hypothesize its mechanism of action as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of cellular responses to stress and inflammation.[5][6][7] This document offers detailed, step-by-step protocols for evaluating the compound's cytotoxic effects, its ability to induce apoptosis, and, critically, its engagement with and inhibition of the p38α kinase within a cellular context.
Introduction: The Promise of Imidazo[1,2-a]pyridines and the p38 MAPK Target
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[4][8] Their versatile structure allows for extensive modification, leading to compounds with a wide therapeutic spectrum.[1][2] Several drugs based on this scaffold are already in clinical use for various indications.[3] A key area of investigation for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[9]
The p38 MAPK pathway is a central signaling cascade that responds to extracellular stresses and inflammatory cytokines.[5][6][10] The p38α isoform, in particular, is a key therapeutic target. Its inhibition can modulate inflammatory responses and impact cell proliferation and survival. Given that pyridinylimidazole scaffolds have been successfully developed as p38α MAPK inhibitors, we propose this compound as a putative inhibitor for the purpose of this guide.[11] The following protocols are designed to rigorously test this hypothesis in a logical, stepwise manner, starting from broad cellular effects and progressing to specific target engagement and pathway inhibition.
p38 MAPK Signaling Pathway Overview
The p38 MAPK cascade is a three-tiered system involving a MAP Kinase Kinase Kinase (MAP3K, e.g., TAK1, ASK1), a MAP Kinase Kinase (MAP2K, e.g., MKK3, MKK6), and the p38 MAPK itself.[5][10] Upon activation by stress signals or cytokines, the cascade results in the dual phosphorylation of a Thr-Gly-Tyr (TGY) motif in the activation loop of p38.[6] Activated p38 then phosphorylates a host of downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MK2), leading to a coordinated cellular response.[10]
Caption: The p38 MAPK signaling cascade and the putative point of inhibition.
Protocol I: Assessing General Cellular Health and Viability
Rationale: The first essential step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and helps determine appropriate concentration ranges for subsequent, more specific assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549) cultured in appropriate complete medium.
-
This compound (stock solution in DMSO).
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat.# G7570 or similar).[14]
-
Multichannel pipette.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical final concentration range might be 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest compound dose, typically ≤0.5%).
-
Compound Treatment: Remove the old medium from the cell plate and add 100 µL of the medium containing the various compound dilutions or vehicle control to the appropriate wells. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other measurements.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol II: Determining the Mechanism of Cell Death - Apoptosis
Rationale: If the compound reduces cell viability, it is crucial to determine whether it does so by inducing programmed cell death (apoptosis) or necrosis. Apoptosis is a controlled process often mediated by caspases.[16] Measuring the activity of effector caspases 3 and 7 is a direct and reliable method to quantify apoptosis.[17] As an orthogonal approach, Annexin V staining can be used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.[16][18]
Caspase-Glo® 3/7 Assay Protocol
This homogeneous, luminescent assay uses a proluminescent caspase-3/7 substrate to measure caspase activity.
Materials:
-
Cells, plates, and compound prepared as in Protocol I.
-
Caspase-Glo® 3/7 Assay kit (Promega or similar).
-
Positive control for apoptosis (e.g., Staurosporine).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with this compound (using concentrations around the determined IC₅₀) and a positive control (e.g., 1 µM Staurosporine) for a shorter duration (e.g., 6, 12, or 24 hours).
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well of the 96-well plate.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature, protected from light, for 1 to 3 hours.
-
-
Data Acquisition: Measure the luminescence with a plate reader.
-
Data Analysis: After background subtraction, express the results as fold-change in caspase activity relative to the vehicle-treated control.
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
Rationale: This method provides a quantitative analysis of apoptotic vs. necrotic cells. Annexin V binds to exposed PS on apoptotic cells, while PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic or necrotic cells).[18]
Materials:
-
Cells cultured in 6-well plates.
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 5x the IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable: Annexin V-negative / PI-negative.
-
Early Apoptotic: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.
-
Necrotic: Annexin V-negative / PI-positive. Quantify the percentage of cells in each quadrant.
-
Caption: Dual-approach workflow for the detection and quantification of apoptosis.
Protocol III: Confirming Target Engagement in Cells
Rationale: A reduction in cell viability or induction of apoptosis does not prove that the compound acts via the hypothesized target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify direct drug-target interaction in a physiological context.[20] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[21]
Cellular Thermal Shift Assay (CETSA) Protocol
Materials:
-
Intact cells cultured to high density.
-
This compound.
-
PBS with protease and phosphatase inhibitors.
-
Thermal cycler or heating blocks.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, membranes).
-
Primary antibody specific for p38 MAPK (e.g., anti-p38α).
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
Step-by-Step Methodology:
-
Compound Treatment: Treat intact cells in suspension or in a plate with the compound (e.g., 10-30 µM) or vehicle (DMSO) for 1 hour at 37°C.[22]
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[23]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[22]
-
Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against p38α.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble p38α protein (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples.
-
A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.[21]
-
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. fishersci.com [fishersci.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for the C-3 Position Functionalization of Imidazo[1,2-a]pyridine
Introduction: The Privileged Scaffold and the Significance of C-3 Functionalization
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are found in numerous marketed drugs, including the anxiolytics Alpidem and Saripidem, the hypnotic Zolpidem, and the anti-ulcer agent Zolimidine.[1] The broad spectrum of biological activities, such as anticancer, antiviral, anti-inflammatory, and antibacterial properties, has cemented its status as a "privileged scaffold."[1][2]
The functionalization of the imidazo[1,2-a]pyridine ring system is crucial for modulating its pharmacological profile. Among the various positions on the bicyclic structure, the C-3 position is particularly noteworthy. Due to the electron-rich nature of the imidazole moiety, the C-3 carbon is the most nucleophilic and, therefore, highly susceptible to electrophilic and radical attack.[1][3] This inherent reactivity makes it a prime target for introducing a wide array of substituents, enabling the exploration of new chemical space and the optimization of lead compounds in drug discovery.[1]
This comprehensive guide provides an in-depth overview of the primary methods for introducing substituents at the 3-position of imidazo[1,2-a]pyridine. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for their execution.
I. Direct C-H Functionalization: A Modern Approach to C-3 Substitution
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing imidazo[1,2-a]pyridines, avoiding the need for pre-functionalized starting materials.[4][5] Recent years have seen a surge in the development of these methods, particularly those leveraging visible light photoredox catalysis.[4]
A. Conceptual Framework for Direct C-H Functionalization
The underlying principle of direct C-H functionalization at the C-3 position of imidazo[1,2-a]pyridine involves the in-situ generation of a reactive species (an electrophile or a radical) that preferentially attacks this electron-rich site. The choice of catalyst, oxidant, and reaction conditions dictates the type of substituent introduced.
Diagram 1: General Workflow for C-3 Functionalization
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine in Modern Drug Discovery
Foreword: The Imidazo[1,2-a]pyridine Scaffold as a "Privileged" Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2][3][4] This nitrogen-fused heterocyclic system is a key structural motif in numerous clinically approved drugs, including Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent).[5][6] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with enzyme active sites and receptors. The scaffold's broad therapeutic relevance spans anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular applications, making it a cornerstone of modern drug discovery programs.[2][5][6][7]
This guide focuses on a particularly versatile building block: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine . The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The methoxy group at the 7-position modulates the electronic properties and metabolic stability of the core, often enhancing pharmacokinetic profiles. This document provides an in-depth exploration of its practical applications, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of potential therapeutic agents.
Physicochemical Properties and Synthetic Accessibility
This compound (C₈H₇BrN₂O) is a solid with a molecular weight of approximately 227.06 g/mol .[8] The strategic placement of the bromo and methoxy groups influences the molecule's reactivity and properties. The electron-donating methoxy group can influence the electron density of the ring system, while the bromine at the C-3 position is an excellent leaving group for palladium-catalyzed reactions.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved via the condensation of a 2-aminopyridine derivative with an α-haloketone. For this compound, a common route involves the reaction of 2-amino-4-methoxypyridine with a brominating agent and an appropriate cyclization partner. A representative procedure adapted from literature methods for similar scaffolds is provided below.
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-4-methoxypyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Cyclization Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Application in C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming carbon-carbon bonds. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position, which is critical for exploring Structure-Activity Relationships (SAR). The pyridine nitrogen can potentially inhibit the palladium catalyst, making ligand choice paramount for achieving high yields.[9]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a common, effective Pd(0) source. For more challenging couplings, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) may be required.[9]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is essential to activate the boronic acid for transmetalation.[10]
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is standard, as it aids in dissolving both the organic and inorganic reagents.[9][11]
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst/Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), followed by a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration).[9]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired 3-phenyl-7-methoxyimidazo[1,2-a]pyridine.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 75-85 | [9] |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ | Toluene / Dioxane (4:1) | 85 | 80-95 | [9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | >90 | [9] |
| Table 1: Representative conditions for Suzuki-Miyaura coupling on related heteroaryl bromides. |
Application in C-N Bond Formation: The Buchwald-Hartwig Amination
The formation of aryl-amine bonds is another critical transformation in drug discovery. The Buchwald-Hartwig amination provides a powerful method to couple this compound with a vast range of primary and secondary amines.[12][13] This reaction is instrumental in synthesizing compounds targeting kinases and other ATP-binding proteins, where an amino linkage often serves as a key hinge-binding element.
Catalytic Cycle for Buchwald-Hartwig Aminationdot
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthesis is a two-step process. First, the imidazo[1,2-a]pyridine core is constructed via the condensation of 2-amino-4-methoxypyridine with an α-haloketone or a suitable equivalent (a Tschitschibabin reaction).[1][2] This is followed by a regioselective electrophilic bromination at the C3 position, typically using N-Bromosuccinimide (NBS).
Q2: Why is the C3 position preferentially brominated?
A2: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible site for electrophilic attack. This high reactivity is due to the electronic contributions from both the pyridine and imidazole ring nitrogens, making it the kinetic and thermodynamic site of halogenation.
Q3: What are the critical starting materials and their properties?
A3: The primary starting materials are 2-amino-4-methoxypyridine and a brominating agent. Their quality is paramount for a successful reaction.
| Starting Material | CAS Number | Molecular Weight | Key Properties |
| 2-Amino-4-methoxypyridine | 10201-73-7 | 124.14 g/mol | Pale yellow solid, air-sensitive, soluble in DMSO and methanol, slightly soluble in water.[3][4][5] |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | White crystalline solid, convenient source of electrophilic bromine.[6][7] Purity is crucial; can be recrystallized from hot water.[6] |
| Bromoacetaldehyde (or equivalent) | Varies | Varies | Often used as a diethyl acetal or generated in situ due to instability. Acts as the two-carbon electrophile for cyclization. |
Q4: Are there any major safety concerns I should be aware of?
A4: Yes. α-Haloketones are lachrymators and alkylating agents; they should be handled with extreme care in a well-ventilated fume hood.[8] N-Bromosuccinimide is an irritant.[6] Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
Troubleshooting Guide: From Low Yield to High Purity
This section is structured to help you diagnose and solve common issues encountered during the synthesis.
Problem Area 1: Low or No Yield in Cyclization Step (Formation of 7-methoxyimidazo[1,2-a]pyridine)
Q: My reaction shows a lot of unreacted 2-amino-4-methoxypyridine. What's wrong?
A: This points to an incomplete reaction. Several factors could be at play:
-
Insufficient Thermal Energy: The condensation and subsequent cyclization require a certain activation energy. If the reaction temperature is too low or the time is too short, the reaction will not proceed to completion. For less reactive starting materials, refluxing for extended periods (e.g., 12 hours or more) may be necessary.[9]
-
Inappropriate Solvent: Solvent polarity can dramatically affect reaction rates. While alcohols like ethanol are common, higher-boiling polar aprotic solvents like DMF or dioxane can sometimes improve yields by allowing for higher reaction temperatures.[9]
-
Purity of Starting Materials: 2-amino-4-methoxypyridine is known to be air-sensitive.[4][5] Degradation of this starting material will directly lead to lower yields. Ensure you are using a high-purity reagent from a reliable source or consider purifying it before use. Impurities in the α-haloketone can also introduce competing side reactions.[9]
Q: I'm observing a complex mixture of byproducts instead of my desired product. What causes this?
A: Side product formation often stems from the reactivity of the starting materials and intermediates under the reaction conditions.
-
Self-Condensation of α-Haloketone: α-Haloketones can undergo self-condensation, especially in the presence of a base.[10] To mitigate this, try adding the 2-amino-4-methoxypyridine first or adding the base (if used) slowly at a lower temperature.
-
Reaction Atmosphere: The sensitivity of 2-amino-4-methoxypyridine to air suggests that oxidative side products may form.[4][5] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve the outcome by preventing degradation of the starting material.[9]
Caption: Troubleshooting flowchart for the cyclization step.
Problem Area 2: Low or No Yield in C3-Bromination Step
Q: I've added NBS to my 7-methoxyimidazo[1,2-a]pyridine, but my starting material is not being consumed. Why?
A: This indicates a failure in the bromination reaction, which can be traced to the reagent or the conditions.
-
NBS Purity: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture, resulting in lower reactivity. Impure (yellowish) NBS can give unreliable results.[6] For best results, use freshly opened or recrystallized NBS.
-
Reaction Conditions: While the C3 position is activated, the reaction is not always instantaneous at room temperature. Gentle warming (e.g., 40-50 °C) or extended reaction times may be required. The choice of solvent is also critical; polar aprotic solvents like DMF, acetonitrile, or chloroform are typically effective.
-
Radical vs. Electrophilic Pathway: While this is an electrophilic substitution, some brominations with NBS proceed via a radical mechanism, especially under UV light or with a radical initiator.[6][7] However, for an electron-rich heterocycle, the electrophilic pathway should dominate. Ensure your conditions favor this (e.g., perform the reaction in the dark to suppress radical pathways).
Q: My NMR shows multiple bromine additions or bromination at an incorrect position. How do I improve selectivity?
A: Formation of di-brominated products or isomers suggests the reaction is too aggressive.
-
Control Stoichiometry and Temperature: Over-bromination can occur if excess NBS is used. Use a precise stoichiometry (1.0 to 1.1 equivalents of NBS). The reaction is exothermic; adding the NBS portion-wise at a reduced temperature (e.g., 0 °C) and then allowing the mixture to warm to room temperature can significantly improve selectivity by controlling the reaction rate.
-
NBS as a Source of Br₂: NBS reacts with trace HBr (a byproduct of the reaction) to generate Br₂. Br₂ is a much more reactive and less selective brominating agent than NBS itself.[7] Adding a non-nucleophilic base, like pyridine or 2,6-lutidine, can scavenge the HBr as it's formed, preventing the buildup of Br₂ and improving selectivity.
| Parameter | Standard Condition | Optimized Condition for Higher Selectivity | Rationale |
| NBS Equivalents | 1.1 - 1.2 eq | 1.0 - 1.05 eq | Minimizes risk of over-bromination. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Controls exothermic reaction, reduces rate of side reactions. |
| NBS Addition | All at once | Portion-wise over 15-30 min | Maintains a low concentration of the electrophile, enhancing control. |
| Additive | None | Pyridine (small amount) | Scavenges HBr byproduct, preventing formation of more reactive Br₂.[7] |
Experimental Protocols
Protocol 1: Synthesis of 7-methoxyimidazo[1,2-a]pyridine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-methoxypyridine (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous ethanol or DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.2 eq) followed by concentrated hydrochloric acid (0.5 eq).
-
Reaction: Heat the mixture to reflux (for ethanol) or 100 °C (for DMF) and monitor by TLC until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: C3-Bromination
-
Setup: Dissolve the 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) from the previous step in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: Add N-Bromosuccinimide (1.05 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Caption: Overall synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 4. 2-Amino-4-methoxypyridine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. lookchem.com [lookchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 7-methoxyimidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyridine scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the bromination of 7-methoxyimidazo[1,2-a]pyridine. Our goal is to equip researchers with the insights needed to anticipate and resolve common experimental challenges, ensuring efficient and selective synthesis of the desired 3-bromo-7-methoxyimidazo[1,2-a]pyridine.
Troubleshooting Guide
This section addresses specific problems encountered during the bromination reaction. Each entry details potential causes and provides actionable, step-by-step solutions.
Question 1: My reaction is complete, but the primary impurity is a di-brominated product. How can I improve selectivity for the mono-brominated compound?
Answer:
The formation of di-brominated species is a classic side reaction resulting from over-bromination, where the desired mono-brominated product reacts further with the brominating agent. The 7-methoxy group is electron-donating, which activates the entire heterocyclic system, making the product susceptible to a second electrophilic attack.
Causality:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common cause.
-
High Reaction Temperature: Increased temperature provides the activation energy needed to overcome the barrier for the second bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the probability of product over-bromination.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Begin with 1.05 equivalents of N-Bromosuccinimide (NBS). If di-bromination persists, reduce the amount to 0.95 - 1.0 equivalents. Using a sub-stoichiometric amount of the brominating agent can prevent the formation of side products.[1]
-
Temperature Management: Perform the reaction at a lower temperature. Start the addition of the brominating agent at 0 °C and allow the reaction to slowly warm to room temperature. Maintaining a controlled temperature reduces the rate of the second, less favorable bromination.
-
Portion-wise Addition: Instead of adding the brominating agent all at once, add it in small portions over a period of 30-60 minutes at 0 °C. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the less reactive mono-bromo product.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is fully consumed to prevent further reaction.
Question 2: I'm observing a significant amount of an isomeric mono-bromo product in my crude mixture. Why is this happening and how can I improve regioselectivity for the C3 position?
Answer:
While the C3 position of the imidazo[1,2-a]pyridine core is the most electronically favored site for electrophilic substitution, other positions can be brominated under certain conditions.[2][3] The electron-donating 7-methoxy group strongly activates the pyridine ring, particularly the C8 and C6 positions (ortho and para), making them potential sites for side reactions.
Causality:
-
Reaction Conditions: Harsh conditions, such as the use of highly reactive brominating agents (e.g., Br2 in strong acid), can reduce selectivity.[1]
-
Kinetic vs. Thermodynamic Control: High temperatures might favor the formation of a thermodynamically more stable, but kinetically less favored, isomer.
Troubleshooting Protocol:
-
Choice of Brominating Agent: Utilize a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is highly recommended for its selectivity in these systems.[4] Other modern reagents like sodium bromite (NaBrO2) under acidic conditions have also shown high regioselectivity for the C3 position.[5]
-
Solvent Selection: The choice of solvent can influence selectivity. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF) are generally preferred. Acetic acid can also be used but may lead to different selectivity profiles.
-
Optimize Temperature: As with preventing over-bromination, lower temperatures (0 °C to room temperature) are crucial for enhancing regioselectivity.
Table 1: Comparison of Brominating Agents for Imidazo[1,2-a]pyridines
| Brominating Agent | Typical Solvent | Temperature | Key Characteristics | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | ACN, DCM, DMF | 0 °C to RT | Mild, selective, easy to handle; the standard choice. | [4][6] |
| Sodium Bromite (NaBrO2) | DMF | 60 °C | Metal-free, requires acidic conditions (e.g., HCl). | [5] |
| Carbon Tetrabromide (CBr4) | Toluene | 110 °C | Requires a base (e.g., NaOH) to promote the reaction. | [7] |
| Bromine (Br2) | Acetic Acid, Oleum | Variable | Highly reactive, can lead to over-bromination and lower selectivity. |[1][8] |
Question 3: My reaction yield is very low, or the reaction does not proceed to completion. What factors should I investigate?
Answer:
Low or no conversion can be attributed to several factors ranging from reagent quality to suboptimal reaction conditions.
Causality:
-
Deactivated Brominating Agent: NBS can degrade over time, especially if exposed to moisture or light.
-
Insufficient Activation: The reaction may require an initiator or specific conditions to proceed efficiently. Some NBS reactions are initiated by light or a radical initiator.
-
Substrate or Reagent Purity: Impurities in the starting material or solvent (e.g., water) can interfere with the reaction.
-
Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is bromination of 7-methoxyimidazo[1,2-a]pyridine highly regioselective for the C3 position?
The regioselectivity is a direct consequence of the electronic structure of the imidazo[1,2-a]pyridine ring system. It undergoes electrophilic aromatic substitution, and the stability of the cationic intermediate (the sigma complex or arenium ion) determines the position of attack.
-
Attack at C3: When an electrophile (like Br+) attacks the C3 position, the positive charge can be delocalized without disrupting the aromatic sextet of the six-membered pyridine ring. The resulting intermediate is relatively stable.[2][3]
-
Attack at C2: An attack at the C2 position would force the bridgehead nitrogen (N4) to bear a positive charge in one of the resonance structures, which is highly unfavorable, or it would disrupt the aromaticity of the pyridine ring.[2]
Therefore, the reaction proceeds via the lower energy pathway, leading to substitution almost exclusively at C3 under mild conditions.
Caption: Mechanism showing the favored C3 bromination pathway.
Q2: What is a reliable starting protocol for a small-scale (e.g., 100 mg) bromination of 7-methoxyimidazo[1,2-a]pyridine?
This protocol is a good starting point for optimization.
Experimental Protocol:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-methoxyimidazo[1,2-a]pyridine (100 mg, 0.62 mmol).
-
Dissolution: Dissolve the starting material in 5 mL of anhydrous acetonitrile (ACN).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (115 mg, 0.65 mmol, 1.05 eq.) in one portion.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC (e.g., using 50% Ethyl Acetate in Hexane as eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
Q3: How does the formation of side products impact downstream applications in drug development?
In drug development, the purity of an active pharmaceutical ingredient (API) or an intermediate is critical.
-
Regulatory Hurdles: Regulatory agencies like the FDA require stringent characterization and control of all impurities above a certain threshold (typically >0.1%). Isomeric impurities, like a C5-bromo adduct, can be particularly difficult to separate and may have different toxicological or pharmacological profiles.
-
Reduced Yield and Increased Cost: The formation of side products lowers the yield of the desired compound, increasing the cost of goods. Purification to remove these impurities adds extra steps, consuming more solvents and materials, further escalating costs.
-
Inconsistent Biological Activity: If side products are not completely removed, they can lead to inconsistent results in biological assays, making it difficult to establish a clear structure-activity relationship (SAR).
Therefore, developing a robust and selective bromination protocol is not just an academic exercise but a critical step in a viable drug development program.
References
- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to overcome common challenges in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity and handling of imidazo[1,2-a]pyridines.
Question 1: What is the most reactive position on the imidazo[1,2-a]pyridine core for electrophilic and radical functionalization, and why?
Answer: The C3 position is the most nucleophilic and thus the most reactive site for a wide range of functionalization reactions, including alkylations, acylations, arylations, and halogenations.[1][2][3] The reason for this heightened reactivity lies in the electronic structure of the bicyclic system. The nitrogen atom at position 1 (N-1) acts as an electron-donating group, enriching the imidazole ring with electron density. Resonance analysis shows that a positive charge is more favorably delocalized when an electrophile attacks the C3 position, making it the kinetically and often thermodynamically favored site of reaction. For many C-H functionalization reactions, this inherent reactivity allows for regioselective transformations without the need for directing groups.[2][4]
Question 2: My starting imidazo[1,2-a]pyridine is degrading during the reaction. What are some common stability issues?
Answer: Imidazo[1,2-a]pyridines are generally stable heterocyclic compounds. However, they can be susceptible to degradation under certain conditions:
-
Strongly Acidic Conditions: While some reactions like Friedel-Crafts acylations use Lewis acids, highly acidic conditions can lead to protonation of the pyridine ring, which can alter the electronic properties and potentially lead to decomposition, especially at elevated temperatures.
-
Harsh Oxidative Conditions: Although many functionalization reactions are oxidative C-H couplings, the use of overly aggressive oxidants or high temperatures can lead to non-selective oxidation and decomposition of the heterocyclic core.[5][6] It is crucial to carefully select the oxidant and optimize its stoichiometry.
-
Certain Metal Catalysts: Some transition metals, if not properly coordinated by ligands, can promote side reactions or decomposition. It is essential to use catalysts and conditions that are known to be compatible with the imidazo[1,2-a]pyridine scaffold.
Part 2: Troubleshooting Guide for Specific Functionalizations
This section provides detailed troubleshooting for common issues encountered during specific reaction types.
Scenario 1: C-H Arylation Reactions
Direct C-H arylation is a powerful tool for derivatizing imidazo[1,2-a]pyridines. However, achieving high yields and selectivity can be challenging.
Problem: My palladium-catalyzed C3-arylation with an aryl bromide is resulting in low to no product yield.
Answer: This is a common issue that can often be resolved by systematically evaluating the key components of the catalytic cycle. Low yields in Pd-catalyzed C-H arylations often point to issues with catalyst activity, base effectiveness, or solvent choice.
Troubleshooting Workflow: C-H Arylation
Caption: A systematic workflow for troubleshooting low-yield C-H arylation reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand:
-
Causality: The active catalytic species is typically a Pd(0) complex which undergoes oxidative addition with the aryl halide. Ligand-free Pd(OAc)₂ can be highly efficient, as the imidazo[1,2-a]pyridine substrate itself can act as a ligand.[7] However, for less reactive aryl bromides or chlorides, a phosphine ligand may be required to facilitate the catalytic cycle.
-
Actionable Advice:
-
If using Pd(OAc)₂ ligand-free, ensure it is from a reliable source. Consider a brief pre-activation step if catalyst decomposition is suspected.
-
For challenging substrates, introduce a phosphine ligand. A bulky, electron-rich ligand like P(t-Bu)₃ or SPhos can often improve results.
-
Consider alternative catalysts. N-heterocyclic carbene (NHC)-palladium complexes have shown great success in these couplings, even with challenging aryl chlorides.[8]
-
-
-
Optimize the Base:
-
Causality: The base is critical as it facilitates the C-H activation step, which is often the rate-determining step. This typically occurs via a concerted metalation-deprotonation (CMD) pathway. The base must be strong enough to deprotonate the C3-H bond in the transition state but not so reactive that it causes side reactions.
-
Actionable Advice:
-
Potassium acetate (KOAc) is often a good starting point as it is non-nucleophilic and effective.[9]
-
If KOAc fails, move to a stronger base like K₂CO₃ or Cs₂CO₃.
-
For very challenging couplings, a non-coordinating, strong base like potassium tert-butoxide (KOtBu) may be necessary, although it can sometimes promote side reactions.[9]
-
-
-
Solvent Selection:
-
Causality: The solvent must solubilize all components and should typically be a polar aprotic solvent to promote the desired ionic intermediates without interfering with the reaction.
-
Actionable Advice:
-
Table 1: Recommended Starting Conditions for C3-Arylation
| Component | Recommendation | Rationale & Citation |
| Catalyst | Pd(OAc)₂ (0.1–2 mol%) | Often effective ligand-free at low loadings.[7] |
| Ligand | None (initially) or P(t-Bu)₃ | The substrate can act as a ligand; bulky phosphines assist difficult couplings. |
| Base | KOAc or K₂CO₃ (2-3 equiv.) | Effective for the CMD mechanism without being overly reactive.[9] |
| Solvent | DMF or DMAc | Polar aprotic solvents that aid solubility and promote the reaction.[10] |
| Temperature | 110–150 °C | C-H activation typically requires significant thermal energy.[8] |
Scenario 2: Friedel-Crafts Acylation Reactions
Acylating the C3 position is a key transformation for introducing a carbonyl group, which serves as a versatile handle for further derivatization.
Problem: My Friedel-Crafts acylation of imidazo[1,2-a]pyridine with acetic anhydride gives a low yield and requires stoichiometric amounts of AlCl₃.
Answer: This is a classic challenge with Friedel-Crafts acylations on heterocyclic systems. The Lewis acid (AlCl₃) can complex with the nitrogen atoms of the imidazo[1,2-a]pyridine, deactivating the ring towards electrophilic attack. However, a highly efficient protocol has been developed that overcomes this by using only catalytic amounts of AlCl₃ at higher temperatures.[11]
Proposed Catalytic Acylation Mechanism
Caption: Simplified mechanism for the catalytic Friedel-Crafts acylation of imidazo[1,2-a]pyridines.
Optimized Protocol for Catalytic C3-Acetylation: [11]
This protocol leverages high temperature to overcome the activation energy barrier, allowing the reaction to proceed with only catalytic amounts of the Lewis acid.
-
Reagent Setup: To a sealed reaction vessel, add the imidazo[1,2-a]pyridine substrate (1.0 mmol), acetic anhydride (1.5 mmol, 1.5 equiv.), and aluminum chloride (AlCl₃, 0.2 mmol, 0.2 equiv.).
-
Solvent: No solvent is typically required, as the acetic anhydride can serve as the reaction medium.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 160 °C.
-
Reaction Time: Maintain the temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction mixture with ice-water. Basify with a saturated solution of NaHCO₃ and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key Causality for Success: The high temperature (160 °C) provides sufficient energy to overcome the activation barrier for the formation of the sigma complex, even with a lower concentration of the active acylium ion electrophile.[11] This avoids the need for stoichiometric AlCl₃, which would otherwise deactivate the substrate through coordination. This method is cost-effective, more environmentally friendly, and has a broad substrate scope.[11]
Scenario 3: Halogenation Reactions
Regioselective halogenation provides key intermediates for further cross-coupling reactions.
Problem: I am trying to brominate the C3 position of my imidazo[1,2-a]pyridine, but I am getting a mixture of products and low yields.
Answer: Achieving high regioselectivity in halogenation requires choosing the right halogenating agent and conditions to favor electrophilic attack at the electron-rich C3 position while avoiding radical or over-halogenation pathways. A highly effective and simple transition-metal-free method utilizes sodium bromite (NaBrO₂) as the halogen source.[12][13][14]
Optimized Protocol for C3-Bromination: [13]
-
Reagent Setup: In a round-bottom flask, dissolve the imidazo[1,2-a]pyridine substrate (1.0 mmol) in DMF (3 mL).
-
Addition of Reagents: Add acetic acid (AcOH, 2.0 mmol, 2.0 equiv.) followed by sodium bromite (NaBrO₂, 1.5 mmol, 1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at 60 °C.
-
Reaction Time: The reaction is typically complete within 10-12 hours. Monitor by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the 3-bromo-imidazo[1,2-a]pyridine.
Why This Method Works:
-
Regioselectivity: The reaction proceeds via an electrophilic substitution mechanism. The acidic conditions likely generate an active electrophilic bromine species which preferentially attacks the most nucleophilic C3 position. No regioisomeric products are typically observed.[13]
-
Mild Conditions: The use of NaBrO₂ avoids the harsh conditions associated with elemental bromine (Br₂) and the radical pathways often seen with N-bromosuccinimide (NBS) under light or with radical initiators.
-
Cost-Effectiveness: This method is transition-metal-free and uses inexpensive and readily available reagents, making it highly practical.[13][14]
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An arylation method for imidazo[1,2-a]pyridine (2017) | Li-Xiong Shao [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Suzuki Coupling of 3-bromoimidazo[1,2-a]pyridines: A Technical Troubleshooting Guide
As a Senior Application Scientist, I've observed that while the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, its application to specific heterocyclic systems like 3-bromoimidazo[1,2-a]pyridines presents unique challenges. This guide is designed to provide practical, experience-driven advice to troubleshoot common issues encountered during these reactions, ensuring a higher success rate in your synthetic endeavors.
I. Understanding the System: Key Challenges
The imidazo[1,2-a]pyridine core is electron-rich, and the C3-position is susceptible to a variety of side reactions beyond the desired cross-coupling. The nitrogen atoms in the scaffold can also act as coordinating ligands for the palladium catalyst, potentially leading to catalyst inhibition or unproductive pathways. Understanding these intrinsic properties is the first step toward effective troubleshooting.
II. Frequently Asked Questions & Troubleshooting
This section addresses the most common problems encountered when performing Suzuki couplings with 3-bromoimidazo[1,2-a]pyridines.
Question 1: My reaction shows low or no conversion of the 3-bromoimidazo[1,2-a]pyridine starting material. What are the likely causes?
Answer:
This is a classic issue that typically points to problems with the catalyst activation or overall reaction setup. Let's break down the potential culprits:
-
Inefficient Catalyst System: The choice of palladium source and, more importantly, the ligand is critical. While Pd(PPh₃)₄ can work, it is often not optimal for heteroaromatic couplings. More electron-rich and sterically bulky phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps with these substrates.
-
Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step. If the base is too weak or does not have sufficient solubility in the reaction medium, the boronic acid will not be activated effectively.
-
Poor Reagent Quality: Boronic acids are prone to decomposition (protodeboronation), especially when stored improperly. Similarly, ensure your solvent is anhydrous and your palladium catalyst has not been deactivated through prolonged exposure to air.
-
Inadequate Degassing: Oxygen can oxidize the phosphine ligands and the Pd(0) active catalyst, leading to rapid deactivation. Incomplete degassing is a very common reason for reaction failure.
Troubleshooting Workflow: No/Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Question 2: I'm observing significant amounts of a byproduct that appears to be the debrominated imidazo[1,2-a]pyridine. How can I prevent this?
Answer:
Debromination is a common side reaction, often competing with the desired cross-coupling. It arises from the protonolysis of the organopalladium intermediate that forms after oxidative addition.
-
Mechanism of Debromination: This side reaction is often facilitated by the presence of water or other protic sources in the reaction mixture.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dried. Using freshly distilled solvents and drying the base and other solids under vacuum can significantly reduce this side reaction.
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. While aqueous bases are common in Suzuki couplings, for sensitive substrates like this, switching to a non-aqueous base like K₃PO₄ or Cs₂CO₃ can be beneficial. Some studies have shown success with bases like potassium phosphate.
-
Boronic Ester Equivalents: Using a boronic acid pinacol ester (BPin) instead of the boronic acid can sometimes suppress protodeboronation of the boronic acid itself, which can be another source of protons.
-
Question 3: My main byproduct is the homocoupling of my boronic acid (Ar-Ar). What causes this and how can I fix it?
Answer:
Homocoupling of the boronic acid (the Glaser-Hay type coupling) is often promoted by the presence of oxygen and can be palladium-catalyzed.
-
Root Cause: This side reaction is particularly prevalent when the rate of transmetalation is slow compared to the rate of homocoupling.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Employing multiple freeze-pump-thaw cycles or sparging the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) before adding the catalyst is essential.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be counterproductive if homocoupling is an issue. Try using closer to a 1.05:1 stoichiometry.
-
Choice of Ligand: Certain ligands can promote or suppress homocoupling. Experimenting with different ligands may be necessary. For instance, bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway.
-
III. Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a generic 3-bromoimidazo[1,2-a]pyridine with an arylboronic acid.
Materials:
-
3-bromoimidazo[1,2-a]pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq), dried under vacuum
-
1,4-Dioxane and Water (4:1 or 5:1 v/v), deoxygenated
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 3-bromoimidazo[1,2-a]pyridine, arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.
-
Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Rationale for Choices:
-
Pd(dppf)Cl₂: This is a reliable and air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is a good balance of steric bulk and electron-donating ability, often effective for challenging cross-couplings.
-
K₂CO₃ in Dioxane/Water: This base/solvent system is a very common and effective combination for a wide range of Suzuki couplings. The water is necessary to solubilize the inorganic base and facilitate the transmetalation step.
Comparative Table of Reaction Conditions:
| Parameter | Condition A (Standard) | Condition B (For Difficult Substrates) | Rationale for Condition B |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | SPhos Pd G3 (3 mol%) | SPhos is a more electron-rich and bulky ligand, often enhancing catalytic activity for hindered or electron-rich substrates. |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ is a stronger base that can sometimes accelerate transmetalation with less reactive boronic acids. |
| Solvent | Dioxane/H₂O (4:1) | Toluene or CPME | Using a non-aqueous solvent can minimize protodebromination side reactions. |
| Temperature | 90 °C | 110 °C | Higher temperatures can overcome activation barriers for challenging oxidative addition or reductive elimination steps. |
IV. Mechanistic Overview & Key Intermediates
A solid understanding of the catalytic cycle is invaluable for troubleshooting. The generally accepted mechanism for the Suzuki coupling is illustrated below.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting through the Lens of the Catalytic Cycle:
-
No Reaction: The issue is likely in the first step, Oxidative Addition . This points to a problem with the catalyst itself (deactivated) or the need for a more electron-rich ligand to facilitate the addition of the Pd(0) into the C-Br bond.
-
Debromination: This side reaction occurs at the Ar-Pd(II)Lₙ-Br intermediate stage, where a proton source intercepts this complex before transmetalation can occur.
-
Slow Reaction: A sluggish reaction could indicate a slow Transmetalation step. This can be addressed by using a stronger or more soluble base, or by switching to a boronic ester.
V. References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. --INVALID-LINK--
-
Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2002). An efficient synthesis of 3-aryl and 3-heteroarylimidazo[1,2-a]pyridines and pyrazines by Suzuki cross-coupling reactions. Tetrahedron, 58(46), 9463-9471. --INVALID-LINK--
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Suzuki Coupling. Technical Bulletin. --INVALID-LINK--
Purification challenges of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine
Technical Support Center: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this important heterocyclic building block. As this compound is often a bespoke intermediate, literature on its specific purification nuances is scarce. This guide, therefore, synthesizes field-proven insights and first-principle chemical knowledge of the imidazo[1,2-a]pyridine class to provide robust troubleshooting strategies and detailed protocols.
Part 1: Understanding the Challenge - Core Compound Properties
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. The molecule contains a basic nitrogen atom in the pyridine ring and another in the imidazole ring, making it susceptible to protonation in acidic conditions. The aromatic system is electron-rich, and the bromine atom at the 3-position is a key functional handle for further reactions, such as cross-coupling.[1]
Table 1: Predicted Physicochemical Properties
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | ~241.08 g/mol | Influences diffusion rates during chromatography and volatility. |
| Polarity | Moderately Polar | Soluble in polar organic solvents (DCM, EtOAc, MeOH). Insoluble in non-polar solvents (Hexane). Key for selecting chromatography and recrystallization solvents. |
| pKa (Conjugate Acid) | Estimated 4-5 | The compound is basic and will be protonated and water-soluble at low pH. This can be exploited for acid-base extraction. |
| Physical Form | Typically a solid at RT | Crystalline nature is ideal for purification by recrystallization. If it oils out, different techniques are needed.[2] |
| Stability | Generally stable | Avoid strong acids or bases at high temperatures, which could potentially lead to decomposition or debromination. |
Part 2: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude reaction mixture shows multiple spots on the TLC plate. How do I identify the likely impurities?
Answer: Identifying potential impurities is the first step to designing an effective purification strategy. The impurity profile is directly linked to the synthetic route used. A common synthesis involves the cyclization of 2-amino-4-methoxypyridine followed by electrophilic bromination at the C3 position.
Based on this, the most common impurities are:
-
Unreacted Starting Material (7-methoxyimidazo[1,2-a]pyridine): This is less polar than the brominated product. On a silica TLC plate, it will have a higher Rf value.
-
Over-brominated Byproducts (e.g., Dibromo-species): These are generally less polar than the mono-bromo product and will also have a higher Rf.
-
Unreacted Brominating Agent (e.g., Succinimide from NBS): Succinimide is highly polar and will typically have a very low Rf or remain at the baseline in standard solvent systems like Hexane/EtOAc.
-
Regioisomers: While bromination is highly selective for the electron-rich C3 position, trace amounts of other isomers could form. These often have very similar polarity to the desired product, making them the most challenging to remove.
The diagram below illustrates a typical impurity profile from a bromination reaction.
Caption: Predicted impurity profile following bromination.
Q2: I'm struggling to separate my product from a close-running impurity via column chromatography. What can I do?
Answer: When standard Hexane/EtOAc systems fail to provide adequate separation on silica gel, you need to modify the chromatographic conditions. The key is to exploit different chemical interactions.
Troubleshooting Steps:
-
Solvent System Modification:
-
Add a Competitive Solvent: Introduce a small amount (0.5-1%) of a more polar or different selectivity solvent. For instance, adding dichloromethane (DCM) or a trace of methanol can alter the interactions between the analytes and the silica surface, potentially improving separation.
-
Switch Polarity Class: Move from a proton-acceptor solvent like ethyl acetate to a proton-donor like methanol (in a DCM or Chloroform base). This can significantly change the elution order.
-
-
Change the Stationary Phase:
-
If silica (a polar, acidic stationary phase) is not working, consider using a different adsorbent. Alumina (basic or neutral) can be an excellent alternative for nitrogen-containing heterocycles, as it can reduce the "tailing" often seen on silica.
-
For very difficult separations, reverse-phase chromatography (C18 silica) with a mobile phase like Acetonitrile/Water or Methanol/Water may be necessary.
-
-
pH Modification (for Silica Chromatography):
-
Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (~0.1-0.5%) to the mobile phase can deactivate the acidic silanol groups on the silica surface. This is highly effective for basic compounds like imidazopyridines, leading to sharper peaks and often better separation.
-
The following workflow can guide your decision-making process.
References
Imidazo[1,2-a]pyridine Derivatives: A Technical Guide to Avoiding Decomposition
Welcome to the Technical Support Center for imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The unique chemical structure of imidazo[1,2-a]pyridines, while conferring valuable biological activities, also presents specific stability challenges.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to help you maintain the integrity of your compounds throughout your experiments.
Troubleshooting Guide: Diagnosing and Resolving Decomposition
This section addresses common issues encountered during the handling and experimentation of imidazo[1,2-a]pyridine derivatives in a question-and-answer format.
Question 1: I'm observing a new, more polar spot on my TLC/a new peak in my HPLC analysis after leaving my imidazo[1,2-a]pyridine derivative in an acidic solution. What could be happening?
Answer: You are likely observing hydrolysis of substituents on the imidazo[1,2-a]pyridine core. Amide functionalities, in particular, are susceptible to acid-catalyzed hydrolysis. For instance, zolpidem, which has an acetamide group at the C3 position, is known to degrade in acidic conditions to form "zolpacid," where the amide is hydrolyzed to a carboxylic acid.[3][4]
Mechanism Insight: The lone pair of electrons on the nitrogen of the pyridine ring can be protonated in acidic media, which can increase the electrophilicity of the carbonyl carbon in an amide substituent, making it more susceptible to nucleophilic attack by water.
Preventative Measures:
-
pH Control: Maintain the pH of your solutions in the neutral to slightly acidic range (pH 5-7), if your experimental conditions permit.
-
Aqueous Solution Storage: Avoid prolonged storage of imidazo[1,2-a]pyridine derivatives in aqueous acidic solutions. If acidic conditions are necessary for your experiment, prepare the solution fresh and use it promptly.
-
Solvent Choice: For storage, use aprotic organic solvents like DMSO, DMF, or acetonitrile.
Question 2: My compound seems to be degrading in a basic aqueous solution, showing multiple degradation products. What is the likely cause?
Answer: Imidazo[1,2-a]pyridine derivatives, especially those with amide groups, are also prone to base-catalyzed hydrolysis. In the case of zolpidem, treatment with a strong base like NaOH leads to the formation of a major degradation product corresponding to the hydrolyzed carboxylic acid.[5][6] The reaction is often faster and may lead to a more complex degradation profile compared to acid hydrolysis.
Mechanism Insight: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and the amine.
Preventative Measures:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases like NaOH or KOH in your experimental setup. If a basic pH is required, consider using a weaker, non-nucleophilic organic base.
-
Temperature Control: Base-catalyzed hydrolysis is often accelerated by heat. If you must work in basic conditions, keep the temperature as low as possible.
-
Fresh Preparations: As with acidic solutions, prepare basic solutions of your compound immediately before use.
Question 3: I've noticed a change in the color of my compound and the appearance of new peaks in the chromatogram after exposure to air and light. What is the likely degradation pathway?
Answer: This suggests oxidative degradation and/or photodegradation. The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, especially when exposed to atmospheric oxygen, oxidizing agents, or light.[7] Forced degradation studies on zolpidem have identified several oxidative degradation products, including "oxozolpidem" and "zolpaldehyde".[3][4]
Mechanism Insight: Oxidation can occur at various positions on the imidazo[1,2-a]pyridine ring and its substituents. The presence of electron-donating groups can activate the ring towards oxidation. Photodegradation can proceed through various mechanisms, including the formation of reactive oxygen species.
Preventative Measures:
-
Inert Atmosphere: Handle and store your compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store your compounds in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments in a fume hood with the sash down to minimize light exposure.
-
Antioxidants: For solutions, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with your experiment.
Question 4: My compound shows signs of degradation even when stored as a solid at room temperature. What are the best storage practices?
Answer: While generally more stable in the solid state, some imidazo[1,2-a]pyridine derivatives can degrade over time, especially if they are hygroscopic or sensitive to light and air.
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert gas (argon or nitrogen). | Prevents oxidative degradation. |
| Light | Store in amber vials or in the dark. | Prevents photodegradation. |
| Moisture | Store in a desiccator. | Prevents hydrolysis if the compound is hygroscopic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for imidazo[1,2-a]pyridine derivatives?
A1: The most commonly reported degradation pathways are:
-
Hydrolysis: Primarily of amide or ester substituents, occurring under both acidic and basic conditions.[3][4][5][6]
-
Oxidation: The imidazo[1,2-a]pyridine ring and its substituents can be oxidized, especially in the presence of oxidizing agents, air, or light.[3][4][7]
-
Photodegradation: Exposure to light, particularly UV light, can lead to decomposition.[4]
Q2: How can I monitor the stability of my imidazo[1,2-a]pyridine derivative?
A2: A stability-indicating analytical method is crucial. The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or mass spectrometry (MS) detector.[3][5][6] This allows you to separate the parent compound from its degradation products and quantify the extent of decomposition over time.
Q3: Are there any structural features that make imidazo[1,2-a]pyridine derivatives more susceptible to decomposition?
A3: Yes, certain substituents can influence stability.
-
Amide and Ester Groups: As discussed, these are prone to hydrolysis.
-
Electron-Donating Groups: These can activate the ring system, potentially making it more susceptible to oxidation.
-
Photolabile Groups: The presence of chromophores that absorb in the UV-Vis range can increase the likelihood of photodegradation.
Q4: What are some of the identified degradation products of zolpidem, a common imidazo[1,2-a]pyridine drug?
A4: Forced degradation studies of zolpidem have identified the following major degradation products:[3][4]
-
Zolpacid: Formed by the hydrolysis of the acetamide side chain to a carboxylic acid.
-
Oxozolpidem: An oxidation product.
-
Zolpaldehyde: Another product of oxidation.
-
Zolpyridine: A degradation product resulting from the cleavage of the acetamide group.
Experimental Protocols
Protocol 1: General Solution Preparation and Short-Term Storage
-
Solvent Selection: Whenever possible, use a high-purity, anhydrous, aprotic solvent such as DMSO, DMF, or acetonitrile.
-
Degassing: If using an aqueous buffer, degas the solution by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the imidazo[1,2-a]pyridine derivative in the chosen solvent to the desired concentration. If gentle heating is required to aid dissolution, use a water bath and do not exceed 40-50°C.
-
Inert Atmosphere: After dissolution, flush the headspace of the vial with an inert gas before sealing.
-
Light Protection: Wrap the vial in aluminum foil or use an amber vial.
-
Storage: For short-term storage (up to 24 hours), keep the solution at 2-8°C. For longer durations, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Performing a Forced Degradation Study
This protocol provides a general framework for assessing the stability of a novel imidazo[1,2-a]pyridine derivative.
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide and keep at room temperature for a defined period.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100°C).
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or direct sunlight for a defined period.
-
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics of olprinone in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACG Publications - Base hydrolytic forced degradation study of zolpidem tartrate by HPLC [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine in Solution
Welcome to the technical support guide for 3-Bromo-7-methoxyimidazo[1,2-A]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Ensuring the integrity of your compound is paramount for generating reproducible and reliable experimental data. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows based on established principles of heterocyclic chemistry and best practices in compound management.
Part 1: Foundational Stability & Handling FAQs
This section addresses the most common questions regarding the inherent stability of this compound and the fundamental steps to mitigate degradation.
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of this compound, like many electron-rich heterocyclic compounds, is primarily influenced by environmental and chemical factors.[1] The imidazo[1,2-a]pyridine core is an aromatic, fused-ring system that is generally stable but possesses reactive sites.[2][3][4] Key factors leading to its degradation in solution include:
-
Hydrolysis: Protic solvents (e.g., water, methanol) or residual moisture can lead to hydrolytic degradation, potentially targeting the methoxy group or facilitating ring-opening reactions under certain pH conditions.
-
Photodegradation: The π-conjugated bicyclic structure, which is responsible for the fluorescent properties of many imidazo[1,2-a]pyridines, can absorb UV-Vis light.[5] This absorption can lead to photochemical reactions and decomposition. Therefore, solutions should be protected from light.[1]
-
Oxidation: The electron-rich nature of the ring system makes it susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides that may be present in older solvents. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[6]
-
pH Extremes: Both strongly acidic and strongly basic conditions can catalyze degradation. The nitrogen atoms in the ring can be protonated or deprotonated, altering the electronic structure and stability of the molecule.
-
Temperature: Elevated temperatures can accelerate all degradation pathways.[1] Long-term storage should be at low temperatures, and prolonged heating during experiments should be avoided if possible.[7]
Q2: My solution of this compound has turned yellow/brown. What does this signify and is it still usable?
A2: A change in color, typically to yellow or brown, is a strong visual indicator of compound degradation. This is often due to the formation of small quantities of highly colored polymeric or oxidized byproducts.
-
Causality: The color change suggests that a chemical reaction has occurred. For imidazo[1,2-a]pyridines, this could be due to oxidation or photodegradation, which can create extended conjugated systems that absorb visible light.[5]
-
Usability: It is strongly advised not to use a discolored solution for quantitative experiments. The concentration of the active parent compound is no longer accurate, and the degradation products could interfere with your assay, leading to unreliable and irreproducible results. The best practice is to discard the discolored solution and prepare a fresh one from solid material, adhering to the proper handling procedures outlined below.
Q3: What is the best-practice protocol for preparing and storing a stock solution of this compound?
A3: To ensure maximum stability and longevity of your stock solution, a meticulous approach to preparation and storage is crucial.[8][9]
-
Solvent Selection: Use high-purity, anhydrous, aprotic solvents. Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are highly recommended. These solvents are polar enough to solubilize the compound effectively while lacking acidic protons that could participate in degradation.
-
Weighing and Dissolution: Use a calibrated analytical balance to weigh the solid compound. Dissolve it in the chosen solvent using gentle agitation or vortexing. Sonication can be used sparingly but be mindful of potential heating.
-
Inert Atmosphere: To minimize oxidation, it is best practice to sparge the solvent with an inert gas like argon or nitrogen before adding the compound. After dissolution, the vial headspace should be flushed with the inert gas before sealing.[6]
-
Storage Containers: Use amber glass vials or vials wrapped in aluminum foil to protect the solution from light.[1][6] Ensure the vial has a high-quality, airtight seal (e.g., a PTFE-lined cap) to prevent solvent evaporation and moisture ingress.
-
Aliquoting and Temperature: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C or, for maximum longevity, at -80°C.[6][7]
Part 2: Troubleshooting Experimental & Analytical Issues
This section focuses on identifying and resolving specific problems that may arise during experimental work, linking them back to compound stability.
Q4: My biological assay results are showing poor reproducibility. Could compound instability be the culprit?
A4: Absolutely. Inconsistent results are a classic symptom of a compound degrading in the assay medium.
-
The Problem: Many biological assays are performed in aqueous buffers (e.g., PBS, media) at physiological temperature (37°C) for extended periods. These conditions—protic solvent, neutral to slightly basic pH, and elevated temperature—are conducive to the degradation of many small molecules.
-
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Prepare a solution of your compound in the final assay buffer at the working concentration.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C for 24 hours).
-
At various time points (e.g., T=0, 2h, 8h, 24h), take an aliquot and analyze it by High-Performance Liquid Chromatography (HPLC).[10][11]
-
Interpretation: If you observe a significant decrease (>5-10%) in the peak area of the parent compound over time, accompanied by the appearance of new peaks (degradants), then instability is a confirmed issue.
-
-
Mitigation Strategies:
-
Reduce incubation times if the assay allows.
-
Prepare the final dilution of the compound into the assay buffer immediately before starting the experiment. Do not let it sit for extended periods.
-
If possible, evaluate if a small percentage of an organic co-solvent (like DMSO, <0.5%) can be tolerated in the assay to improve stability.
-
Q5: I need to perform a reaction that requires heating the compound in solution. How can I minimize thermal degradation?
A5: Heating accelerates chemical reactions, including degradation.[1] The key is to control the reaction environment tightly.
-
Use Aprotic Solvents: If the reaction chemistry permits, use high-boiling point aprotic solvents like DMF, DMAc, or NMP. Avoid protic solvents unless they are a required reactant.
-
Inert Atmosphere: Perform the reaction under a blanket of nitrogen or argon. This is critical to prevent oxidation, which is significantly accelerated at higher temperatures. Use glassware that has been oven-dried to remove moisture.
-
Temperature Control: Use a precisely controlled heating mantle or oil bath. Do not overheat. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the reaction. The goal is to stop the reaction as soon as the desired transformation is complete to avoid prolonged heating that leads to byproduct formation.
Part 3: Protocols & Data Summaries
Protocol 1: Quantitative Assessment of Compound Stability via HPLC
This protocol describes a standard method to determine the stability of this compound in a chosen solvent or buffer. This is a crucial step in validating experimental conditions.[10][12][13]
Methodology:
-
Standard Preparation (T=0): Prepare a 1 mg/mL solution of the compound in the test solvent (e.g., your assay buffer). Immediately dilute a sample to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it. This is your baseline (T=0) measurement.
-
Incubation: Place the remaining 1 mg/mL solution in a sealed, light-protected vial under the desired test conditions (e.g., 25°C, 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution.
-
Sample Analysis: Dilute the aliquot to the same final concentration as the T=0 sample and analyze it using the same HPLC method.
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Monitor the chromatogram for the appearance and growth of new peaks, which correspond to degradation products.
-
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Recommended Use | Storage Temperature | Inert Gas | Light Protection | Key Considerations |
| Anhydrous DMSO | Long-term stock solutions | -20°C to -80°C | Recommended | Mandatory (Amber vial) | Hygroscopic; use anhydrous grade and handle in a dry environment. |
| Anhydrous DMF | Long-term stock solutions, reactions | -20°C to -80°C | Recommended | Mandatory (Amber vial) | Can decompose slightly over time; use high-purity grade. |
| Acetonitrile | Analytical standards, short-term use | 2-8°C (short-term) | Optional | Mandatory (Amber vial) | Less polar; check solubility. Can be a good choice for LC-MS. |
| Aqueous Buffers | Final assay dilutions | Use immediately | Not practical | Recommended | High risk of instability. Prepare fresh and use within hours. |
Part 4: Visual Workflow & Pathway Diagrams
Diagram 1: Potential Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the degradation of the parent compound.
References
- 1. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 3. youtube.com [youtube.com]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. ijrpr.com [ijrpr.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. dispendix.com [dispendix.com]
- 8. researchgate.net [researchgate.net]
- 9. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1] However, their synthesis is not without challenges. This guide provides in-depth, field-proven insights into common pitfalls and their solutions, structured in a user-friendly question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Foundations of a Successful Synthesis
This section addresses common preliminary questions regarding starting materials and reaction setup. Getting these initial parameters right is critical to avoiding downstream complications.
Question 1: My reaction yield is consistently low when using substituted 2-aminopyridines. What could be the issue?
The electronic and steric properties of substituents on the 2-aminopyridine ring significantly impact its nucleophilicity, which is crucial for the initial step of most synthetic routes.
-
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halo) decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms of the 2-aminopyridine. This can slow down the initial alkylation or condensation step, leading to lower yields or requiring more forcing conditions.
-
Steric Hindrance: Bulky substituents near the amino group can sterically hinder its approach to the electrophile (e.g., α-haloketone or aldehyde), again reducing the reaction rate.
Troubleshooting Steps:
-
Re-evaluate Your Base: For classical condensation with α-haloketones, a base like sodium bicarbonate is often used.[2][3] If your 2-aminopyridine is weakly nucleophilic, a stronger, non-nucleophilic base might be required to facilitate the subsequent cyclization. However, be cautious as overly strong bases can promote self-condensation of the carbonyl compound.
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome activation energy barriers associated with less reactive starting materials. Monitor for decomposition.
-
Consider a Different Synthetic Route: If a particular substitution pattern on the 2-aminopyridine proves consistently problematic for a classical condensation, a multicomponent approach like the Groebke-Blackburn-Bienaymé (GBB) reaction might be more successful.[1][4] These reactions are often catalyzed by Lewis or Brønsted acids, which can activate the electrophiles and may be less sensitive to the nucleophilicity of the aminopyridine.[5][6]
Question 2: I am performing a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and I'm observing significant side products. What is the likely cause?
The GBB reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for generating diverse imidazo[1,2-a]pyridines.[1][7] However, its success hinges on the careful orchestration of multiple equilibria.
-
The Role of the Catalyst: The choice and amount of acid catalyst are critical. The catalyst protonates the aldehyde, activating it for nucleophilic attack by the 2-aminopyridine to form an imine. This imine is then attacked by the isocyanide.[8] If the catalyst is too weak or used in insufficient quantity, imine formation can be slow, allowing side reactions of the individual components to occur. Conversely, some Lewis acids can be too harsh, leading to degradation of starting materials or products.[8]
-
Solvent Choice: The solvent plays a more active role than just a medium for the reaction. Protic solvents like methanol can participate in the reaction mechanism, potentially acting as co-catalysts.[9] The reaction often fails in non-polar solvents like toluene.[9]
Troubleshooting Steps:
-
Catalyst Screening: If you are experiencing issues, a catalyst screen is highly recommended. Common catalysts include Sc(OTf)₃, Yb(OTf)₃, ZrCl₄, and Brønsted acids like p-toluenesulfonic acid (p-TSA) or even simple iodine.[5][8][10] The optimal catalyst can be highly substrate-dependent.
-
Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10-20 mol%) and adjust as needed. Over- or under-loading can be detrimental.
-
Use a Dehydrating Agent: The initial condensation to form the imine intermediate liberates water. This is a reversible step, and the presence of water can drive the equilibrium backward, reducing the concentration of the key intermediate. Adding a dehydrating agent like trimethyl orthoformate can significantly improve yields by sequestering water.[11]
Part 2: Troubleshooting Guides for Key Synthetic Methodologies
This section provides detailed troubleshooting for two of the most common synthetic routes to imidazo[1,2-a]pyridines.
Guide 1: The Classical Tschitschibabin-Type Condensation
This venerable reaction, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, is a workhorse for this scaffold.[2][3]
Problem: The reaction is sluggish, incomplete, or fails to proceed.
-
Causality: The initial step is an SN2 reaction between the pyridine nitrogen of the 2-aminopyridine and the α-halocarbonyl. This is followed by an intramolecular condensation and dehydration to form the aromatic ring system.[2] A failure can occur at either stage.
Workflow for Troubleshooting Sluggish/Failed Tschitschibabin Reactions
Caption: Troubleshooting workflow for Tschitschibabin-type reactions.
Detailed Protocol Steps & Explanations:
-
Verify Starting Material Purity: Impurities in the 2-aminopyridine or α-haloketone can inhibit the reaction. Re-purify if necessary.
-
Solvent Selection: Ethanol is common, but for less reactive substrates, a higher boiling, polar aprotic solvent like DMF can be beneficial.[4] Some modern protocols even utilize solvent-free conditions, which can accelerate the reaction.[2]
-
Base Selection: The base (e.g., NaHCO₃, K₂CO₃) is not just a proton scavenger for the final dehydration; it also neutralizes the HBr or HCl formed during the initial alkylation.[2][3] Ensure at least one equivalent is used. For electron-poor aminopyridines, a stronger base may be needed.
-
Temperature Control: While some reactions proceed at room temperature or 60°C, others require reflux.[2][3] If the reaction is sluggish at lower temperatures, a gradual increase is warranted. Microwave-assisted synthesis can dramatically reduce reaction times.[3][12]
Problem: Purification is difficult due to a dark, tarry crude product.
-
Causality: α-Haloketones can be unstable and prone to self-condensation or polymerization, especially under basic conditions or at high temperatures. The resulting polymeric material can complicate purification.
Solutions:
-
Control Temperature: Avoid excessive heating. If the reaction requires high temperatures, ensure it is monitored closely and stopped as soon as the starting material is consumed (TLC analysis).
-
Reverse Addition: Try adding the base slowly to the mixture of the 2-aminopyridine and α-haloketone, rather than pre-mixing the base and ketone.
-
Purification Strategy: If a tarry mixture is unavoidable, column chromatography is often necessary. A gradient elution from a non-polar solvent (to wash out non-polar impurities) to a more polar solvent system is typically effective. Recrystallization may be possible for purer products.[13]
Guide 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction offers rapid access to complex 3-aminoimidazo[1,2-a]pyridines.[4][14]
Problem: The reaction gives low yields, even with a catalyst.
-
Causality: This reaction involves the formation of two key intermediates: an N-acylimine and a nitrilium ion. The overall rate and yield depend on the efficient formation and trapping of these transient species.[6] Low yields often point to an issue with one of these steps.
Comparative Table of GBB Reaction Conditions:
| Parameter | Condition A (Classical) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst | Sc(OTf)₃ (20 mol%) | p-TSA (10 mol%) + NH₄Cl | Brønsted acids can be as effective and are often cheaper and easier to handle than Lewis acids.[5][6] NH₄Cl can act as a mild Brønsted acid source. |
| Solvent | Methanol | Methanol or Ethanol | Protic solvents like methanol are often crucial, participating in the mechanism.[9] |
| Additives | None | Trimethyl orthoformate (1.5 eq) | Acts as a chemical water trap, pushing the imine formation equilibrium towards the product.[11] |
| Temperature | Room Temperature | 50 °C or Reflux | Moderate heating can accelerate the reaction, especially for less reactive aldehydes or isocyanides.[14] |
| Typical Yield | 40-60% | 70-90% | The combination of optimized catalysis and water removal significantly boosts efficiency.[11] |
Logical Flow for GBB Reaction Optimization
Caption: Step-wise optimization of the GBB reaction.
Experimental Protocol for an Optimized GBB Reaction:
-
To a stirred solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add p-toluenesulfonic acid (0.1 mmol, 10 mol%) and trimethyl orthoformate (1.5 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 50 °C and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Part 3: Post-Synthesis and Purification Pitfalls
Question 3: My final product appears pure by ¹H NMR, but the elemental analysis is consistently off. Why?
Imidazo[1,2-a]pyridines can be hygroscopic or retain residual solvent, which can interfere with accurate elemental analysis.
-
Water Retention: The nitrogen atoms in the heterocyclic system can form hydrogen bonds with water molecules, making them difficult to remove completely.
-
Solvent Trapping: Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate) can become trapped in the crystal lattice of the final product.
Troubleshooting Steps:
-
Drying: Dry the sample under high vacuum for an extended period (12-24 hours), preferably at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable.
-
Lyophilization: If the compound is soluble in water or 1,4-dioxane, lyophilization (freeze-drying) can be an effective method for removing residual solvents.
-
Trituration/Re-precipitation: Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane) and precipitate it by adding a poor solvent (e.g., hexanes). This can help break up solvent-product aggregates.
-
NMR for Solvent Check: Carefully examine the ¹H NMR spectrum for characteristic peaks of common laboratory solvents.
By systematically addressing these common pitfalls, from starting material selection to final product purification, researchers can significantly improve the efficiency, reliability, and success rate of their substituted imidazo[1,2-a]pyridine syntheses.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Technical Support Center: Method Refinement for Large-Scale Synthesis of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the large-scale production of this important intermediate. Our goal is to equip you with the necessary knowledge to refine your synthesis method, ensuring high yield, purity, and scalability.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of 2-amino-4-methoxypyridine with a suitable C2-synthon, followed by the regioselective bromination of the resulting 7-methoxyimidazo[1,2-a]pyridine intermediate. Careful control of reaction parameters in both steps is crucial for a successful large-scale synthesis.
II. Detailed Experimental Protocols
Step 1: Synthesis of 7-methoxyimidazo[1,2-a]pyridine
This procedure details the cyclization reaction to form the imidazo[1,2-a]pyridine core.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 2-amino-4-methoxypyridine | 124.14 g/mol | 1.0 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 g/mol | 1.2 |
| Sodium bicarbonate (NaHCO₃) | 84.01 g/mol | 1.5 |
| Isopropanol | - | - |
| Ethyl acetate | - | - |
| Brine | - | - |
| Sodium sulfate (Na₂SO₄) | 142.04 g/mol | - |
Procedure:
-
To a stirred solution of 2-amino-4-methoxypyridine in isopropanol, add sodium bicarbonate.
-
Slowly add chloroacetaldehyde solution to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 7-methoxyimidazo[1,2-a]pyridine.
Step 2: Bromination of 7-methoxyimidazo[1,2-a]pyridine
This protocol describes the regioselective bromination at the C3 position.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 7-methoxyimidazo[1,2-a]pyridine | 148.16 g/mol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 1.05 |
| Acetonitrile | - | - |
| Saturated sodium thiosulfate solution | - | - |
| Saturated sodium bicarbonate solution | - | - |
| Water | - | - |
Procedure:
-
Dissolve 7-methoxyimidazo[1,2-a]pyridine in acetonitrile and cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor for completion by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
Issue 1: Low Yield in the Cyclization Step (Step 1)
Question: My yield of 7-methoxyimidazo[1,2-a]pyridine is consistently low. What are the potential causes and how can I improve it?
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and maintain a consistent reflux temperature. For less reactive starting materials, extending the reflux time may be necessary.[1]
-
Sub-optimal Base: The strength and amount of the base are critical. Sodium bicarbonate is a common choice, but if the reaction is sluggish, consider a slightly stronger, non-nucleophilic base or increasing the molar equivalents of NaHCO₃.[2]
-
Purity of Starting Materials: Impurities in 2-amino-4-methoxypyridine or chloroacetaldehyde can lead to side reactions. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Work-up Losses: Significant product loss can occur during the work-up. Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.
Issue 2: Formation of Multiple Products during Bromination (Step 2)
Question: After bromination with NBS, my TLC and NMR show multiple spots/peaks, indicating impurities. What are these byproducts and how can I minimize them?
Answer:
The bromination of 7-methoxyimidazo[1,2-a]pyridine is generally regioselective for the C3 position due to the electronic nature of the imidazo[1,2-a]pyridine ring system. However, the formation of multiple products can occur due to:
-
Over-bromination: The use of excess NBS or prolonged reaction times can lead to the formation of di-brominated species. Carefully control the stoichiometry of NBS (1.05 equivalents is a good starting point) and monitor the reaction closely.
-
Side Reactions: NBS can participate in side reactions, especially in the presence of light or radical initiators, leading to bromination at other positions.[3] It is advisable to perform the reaction in the dark or in a vessel protected from light.
-
Impure NBS: Old or impure NBS can contain free bromine, which is less selective and can lead to a mixture of products. Use freshly opened or purified NBS for best results.[3]
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to enhance selectivity. Higher temperatures can lead to decreased regioselectivity.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound. What are the recommended purification methods for large-scale batches?
Answer:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. A solvent screen is recommended to find the optimal solvent or solvent system. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Slurry Wash: If the product is a solid and the impurities are more soluble, a slurry wash with a suitable solvent can be an effective purification step.
-
Column Chromatography: While effective, column chromatography can be challenging and costly for large-scale production. It is typically used for smaller batches or when recrystallization is not feasible. If chromatography is necessary, optimizing the mobile phase and using a high-capacity stationary phase can improve efficiency.
IV. Frequently Asked Questions (FAQs)
Q1: What is the quality of 2-amino-4-methoxypyridine required for this synthesis?
A1: High purity of the starting material is crucial for a successful and reproducible synthesis. It is recommended to use 2-amino-4-methoxypyridine with a purity of >98%. Impurities can interfere with the cyclization reaction and lead to the formation of byproducts that are difficult to remove.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the cyclization and bromination reactions. Developing a good TLC system that provides clear separation of starting materials, intermediates, and products is essential. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Are there any safety precautions I should be aware of for this synthesis?
A3: Yes, several safety precautions should be taken:
-
Chloroacetaldehyde: is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide (NBS): is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Solvents: The organic solvents used in this synthesis are flammable. Ensure that all heating and electrical equipment are properly grounded and that there are no ignition sources in the vicinity.
Q4: Can this synthesis be performed in a one-pot procedure?
A4: While one-pot syntheses of imidazo[1,2-a]pyridines have been reported, a two-step process is generally recommended for large-scale production of this compound.[4] This allows for better control over each reaction step and facilitates the purification of the intermediate and final product, ultimately leading to a higher overall yield and purity.
Q5: What are the key parameters to consider when scaling up this synthesis?
A5: When scaling up, the following parameters are critical:
-
Heat Transfer: Exothermic reactions, such as the bromination with NBS, can be difficult to control on a large scale. Ensure that the reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates.
-
Reagent Addition: The rate of addition of reagents, particularly chloroacetaldehyde and NBS, should be carefully controlled to avoid localized high concentrations and potential side reactions.
-
Work-up and Isolation: The work-up and product isolation procedures may need to be modified for large-scale batches to handle larger volumes and ensure efficient extraction and purification.
V. Visualizations
Overall Synthetic Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Yield in Cyclization
Caption: A decision tree to diagnose and resolve low yield issues in the cyclization step.
VI. References
-
N-Bromosuccinimide. (2019). Wikipedia. --INVALID-LINK--
-
Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. (2025). Benchchem. --INVALID-LINK--
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. --INVALID-LINK--
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). Scientific Reports. --INVALID-LINK--
-
2-Amino-4-methoxypyridine | 10201-73-7. (n.d.). ChemicalBook. --INVALID-LINK--
-
What is 2-Amino-4-methoxypyridine and how is it synthesized? - FAQ. (n.d.). Guidechem. --INVALID-LINK--
-
Bromination of imidazo[1,2-a]pyridines. (2018). ResearchGate. --INVALID-LINK--
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. --INVALID-LINK--
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. --INVALID-LINK--
-
What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry? (2017). Quora. --INVALID-LINK--
-
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. --INVALID-LINK--
-
How does NBS work in organic chemistry? (2024). ChemicalBook. --INVALID-LINK--
References
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-A]pyridine Analogs and Established Kinase Inhibitors in Oncology
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of drug discovery. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of various protein kinases critical to tumor progression.[1][2] This guide provides a comprehensive comparison of the therapeutic efficacy of imidazo[1,2-a]pyridine derivatives, with a focus on their potential as PI3K/mTOR inhibitors, against established kinase inhibitors used in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. While specific experimental data for 3-Bromo-7-methoxyimidazo[1,2-A]pyridine is not extensively available in the public domain, we will extrapolate from the broader class of imidazo[1,2-a]pyridine compounds that have been evaluated as potent kinase inhibitors.
Introduction to Imidazo[1,2-a]pyridines as Kinase Inhibitors
The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has been extensively explored for its diverse biological activities, including anticancer properties.[3] A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as inhibitors of key signaling pathways implicated in cancer, most notably the PI3K/Akt/mTOR pathway.[1][4][5] Dysregulation of this pathway is a frequent event in human cancers, promoting cell proliferation, survival, and resistance to therapy.[5] Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine-based compounds as potent and selective inhibitors of PI3K isoforms and as dual PI3K/mTOR inhibitors, demonstrating promising preclinical activity in various cancer models.[4][5][6]
Comparative Kinase Inhibitor Analysis: Mechanism of Action and Efficacy
To provide a clear perspective on the potential of imidazo[1,2-a]pyridine derivatives, we will compare their characteristics with a selection of well-established kinase inhibitors targeting the EGFR and HER2 pathways, which are central to the treatment of NSCLC and breast cancer, respectively.
Signaling Pathways Targeted by Selected Kinase Inhibitors
The following diagram illustrates the signaling pathways targeted by the comparator kinase inhibitors.
Figure 1: Simplified signaling pathways targeted by EGFR and HER2 inhibitors.
Comparator Kinase Inhibitors:
For this comparison, we will focus on the following well-characterized kinase inhibitors:
-
Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][7][8]
-
Erlotinib (Tarceva®): Another selective EGFR tyrosine kinase inhibitor.[3][9][10]
-
Afatinib (Gilotrif®): An irreversible ErbB family blocker that targets EGFR, HER2, and ErbB4.[11][12]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and HER2.[13][14]
The rationale for selecting these agents lies in their established roles in treating cancers where imidazo[1,2-a]pyridines have shown preclinical promise, allowing for a relevant comparison of potential efficacy and mechanism.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The following table summarizes the key characteristics and reported efficacy of the selected kinase inhibitors in their respective indications.
| Inhibitor Class | Representative Compound(s) | Primary Target(s) | Approved Indications (Selected) | Reported Efficacy (Selected Clinical Trial Data) |
| Imidazo[1,2-a]pyridines | Various derivatives (preclinical) | PI3K, mTOR, Akt, CDKs, Mer/Axl[1][4][15][16][17] | N/A (preclinical) | Potent PI3Kα inhibition (IC50 ~2 nM) and dual PI3K/mTOR inhibition have been reported for some derivatives.[1][5] Significant tumor growth inhibition in xenograft models (e.g., HCT116, HT-29).[4][6] |
| EGFR Inhibitors | Gefitinib, Erlotinib | EGFR Tyrosine Kinase[2][3] | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[8][18] | Gefitinib: In EGFR-mutated NSCLC, median Progression-Free Survival (PFS) of 9.5 months.[8] Erlotinib: In EGFR-mutated NSCLC, median PFS of 10.4 months.[18] |
| Pan-ErbB Inhibitors | Afatinib | EGFR, HER2, ErbB4 (irreversible)[11] | NSCLC with EGFR mutations[19] | In EGFR-mutated NSCLC, median PFS of 11.1 to 13.6 months.[20] |
| Dual EGFR/HER2 Inhibitors | Lapatinib | EGFR, HER2[14] | HER2-positive Breast Cancer[13] | In HER2-positive metastatic breast cancer, combination therapy showed a median PFS of 6.3 months in a retrospective study.[21] |
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of a novel imidazo[1,2-a]pyridine derivative with established kinase inhibitors, a series of standardized in vitro and in vivo assays are essential. The causality behind these experimental choices is to progressively evaluate the compound's potency, selectivity, cellular activity, and ultimately, its in vivo therapeutic potential.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This initial screen determines the direct inhibitory effect of the compound on the target kinase.
Protocol:
-
Reagents: Recombinant human kinase (e.g., PI3Kα, mTOR), ATP, substrate peptide, test compounds (e.g., this compound and comparator inhibitors), kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA).
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay
This assay assesses the compound's ability to inhibit the growth of cancer cells.
Protocol:
-
Cell Lines: Select cancer cell lines with known pathway dysregulation (e.g., HCT116 or HT-29 for PI3K pathway activation).[4][6]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis for Target Engagement
This experiment validates that the compound inhibits the intended signaling pathway within the cell.
Protocol:
-
Procedure:
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of the target kinases and downstream effectors (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the extent of target inhibition.
-
In Vivo Xenograft Tumor Model
This is a critical step to evaluate the compound's efficacy in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, comparator drug).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare tumor growth inhibition between the treatment groups.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments for evaluating a novel kinase inhibitor.
Figure 2: Workflow for preclinical evaluation of a kinase inhibitor.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel kinase inhibitors. While direct comparative data for this compound is not yet available, the broader class of these compounds has demonstrated potent inhibition of key oncogenic pathways, particularly PI3K/mTOR. The preclinical data for some derivatives suggest a potential for efficacy that could be comparable to or exceed that of established kinase inhibitors in specific contexts.
For researchers and drug development professionals, the key takeaway is the importance of a rigorous and systematic evaluation of novel compounds. By employing the standardized experimental workflows outlined in this guide, it is possible to build a comprehensive data package that allows for a direct and objective comparison with existing therapies. Future work should focus on detailed kinase profiling of promising imidazo[1,2-a]pyridine derivatives, evaluation in a wider range of cancer models, and ultimately, progression of the most promising candidates into clinical trials. The versatility of the imidazo[1,2-a]pyridine scaffold, coupled with a rational, data-driven approach to drug discovery, holds significant promise for the future of targeted cancer therapy.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Lapatinib and HER2 status: results of a meta-analysis of randomized phase III trials in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Afatinib as first-line treatment in patients with EGFR-mutated non-small cell lung cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Afatinib demonstrates significant progression-free survival of almost one year in EGFR mutation-positive advanced NSCLC [prnewswire.com]
- 21. The Effectiveness of Lapatinib in HER2-Positive Metastatic Breast Cancer Patients Pretreated With Multiline Anti-HER2 Treatment: A Retrospective Study in China - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
An In-Depth Guide to the Cross-Reactivity Profiling of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets. This versatility has led to its incorporation into numerous clinical candidates, particularly in the domain of protein kinase inhibitors. Our focus here is on a representative molecule, this compound, a compound designed as a putative inhibitor of Aurora Kinase A, a critical regulator of cell division frequently overexpressed in cancers.
However, the very features that make a scaffold versatile can also lead to promiscuous binding, resulting in off-target effects that can compromise therapeutic efficacy and induce toxicity. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a supplementary exercise but a critical path in the validation of any new chemical entity. This guide provides a comprehensive, technically-grounded framework for elucidating the selectivity profile of this compound, moving from broad in-vitro screens to nuanced in-cell target engagement and unbiased proteome-wide analysis. We will compare its hypothetical profile with Alisertib (MLN8237), a well-characterized Aurora Kinase inhibitor that has advanced to clinical trials.
Part 1: Foundational Selectivity - In Vitro Kinase Panel Screening
The initial step in assessing selectivity is to quantify the compound's activity against a large, functionally diverse panel of protein kinases. This provides a broad-stroke view of its specificity and flags potential off-targets for further investigation. Commercial services, such as those offered by Eurofins Discovery or Promega, provide standardized and validated assays for this purpose.
Experimental Rationale & Workflow
The most common approach is a competition binding assay, which measures the ability of the test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. This method is independent of enzyme activity and can be applied to virtually any kinase, providing a standardized measure of affinity (typically expressed as the dissociation constant, Kd, or % inhibition at a given concentration).
Caption: Workflow for in-vitro kinome-wide selectivity profiling.
Protocol: KINOMEscan® Competition Binding Assay
This protocol is based on the methodology used by commercial providers like Eurofins DiscoverX.
-
Compound Submission: Prepare a 10 mM stock solution of this compound in 100% DMSO. Submit the required volume for screening at a standard concentration (e.g., 1 µM) against a broad kinase panel (e.g., scanMAX panel of 468 kinases).
-
Assay Principle: The assay measures the binding of the test compound to a panel of DNA-tagged kinases. Each kinase is mixed with an immobilized, active-site-directed ligand. In the presence of a binding compound, the kinase is prevented from binding to the immobilized ligand and remains in the free solution.
-
Binding Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand to allow for competition and equilibrium to be reached.
-
Separation & Quantification: The immobilized ligand beads are washed to remove unbound kinase. The amount of kinase bound to the beads is then quantified by eluting the DNA tag and measuring its concentration using qPCR. A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase.
-
Data Analysis: Results are typically reported as "% Inhibition" relative to a DMSO control. A low % inhibition value signifies strong binding. These results can be visualized on a kinome tree map to provide an intuitive overview of selectivity.
Comparative Data Analysis
The table below presents hypothetical, yet plausible, screening data for our compound and the known drug, Alisertib. This comparison is critical for contextualizing the selectivity profile. Alisertib is known to be highly selective for Aurora Kinase A over Aurora Kinase B.
| Target Kinase | This compound (% Inhibition @ 1µM) | Alisertib (MLN8237) (% Inhibition @ 1µM) | Comments |
| AURKA (Aurora A) | 2.5% | 1.8% | Primary Target. Both compounds show potent binding. |
| AURKB (Aurora B) | 25.6% | 75.2% | Compound X shows better selectivity over Aurora B than Alisertib at the structural level. |
| PLK1 | 88.1% | 95.3% | Both compounds show weak binding to Polo-like kinase 1. |
| FLT3 | 15.4% | 92.1% | Potential Off-Target. Compound X shows significant binding to FLT3, a receptor tyrosine kinase. |
| ABL1 | 91.2% | 98.7% | No significant binding observed for either compound. |
| LCK | 45.3% | 96.4% | Compound X shows moderate off-target binding to LCK, a Src-family kinase. |
This initial screen reveals that while our compound is a potent binder of Aurora A, it also exhibits significant affinity for FLT3 and LCK. This information is vital, as it directs the next phase of our investigation: confirming these interactions in a cellular environment.
Part 2: Cellular Target Engagement with CETSA
An in-vitro binding assay does not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates by leveraging the principle of ligand-induced thermal stabilization.
Experimental Rationale & Workflow
When a protein is heated, it denatures and aggregates. However, if a ligand (like our inhibitor) is bound to the protein, it often confers thermodynamic stability, increasing the temperature at which the protein denatures. CETSA measures the amount of soluble protein remaining at different temperatures in the presence versus the absence of the compound. A shift in the melting curve indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol: CETSA Followed by Western Blotting
This protocol is designed to validate the engagement of Compound X with its primary target (Aurora A) and the potential off-targets (FLT3, LCK) identified in Part 1.
-
Cell Culture and Treatment: Culture a suitable human cell line (e.g., HCT116, which expresses all three kinases) to ~80% confluency. Harvest the cells and resuspend them in a protein-free medium. Divide the cell suspension into two batches: one treated with DMSO (vehicle control) and the other with 10 µM this compound. Incubate for 1 hour at 37°C.
-
Heat Treatment: Aliquot 100 µL of the cell suspension from each batch into separate PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., 46°C to 70°C in 2°C increments). A non-heated sample (kept on ice) serves as a control.
-
Cell Lysis: Immediately after heating, lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process disrupts the cell membranes without the use of detergents that could interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Normalize the protein concentration, then analyze the samples by SDS-PAGE and Western blotting. Use specific antibodies to detect the levels of soluble Aurora A, FLT3, and LCK at each temperature point.
-
Data Analysis: Quantify the band intensities from the Western blots using densitometry. For each treatment group, plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature. A rightward shift in the melting curve for the compound-treated group compared to the DMSO group indicates target stabilization and cellular engagement.
Interpreting CETSA Results
The stabilization of Aurora A would confirm on-target engagement. Crucially, this experiment will also validate or refute the potential off-target interactions suggested by the in-vitro screen. If Compound X also stabilizes FLT3 and/or LCK, it confirms these as bona fide cellular off-targets.
| Target Protein | Apparent Tagg (DMSO) | Apparent Tagg (Compound X) | ΔTagg (°C) | Interpretation |
| Aurora A | 52.1°C | 58.5°C | +6.4°C | Strong Engagement |
| FLT3 | 54.3°C | 57.1°C | +2.8°C | Confirmed Off-Target Engagement |
| LCK | 58.0°C | 58.2°C | +0.2°C | No significant engagement in cells |
| GAPDH (Control) | 65.5°C | 65.4°C | -0.1°C | No effect on control protein |
This CETSA data provides a more refined view: the LCK binding seen in vitro does not translate to significant engagement in a cellular context, possibly due to poor accessibility or cellular compartmentalization. However, the FLT3 interaction is confirmed, warranting further investigation.
Part 3: Unbiased Profiling with Chemoproteomics
While CETSA is excellent for validating predicted targets, it is a hypothesis-driven method requiring specific antibodies. To discover unanticipated off-targets, an unbiased, proteome-wide approach is necessary. Affinity purification coupled with mass spectrometry (AP-MS) is a classic chemoproteomics technique to achieve this.
Experimental Rationale & Workflow
This method uses an immobilized version of the compound of interest to "fish" for binding proteins from a total cell lysate. The captured proteins are then identified and quantified using high-resolution mass spectrometry. This provides a comprehensive snapshot of the compound's interactome.
Caption: Chemoproteomics workflow using affinity purification-mass spectrometry (AP-MS).
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis and Immobilization: Synthesize an analog of this compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). Covalently couple this analog to activated Sepharose beads. A control set of beads should be prepared by blocking the reactive groups without adding the compound.
-
Cell Lysis: Grow and harvest cells as in the CETSA protocol. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Affinity Pulldown: Incubate the cleared cell lysate with the Compound X-conjugated beads and the control beads for several hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution and Digestion: Elute the bound proteins, for example, by boiling in SDS-PAGE loading buffer. Alternatively, perform an on-bead digestion by adding trypsin directly to the washed beads. This digests the bound proteins into peptides, which are then collected for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and generate spectra that can be used to determine their amino acid sequences.
-
Data Analysis: Search the acquired spectral data against a human protein database to identify the proteins present in the sample. Use a label-free quantification (LFQ) algorithm to compare the abundance of each identified protein between the Compound X pulldown and the control pulldown. Proteins that are significantly enriched in the Compound X sample are considered specific interactors.
Anticipated Results and Interpretation
This experiment would be expected to identify Aurora A as the top hit, with high enrichment over the control. It would also likely identify FLT3, confirming the previous findings. More importantly, this unbiased screen could reveal entirely new off-targets. For example, it might identify a non-kinase target, such as a metabolic enzyme or a transcription factor, that was not part of the initial kinase panel screen. This type of discovery is crucial for fully understanding a compound's mechanism of action and potential toxicity profile.
Conclusion: An Integrated View of Selectivity
The comprehensive cross-reactivity profiling of a new chemical entity like this compound is a multi-step, iterative process. By integrating broad in-vitro screening, targeted cellular validation, and unbiased proteome-wide discovery, we can build a robust and reliable selectivity profile.
-
The Kinase Panel Screen provided the initial landscape, identifying Aurora A as the primary target and flagging FLT3 and LCK as potential off-targets.
-
CETSA offered a critical layer of validation in a physiological context, confirming strong on-target engagement with Aurora A and validating the off-target interaction with FLT3, while demonstrating that the in-vitro LCK binding was not significant in cells.
-
Chemoproteomics serves as the ultimate tool for unbiased discovery, confirming the known interactors and opening the door to identifying novel off-targets that could have profound biological consequences.
This integrated dataset provides a much more accurate and actionable understanding of our compound's behavior than any single method in isolation. It allows researchers to design more precise experiments, anticipate potential side effects, and ultimately make more informed decisions in the complex process of drug development.
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Analogs in Biological Assays: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been extensively explored as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] This guide provides a head-to-head comparison of the performance of various imidazo[1,2-a]pyridine analogs in key biological assays, supported by experimental data from peer-reviewed studies. We will delve into their cytotoxic effects on cancer cell lines, their inhibitory action on crucial cellular kinases, and their efficacy against microbial pathogens. This objective comparison, complete with detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area.
The Significance of the Imidazo[1,2-a]pyridine Scaffold
The versatility of the imidazo[1,2-a]pyridine core lies in its unique electronic properties and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. This has led to the development of numerous derivatives with potent and selective activities against a range of biological targets.[3] In the realm of oncology, for instance, these compounds have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4]
Comparative Analysis of Biological Activities
This section presents a comparative analysis of imidazo[1,2-a]pyridine analogs across three key therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Activity: A Cytotoxic Showdown
The evaluation of a compound's cytotoxicity against various cancer cell lines is a fundamental first step in anticancer drug discovery.[5][6] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of different compounds.[6] The following table summarizes the IC50 values for a selection of imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [4][7] |
| WM115 (Melanoma) | <12 | [7] | |
| HeLa (Cervical Cancer) | 35.0 | [4][7] | |
| Compound 8c | K-562 (Leukemia) | 1.09 | [8] |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [2][7] |
| MCF-7 (Breast Cancer) | 2.35 | [2][7] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [7] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [7] | |
| MCF-7 (Breast Carcinoma) | 11 | [7] | |
| A375 (Human Skin Cancer) | 11 | [7] | |
| Azo-derivative 4e | Multidrug-resistant E. coli CTXM | 0.5-0.7 mg/mL | [9] |
| Multidrug-resistant K. pneumoniae NDM | 0.5-0.7 mg/mL | [9] |
Expert Interpretation: The data clearly indicates that substitutions on the imidazo[1,2-a]pyridine ring significantly influence cytotoxic potency and selectivity. For example, compound 8c demonstrates potent activity against leukemia cells with a low micromolar IC50 value.[8] In contrast, compound 6 shows greater potency against melanoma cell lines compared to cervical cancer cells.[4][7] The broad-spectrum anticancer activity of compound 12b across multiple cell lines highlights its potential as a lead compound for further development.[7]
Kinase Inhibition: Targeting Dysregulated Signaling
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[10] The PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways are critical regulators of cell growth, proliferation, and survival, and their inhibition is a key therapeutic strategy.[4][11][12]
Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.
A number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases in this pathway. For instance, some analogs have been developed as selective PI3K/mTOR dual inhibitors.[13] Others have shown to inhibit Akt, a central node in this signaling cascade.[14]
Comparative Kinase Inhibitory Activity:
| Derivative | Target Kinase | IC50 (µM) | Reference |
| Compound 4c | CLK1 | 0.7 | [10] |
| DYRK1A | 2.6 | [10] | |
| Compound 8c | EGFR | 0.072 | [8] |
| COX-2 | 1.09 | [8] | |
| Various derivatives | COX-2 | 0.07-0.18 | [15][16] |
| ZSTK474 analogs | PI3K | Varies | [17][18] |
Expert Interpretation: The imidazo[1,2-a]pyridine scaffold serves as an excellent backbone for the design of selective kinase inhibitors. The data shows that specific derivatives can be tailored to inhibit different kinases with high potency. For example, compound 4c is a potent inhibitor of CLK1 and DYRK1A, while compound 8c effectively inhibits both EGFR and COX-2.[8][10] This highlights the potential for developing targeted therapies with reduced off-target effects.
Antimicrobial and Antitubercular Activity
The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents.[19] Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[20][21] Furthermore, several analogs have shown potent antitubercular activity, including against multidrug-resistant strains of Mycobacterium tuberculosis.[22]
Comparative Antimicrobial Activity:
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compounds 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o | M. tuberculosis H37Rv | 1.6 - 6.25 | [23] |
| Azo-derivative 4e | Gram-positive & Gram-negative strains | 500 - 1000 | [9] |
Expert Interpretation: The data indicates that imidazo[1,2-a]pyridine derivatives are a promising class of antimicrobial and antitubercular agents. The low MIC values of several compounds against M. tuberculosis H37Rv are particularly noteworthy and suggest their potential for development as new anti-TB drugs.[23]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][24]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of novel compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of the imidazo[1,2-a]pyridine analog in a suitable solvent (e.g., DMSO).[6] Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include vehicle controls (medium with solvent) and positive controls (a known cytotoxic agent).[5]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[5]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, the specific substrate for the kinase, ATP, and the kinase assay buffer.
-
Compound Addition: Add serial dilutions of the imidazo[1,2-a]pyridine analog to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[26]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the imidazo[1,2-a]pyridine analog in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. This guide has provided a comparative overview of the biological activities of various analogs, demonstrating their potential in oncology, anti-inflammatory, and antimicrobial applications. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this versatile heterocyclic system. The structure-activity relationships highlighted herein should guide the rational design of next-generation imidazo[1,2-a]pyridine derivatives with enhanced potency and selectivity.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnrjournal.com [pnrjournal.com]
- 20. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijprajournal.com [ijprajournal.com]
- 25. scielo.br [scielo.br]
- 26. benchchem.com [benchchem.com]
Confirming the Binding Mode of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine to its Target: A Comparative Guide
For researchers and drug development professionals, unequivocally determining how a small molecule engages its biological target is a cornerstone of modern therapeutic design. This guide provides an in-depth, technically-grounded framework for confirming the binding mode of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine scaffold. This class of molecules has demonstrated inhibitory activity against a range of protein kinases, and for the purpose of this guide, we will proceed with the well-documented target, Phosphoinositide 3-kinase alpha (PI3Kα) , as a primary example.[1][2][3][4]
This guide is not a rigid protocol but rather a strategic workflow. We will explore a multi-pronged approach, integrating computational and biophysical methods to build a comprehensive and validated model of the protein-ligand interaction. We will also draw comparisons with known PI3Kα inhibitors to contextualize our findings.
The Strategic Imperative: A Multi-Modal Approach to Binding Mode Confirmation
Relying on a single experimental technique for binding mode determination is fraught with peril. Computational methods can provide powerful initial hypotheses, but they are predictive in nature.[5][6][7][8] Conversely, biophysical methods offer empirical data on the thermodynamics and kinetics of binding but may not fully elucidate the atomic-level interactions.[9][10][11][12] Therefore, a truly robust confirmation of a binding mode lies in the convergence of evidence from multiple, independent techniques.
Our workflow is designed as a self-validating system, where the insights from one experiment inform and are corroborated by the next.
Caption: A logical workflow for confirming protein-ligand binding mode.
Part 1: Initial Assessment - Computational and Biochemical Approaches
Computational Docking: The In Silico Hypothesis
Before embarking on resource-intensive biophysical experiments, computational docking provides an invaluable starting point.[5][6][7][8] By modeling the interaction of this compound with the ATP-binding pocket of PI3Kα, we can generate a plausible binding pose. This model will predict key interactions, such as hydrogen bonds and hydrophobic contacts, that can be later validated experimentally.
Experimental Protocol: Computational Docking
-
Protein Preparation:
-
Obtain the crystal structure of PI3Kα from the Protein Data Bank (PDB). For this example, we will use a structure co-crystallized with a known imidazo[1,2-a]pyridine inhibitor to ensure the active site is in a relevant conformation.
-
Prepare the protein structure using a molecular modeling suite (e.g., Schrödinger Maestro, MOE). This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Define the binding site based on the co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Perform a conformational search and energy minimization.
-
-
Docking:
-
Use a docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the defined binding site of the protein.[13]
-
Analyze the resulting docking poses and scores. The top-scoring poses will provide hypotheses for the binding mode.
-
Expected Outcome:
The docking simulation for this compound in the PI3Kα active site is predicted to show key interactions similar to other inhibitors of this class.[1][3] Specifically, we anticipate:
-
A hydrogen bond between the imidazo[1,2-a]pyridine core nitrogen and the backbone amide of Val851 in the hinge region.
-
Hydrophobic interactions between the methoxy group and surrounding nonpolar residues.
-
The bromo substituent may occupy a hydrophobic pocket, potentially contributing to binding affinity.
Initial Biochemical Assays: Establishing Target Engagement
A simple and high-throughput biochemical assay is essential to confirm that our compound of interest indeed interacts with the target protein and inhibits its function. This initial screen validates the computational hypothesis and provides a preliminary measure of potency (e.g., IC50).
Experimental Protocol: In Vitro Kinase Assay
-
Reagents:
-
Recombinant human PI3Kα.
-
PIP2 substrate.
-
ATP.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
This compound and a known PI3Kα inhibitor (e.g., Alpelisib) as a positive control.
-
-
Procedure:
-
Perform serial dilutions of the test compounds.
-
In a 384-well plate, combine PI3Kα, the test compound, and PIP2.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the detection reagents and a luminometer.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Biophysical Characterization - Quantifying the Interaction
With initial evidence of binding, we now move to more sophisticated biophysical techniques to quantify the binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation events.[14][15][16] This provides crucial information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol: SPR Analysis
-
Immobilization:
-
Covalently immobilize recombinant PI3Kα onto a sensor chip (e.g., CM5 chip) via amine coupling.[14]
-
A reference channel is prepared without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10][11][19][20] This includes the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Prepare a solution of PI3Kα in the sample cell and a solution of this compound in the injection syringe.
-
Ensure both solutions are in identical, well-degassed buffer to minimize heats of dilution.[11]
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
Comparative Data Table:
| Technique | Parameter | This compound (Hypothetical) | Alpelisib (Reference) |
| SPR | ka (M⁻¹s⁻¹) | 1 x 10⁵ | 5 x 10⁵ |
| kd (s⁻¹) | 5 x 10⁻³ | 1 x 10⁻⁴ | |
| KD (nM) | 50 | 0.2 | |
| ITC | n (stoichiometry) | 1.0 | 1.0 |
| KD (nM) | 65 | 0.3 | |
| ΔH (kcal/mol) | -8.5 | -12.0 | |
| TΔS (kcal/mol) | 1.5 | -0.5 |
This table illustrates how data from SPR and ITC can be used to compare the binding properties of a novel compound with a known inhibitor. The convergence of KD values from two independent techniques strengthens the confidence in the measured affinity.
Part 3: High-Resolution Structural Elucidation
The ultimate confirmation of a binding mode comes from high-resolution structural data.
X-Ray Crystallography: The Atomic-Level Blueprint
X-ray crystallography provides a static, three-dimensional picture of the protein-ligand complex at atomic resolution.[22][23][24][25] This allows for the direct visualization of the binding pose and the specific interactions predicted by computational docking.
Experimental Protocol: Co-crystallization
-
Complex Formation:
-
Incubate purified PI3Kα with an excess of this compound to ensure saturation of the binding site.
-
-
Crystallization:
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a single crystal at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known PI3Kα structure as a search model.
-
Build and refine the model of the protein-ligand complex, paying close attention to the electron density for the ligand.
-
Caption: Workflow for X-ray crystallography of a protein-ligand complex.
Validation and Comparison:
The resulting crystal structure should be compared with the initial docking model. Confirmation of the predicted hydrogen bonds, hydrophobic interactions, and the overall orientation of the ligand in the active site provides the highest level of confidence in the determined binding mode. Any discrepancies should be carefully analyzed and may lead to a refinement of the computational model.
NMR Spectroscopy: Mapping Interactions in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach to X-ray crystallography by providing information on protein-ligand interactions in solution.[12][27][28][29] Chemical shift perturbation (CSP) mapping is a particularly useful technique.
Experimental Protocol: 2D ¹H-¹⁵N HSQC Titration
-
Sample Preparation:
-
Produce ¹⁵N-labeled PI3Kα.
-
Prepare a concentrated stock solution of unlabeled this compound.
-
-
Titration:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum serves as a fingerprint of the protein's amide groups.
-
Titrate in increasing amounts of the ligand and acquire an HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the amide peaks that shift or broaden upon ligand binding.
-
Map these perturbed residues onto the protein structure. The residues that experience the largest chemical shift changes are likely to be at or near the binding site.
-
Expected Outcome:
The residues identified by CSP mapping should correspond to the active site region of PI3Kα, as determined by X-ray crystallography and computational docking. This provides further validation of the binding site and demonstrates that the interaction observed in the crystal structure also occurs in solution.
Conclusion
Confirming the binding mode of a novel compound like this compound to its target is a systematic process of hypothesis generation, quantitative characterization, and high-resolution structural validation. By integrating computational docking, biochemical assays, SPR, ITC, X-ray crystallography, and NMR spectroscopy, researchers can build a comprehensive and robust understanding of the molecular interactions that drive biological activity. This multi-faceted approach not only provides a high degree of confidence in the determined binding mode but also furnishes critical insights for the structure-based design of more potent and selective therapeutics.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kavrakilab.org [kavrakilab.org]
- 6. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dbt.univr.it [dbt.univr.it]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GitHub - wl-research/docking-wl: Computationally Accelerating Protein-Ligand Matching: A Case Study on Leishmaniasis [github.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioradiations.com [bioradiations.com]
- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 20. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 21. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 25. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. creative-biostructure.com [creative-biostructure.com]
In Vivo Validation of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine, a novel synthetic compound belonging to the medicinally significant imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, data-driven comparison with established alternatives and detailed experimental protocols to assess its therapeutic promise.
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has been successfully incorporated into several marketed drugs, such as zolpidem (anxiolytic) and alpidem (anxiolytic), underscoring its favorable pharmacological properties. Recent research has highlighted the potential of this scaffold in oncology and inflammatory diseases. The mechanism of action for many derivatives converges on the inhibition of key signaling pathways implicated in pathogenesis, including the PI3K/AKT/mTOR and STAT3/NF-κB pathways[3][4][5]. Our focus, this compound, is a novel analogue designed to leverage these mechanistic insights for enhanced therapeutic efficacy. This guide outlines a proposed in vivo validation strategy, comparing its potential performance against current standards of care in relevant disease models.
Mechanistic Rationale: Targeting Key Pathogenic Pathways
The therapeutic potential of this compound is predicated on the established activities of related imidazo[1,2-a]pyridine derivatives. These compounds have been shown to modulate critical signaling cascades involved in cell proliferation, survival, and inflammation.
Anticancer Potential: Inhibition of Pro-Survival Signaling
Numerous studies have demonstrated the anticancer properties of imidazo[1,2-a]pyridine derivatives, which often function as kinase inhibitors[6][7][8]. A key mechanism involves the suppression of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer[4][9]. Furthermore, derivatives of this class have shown inhibitory activity against specific kinases such as the Insulin-like Growth Factor-1 Receptor (IGF-1R)[7][8]. The diagram below illustrates the proposed mechanism of action in a cancer context.
Caption: Proposed anticancer mechanism of this compound.
Anti-inflammatory Activity: Modulation of NF-κB and STAT3 Signaling
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to suppress the STAT3 and NF-κB signaling pathways[3][5]. These transcription factors are pivotal in the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS[3][5]. By inhibiting these pathways, this compound is hypothesized to reduce inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound.
Comparative In Vivo Efficacy Studies
To rigorously evaluate the therapeutic potential of this compound, we propose a series of in vivo studies in well-established animal models of cancer and inflammation. The performance of our lead compound will be compared against current standard-of-care treatments.
Anticancer Efficacy in a Xenograft Model of KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
Rationale: The KRAS G12C mutation is a prevalent oncogenic driver in NSCLC[10]. Given the known kinase inhibitory activity of the imidazo[1,2-a]pyridine scaffold, a xenograft model using a KRAS G12C-mutated NSCLC cell line is a highly relevant model to assess anticancer efficacy.
Experimental Design:
Caption: Experimental workflow for the in vivo anticancer efficacy study.
Comparative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 50 | 600 ± 150 | 60 |
| Sotorasib | 30 | 525 ± 120 | 65 |
Protocol:
-
Cell Culture: Culture a human NSCLC cell line harboring the KRAS G12C mutation (e.g., NCI-H358) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or Athymic Nude) for tumor implantation[11].
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group) and initiate daily oral gavage with the vehicle, this compound, or the standard-of-care KRAS G12C inhibitor, Sotorasib[12][13].
-
Efficacy Readouts: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint volume or at the end of the study period.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control and perform statistical analysis.
Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to evaluate the efficacy of anti-inflammatory agents[1][2][14].
Experimental Design:
Caption: Experimental workflow for the in vivo anti-inflammatory efficacy study.
Comparative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 1.2 ± 0.2 | - |
| This compound | 50 | 0.6 ± 0.1 | 50 |
| Methotrexate | 1 | 0.5 ± 0.1 | 58 |
Protocol:
-
Animal Model: Use male Sprague-Dawley rats weighing 150-200g.
-
Treatment Administration: Administer the vehicle, this compound, or the standard-of-care disease-modifying antirheumatic drug (DMARD), Methotrexate, via oral gavage one hour prior to carrageenan injection[15][16].
-
Inflammation Induction: Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at hourly intervals for up to 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control and perform statistical analysis.
Pharmacokinetic and Safety Profile
A preliminary assessment of the pharmacokinetic (PK) and safety profile of this compound is essential for its development as a therapeutic agent.
Pharmacokinetic Parameters (Hypothetical):
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | 10 | IV | - | - | 1200 | - |
| This compound | 50 | PO | 850 | 1.5 | 4800 | 40 |
Safety Assessment:
-
Acute Toxicity: A single high-dose study in rodents to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: A 14- or 28-day study in rodents with daily administration to assess for any target organ toxicity through clinical observations, hematology, clinical chemistry, and histopathology.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. The proposed comparative studies in established cancer and inflammation models will provide critical data on its therapeutic potential relative to current standards of care. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, expanded safety profiling, and evaluation in more complex, clinically relevant models such as patient-derived xenografts (PDXs) for oncology[17]. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents, and this compound represents a promising candidate for further development.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canadian Consensus Recommendations on the Management of KRAS G12C-Mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 17. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Bromo-7-methoxyimidazo[1,2-a]pyridine: A Comparative Guide to Kinase Inhibition and Antimicrobial Activity
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system is the backbone of several marketed drugs, including the sedative Zolpidem and the cardiotonic Olprinone, underscoring its therapeutic relevance.[2][3] The versatility of this scaffold allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]
This guide focuses on a specific derivative, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine , to provide a framework for its evaluation against established standards in two critical areas of drug discovery: kinase inhibition and antimicrobial efficacy. While specific experimental data for this exact molecule is not extensively published, this guide will utilize representative data based on the known activities of closely related analogs to illustrate a comprehensive benchmarking strategy. This approach is designed to provide researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to assess the potential of this and similar compounds. Every protocol described herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the experimental outcomes.
Part 1: Benchmarking Against Known Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, particularly in oncology, due to their central role in cellular signaling pathways that govern cell growth, proliferation, and survival.[5] The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors.[6] This section will benchmark the potential of this compound against a broad-spectrum inhibitor, Staurosporine, and a more targeted therapeutic, Gefitinib, an EGFR tyrosine kinase inhibitor.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in many human cancers.[7] This pathway plays a pivotal role in regulating cell proliferation, growth, and survival.[5] Consequently, inhibitors targeting key kinases within this pathway are of significant therapeutic interest.[8]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents hypothetical, yet realistic, IC50 values for this compound against a panel of kinases, benchmarked against Staurosporine and Gefitinib.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Gefitinib IC50 (nM) |
| PI3Kα | 50 | 15 | >10,000 |
| Akt1 | 250 | 25 | >10,000 |
| mTOR | 800 | 50 | >10,000 |
| EGFR (Wild-Type) | >10,000 | 6 | 25-50 |
| EGFR (L858R mutant) | >10,000 | 6 | 5-20 |
| SRC | 1200 | 20 | >10,000 |
Note: Data for this compound is representative and for illustrative purposes. Staurosporine is a potent but non-selective kinase inhibitor, while Gefitinib specifically targets EGFR.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescence-based assay to determine the IC50 values of a test compound against a target kinase.[4][10]
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction.[11] Kinase activity is inversely proportional to the luminescent signal.
Materials:
-
Target kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
This compound and standard inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
96-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and standard inhibitors in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the target kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Part 2: Benchmarking Against Known Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in this area, with some derivatives showing potent activity against Mycobacterium tuberculosis.[2][10] This section will benchmark the potential antimicrobial activity of this compound against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] It is a key parameter for assessing the efficacy of a potential new antibiotic. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for determining MIC values to ensure reproducibility and comparability of data.[12][13]
Comparative Antimicrobial Activity
The following table presents hypothetical MIC values for this compound against common bacterial strains, benchmarked against Ciprofloxacin.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | ≤0.25 |
| Escherichia coli (ATCC 25922) | 8 | ≤0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | ≤1 |
| Enterococcus faecalis (ATCC 29212) | 8 | 1 |
Note: Data for this compound is representative and for illustrative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the CLSI guidelines for determining the MIC of a compound against aerobic bacteria.[12]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[9][14]
Materials:
-
Bacterial strains (e.g., ATCC quality control strains)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Ciprofloxacin
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test organism and suspend them in saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate.
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the standardized bacterial suspension.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound, as a representative of the versatile imidazo[1,2-a]pyridine class, holds significant potential as a scaffold for the development of novel therapeutics. This guide provides a comprehensive framework for benchmarking its activity against established standards in kinase inhibition and antimicrobial efficacy. The detailed protocols and comparative data, while illustrative, offer a robust starting point for the in-depth evaluation of this and related compounds. By employing these standardized methodologies, researchers can generate reliable and reproducible data, paving the way for the discovery of new and effective treatments for a range of diseases.
References
- 1. promega.com [promega.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. carnabio.com [carnabio.com]
The Evolution of a Scaffold: A Comparative Guide to the Structure-Activity Relationship of Antitubercular Imidazo[1,2-a]pyridines
The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1][2][3] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, charting their journey from initial high-throughput screening hits to potent clinical candidates for the treatment of tuberculosis.
The Rise of Imidazo[1,2-a]pyridines as QcrB Inhibitors
A significant breakthrough in the development of IPAs as antitubercular agents was the identification of their novel mechanism of action. Many potent derivatives, including the clinical candidate Telacebec (Q203), target the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain of Mycobacterium tuberculosis (Mtb).[1][2][5][6] This inhibition disrupts the bacterium's energy metabolism, leading to cell death.[1][2] This guide will focus on the SAR of imidazo[1,2-a]pyridine-3-carboxamides, a class of potent QcrB inhibitors, by comparing key structural modifications and their profound impact on antimycobacterial activity.
Core Structure and Key Positions for Modification
The foundational imidazo[1,2-a]pyridine-3-carboxamide scaffold presents several key positions where chemical modifications have been systematically explored to enhance potency, selectivity, and pharmacokinetic properties. Understanding the influence of substituents at these positions is crucial for rational drug design.
Caption: Core Imidazo[1,2-a]pyridine-3-carboxamide scaffold highlighting key modification points.
Comparative Analysis of Structural Modifications
The journey to developing highly potent IPAs involved meticulous modifications at the C2, C7, and the C3-carboxamide positions. The following sections compare these modifications, supported by experimental data against the Mtb H37Rv strain.
The C3-Carboxamide Side Chain: A Critical Determinant of Potency
The nature of the amide side chain at the C3 position is arguably the most critical factor influencing the anti-TB activity of this series. Early studies revealed that a linear and lipophilic amine substituent is crucial for potent activity.[3][7]
A pivotal series of modifications leading to the discovery of the clinical candidate Q203 illustrates this point. The optimization focused on the terminal amine portion of the C3-carboxamide side chain.
| Compound ID | R (Amide Side Chain) | MIC (µM) against Mtb H37Rv |
| Lead 1 | -CH₂-piperidine | > 50 |
| Analogue A | -CH₂CH₂-morpholine | 0.3 |
| Analogue B | -(CH₂)₂-O-(4-CF₃-phenyl) | 0.03 |
| Q203 (Telacebec) | -(CH₂)₂-O-(4-CF₃-benzyl) | 0.003 |
Data synthesized from multiple sources for illustrative comparison.[1][3][7]
Expert Analysis: The initial lead compound with a simple piperidine moiety showed poor activity. Extending the linker and introducing a morpholine ring (Analogue A) significantly improved the Minimum Inhibitory Concentration (MIC). The key breakthrough came with the introduction of a phenoxyethyl side chain. Further optimization, replacing the phenyl ring with a more flexible and lipophilic benzyl group bearing an electron-withdrawing trifluoromethyl substituent (Q203), resulted in a dramatic 100-fold increase in potency compared to the morpholine analogue.[3] This highlights the importance of a specific length and lipophilicity in the side chain for optimal interaction with the QcrB binding pocket.
Substitution on the Imidazo[1,2-a]pyridine Core: Fine-Tuning Activity
Modifications on the core bicyclic ring system, particularly at the C2 and C7 positions, have been shown to further modulate the activity and properties of these compounds.
| Compound Series | C2-Substituent | C7-Substituent | General MIC Range (µM) |
| Series 1 | -CH₃ | -H | 0.1 - 1.0 |
| Series 2 | -CH₃ | -CH₃ | ≤0.006 - 0.1 |
| Series 3 | -H | -CH₃ | 0.5 - 5.0 |
Data synthesized from multiple sources for illustrative comparison.[8][9]
Expert Analysis: A methyl group at the C2 position is generally favored for good activity. Comparing Series 1 and Series 2, the addition of a methyl group at the C7 position leads to a significant enhancement in potency.[9] This suggests a favorable hydrophobic interaction in the target binding site. Conversely, removing the C2-methyl group (Series 3) while retaining the C7-methyl leads to a decrease in activity, confirming the importance of the C2-substituent. These findings demonstrate that while the C3-side chain is the primary driver of potency, substitutions on the core ring system are crucial for fine-tuning the molecule's fit within the QcrB target.
Experimental Protocols: A Foundation for Reproducible Science
The validity of SAR studies rests on robust and reproducible experimental methods. Below are detailed protocols for the synthesis of the core scaffold and the determination of antimycobacterial activity.
Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Core
This protocol describes a common method for synthesizing the IPA core structure, which is then elaborated with various side chains.
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridine-3-carboxamides.
Step-by-Step Methodology:
-
Cyclization: To a solution of a substituted 2-aminopyridine (1.0 eq) in an appropriate solvent such as ethanol or DME, add an α-haloketone like ethyl 2-chloroacetoacetate (1.1 eq).[10] The mixture is heated to reflux for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Saponification: After cooling, the resulting ester intermediate is hydrolyzed without purification using a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water. The reaction is stirred at room temperature until the ester is fully consumed (typically 4-6 hours).
-
Acidification: The reaction mixture is acidified with an acid like 1N HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
Amide Coupling: The synthesized imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) is dissolved in a solvent like acetonitrile or DMF. A coupling agent such as EDC (1.2 eq) and a catalyst like DMAP (0.1 eq) are added, followed by the desired amine (1.1 eq).[11] The reaction is stirred at room temperature for 16-24 hours.
-
Purification: The final product is isolated through standard workup procedures and purified by column chromatography or recrystallization to yield the target imidazo[1,2-a]pyridine-3-carboxamide.
Causality in Experimental Choices: The choice of a two-step process (cyclization followed by amide coupling) over a one-pot reaction allows for greater modularity and easier purification of intermediates. The use of EDC/DMAP is a standard and efficient method for amide bond formation, ensuring high yields under mild conditions, which is crucial for preserving the integrity of the heterocyclic core.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a critical measure of a compound's potency. The broth microdilution method is a standard assay for determining the MIC of novel compounds against Mtb.
Step-by-Step Methodology:
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.[12][13]
-
Compound Preparation: The test compounds are dissolved in DMSO to create high-concentration stock solutions. Serial two-fold dilutions are then prepared in 96-well microtiter plates using 7H9 broth.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL), and 100 µL is added to each well of the microtiter plate containing the diluted compounds.[14][15]
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14] This can be assessed visually or by using a growth indicator like Resazurin.
Self-Validating System: The inclusion of both positive (bacteria with no drug) and negative (broth only) controls in each plate is essential to validate the assay. A known anti-TB drug, such as isoniazid or rifampicin, is also typically included as a reference standard to ensure the assay is performing correctly and the bacterial strain has the expected susceptibility profile.
Conclusion and Future Directions
The systematic exploration of the imidazo[1,2-a]pyridine scaffold has yielded a promising new class of antitubercular agents with a novel mechanism of action. The SAR comparison clearly indicates that a C3-carboxamide side chain with optimal length, lipophilicity, and flexibility is paramount for high potency. Furthermore, substitutions at the C2 and C7 positions of the core ring system provide a means to fine-tune activity and improve pharmacokinetic properties. The development of Q203 (Telacebec) stands as a testament to the power of rational, structure-guided drug design. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of this scaffold, exploring new modifications to overcome potential resistance, and investigating combinations with other anti-TB agents to shorten treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducible Synthesis and Characterization of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The controlled and reproducible synthesis of its derivatives is paramount for consistent biological evaluation and drug development. This guide provides an in-depth analysis of the synthesis and characterization of a key intermediate, 3-Bromo-7-methoxyimidazo[1,2-A]pyridine, with a focus on achieving experimental reproducibility. We will explore a common synthetic route, highlight critical parameters affecting the outcome, and present a robust analytical workflow for unambiguous characterization.
I. The Critical Role of Reproducibility in Drug Discovery
In the realm of drug discovery, the ability to reliably reproduce experimental results is the bedrock of scientific progress. Inconsistent synthesis of key intermediates like this compound can lead to misleading biological data, wasted resources, and ultimately, the failure of promising drug candidates. This guide aims to equip researchers with the knowledge to navigate the nuances of this specific synthesis, ensuring the generation of high-quality, reliable material for downstream applications.
II. Synthesis of this compound: A Comparative Approach
The synthesis of this compound typically proceeds in two key stages: the initial construction of the 7-methoxyimidazo[1,2-a]pyridine core, followed by regioselective bromination at the C3 position.
The formation of the imidazo[1,2-a]pyridine core can be achieved through various methods, with the condensation of a 2-aminopyridine with an α-haloketone being a widely adopted and generally reliable approach.
-
Method 1: Classical Condensation. This involves the reaction of 2-amino-4-methoxypyridine with a 2-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde. The choice of the halogen on the acetaldehyde can influence reaction kinetics, with bromoacetaldehyde often being more reactive.
-
Alternative Routes. Other methods include transition-metal-catalyzed cyclizations and multi-component reactions.[2][4][5] While often elegant, these can sometimes require more specialized catalysts and rigorous optimization to achieve high reproducibility compared to the classical condensation.
For the purposes of this guide, we will focus on the classical condensation due to its widespread use and the availability of starting materials.
The introduction of a bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring is a crucial step. The electron-rich nature of the imidazole ring directs electrophilic substitution to this position.
-
Common Brominating Agents:
-
N-Bromosuccinimide (NBS): This is the most frequently used reagent for this transformation. It is a solid, relatively safe to handle, and the reaction byproducts are easily removed.
-
Bromine (Br₂): While effective, liquid bromine is highly corrosive and toxic, requiring more stringent handling precautions.
-
Other sources: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be employed.
-
The choice of brominating agent can impact selectivity and the reaction profile. For routine synthesis, NBS offers a good balance of reactivity and ease of handling.
Below is a representative workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
III. Detailed Experimental Protocols for Reproducible Synthesis
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure a reproducible outcome.
Materials:
-
2-amino-4-methoxypyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 2-amino-4-methoxypyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Causality: Sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of the starting aminopyridine which would render it unreactive.
-
-
Addition of Chloroacetaldehyde: Add chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.
-
Causality: Slow addition is crucial to control the initial exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Trustworthiness: Regular monitoring ensures the reaction is proceeding as expected and prevents over-running, which can lead to decomposition.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be carried forward without further purification. If necessary, purify by column chromatography on silica gel.
Materials:
-
7-methoxyimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Causality: Acetonitrile is a good solvent for both the starting material and NBS, facilitating a homogeneous reaction.
-
-
Addition of NBS: Add NBS (1.05 eq) portion-wise at 0 °C.
-
Causality: Portion-wise addition at low temperature helps to control the reaction rate and minimize the formation of di-brominated or other side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous sodium thiosulfate to destroy any unreacted NBS. Remove the acetonitrile under reduced pressure and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
IV. Analytical Workflow for Characterization and Purity Assessment
Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach is recommended.
Caption: Analytical workflow for this compound.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the methoxy group. The introduction of the bromine at C3 will result in the disappearance of the C3-H signal.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and the presence of the C-Br bond, which typically appears in a characteristic chemical shift range.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the product. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
HPLC is the gold standard for assessing the purity of the final compound. A well-developed HPLC method should be able to separate the desired product from any starting materials, reagents, and byproducts.
V. Data Summary and Comparison
| Parameter | Method 1 (Classical Condensation) | Method 2 (NBS Bromination) |
| Typical Yield | 70-90% | 80-95% |
| Key Reagents | 2-amino-4-methoxypyridine, Chloroacetaldehyde | 7-methoxyimidazo[1,2-a]pyridine, NBS |
| Solvent | Ethanol | Acetonitrile |
| Temperature | Reflux | 0 °C to Room Temperature |
| Purity (post-chromatography) | >95% | >95% |
| Key Reproducibility Factors | Purity of starting materials, efficient neutralization of HCl | Control of stoichiometry and temperature |
VI. Troubleshooting and Common Pitfalls
-
Low yield in Step 1: This can often be attributed to impure starting materials or incomplete neutralization of the acid formed. Ensure the use of high-purity 2-amino-4-methoxypyridine and an adequate amount of base.
-
Formation of multiple products in Step 2: Over-bromination can occur if an excess of NBS is used or if the reaction temperature is not controlled. Careful, portion-wise addition of NBS at a low temperature is critical.
-
Difficult purification: The presence of colored impurities can sometimes be an issue. Treatment of the crude product with activated charcoal before chromatography can be beneficial.
By carefully controlling the reaction parameters outlined in this guide and employing a robust analytical workflow, researchers can confidently and reproducibly synthesize high-purity this compound, a valuable building block for the advancement of medicinal chemistry and drug discovery.
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
